Product packaging for Ophiopogonoside A(Cat. No.:)

Ophiopogonoside A

Cat. No.: B1259875
M. Wt: 418.5 g/mol
InChI Key: DQRUOTCFENUXKV-YQVANZONSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ophiopogonoside A is a high-purity natural compound sourced from Ophiopogon japonicus , a plant with a long history of use in traditional medicine. This reagent is provided exclusively for research purposes to facilitate the investigation of bioactive plant metabolites. Preliminary research on related compounds from Ophiopogon japonicus suggests potential areas of interest for this compound. Extracts and isolated compounds from this plant, such as various steroidal saponins and polysaccharides, have demonstrated a range of pharmacological activities in preclinical studies. These include anti-cancer effects by inhibiting proliferation and inducing apoptosis in various cell lines, anti-inflammatory activities via the suppression of NF-κB signaling, and cardiovascular protection through the attenuation of cardiomyocyte injury . Other studied compounds from the plant also show immunomodulatory and antioxidant properties . Researchers are exploring these mechanisms to understand their potential applications in drug discovery and development. This product is strictly labeled "For Research Use Only." It is not intended for direct personal use, diagnostic procedures, or therapeutic applications in humans or animals. Researchers should consult the product-specific Certificate of Analysis for detailed specifications on purity, identity, and concentration. Handling should be conducted in accordance with all relevant laboratory safety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H38O8 B1259875 Ophiopogonoside A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H38O8

Molecular Weight

418.5 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(1R,2S,4aR,5R,8S,8aR)-5,8-dihydroxy-4a,8-dimethyl-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalen-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C21H38O8/c1-10(2)11-5-7-20(3)13(23)6-8-21(4,27)18(20)17(11)29-19-16(26)15(25)14(24)12(9-22)28-19/h10-19,22-27H,5-9H2,1-4H3/t11-,12+,13+,14+,15-,16+,17+,18-,19-,20-,21-/m0/s1

InChI Key

DQRUOTCFENUXKV-YQVANZONSA-N

Isomeric SMILES

CC(C)[C@@H]1CC[C@]2([C@@H](CC[C@]([C@H]2[C@@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)(C)O)O)C

Canonical SMILES

CC(C)C1CCC2(C(CCC(C2C1OC3C(C(C(C(O3)CO)O)O)O)(C)O)O)C

Synonyms

ophiopogonoside A

Origin of Product

United States

Foundational & Exploratory

Ophiopogonoside A: A Technical Guide to Its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonoside A is a steroidal saponin found in the roots of Ophiopogon japonicus (L.f) Ker-Gawl, a perennial herb widely used in traditional medicine. It is important to note that in scientific literature, the compound "Ophiopogonin D" is more commonly referenced and extensively studied. It is plausible that this compound is a less common synonym or a closely related steroidal glycoside. This guide will focus on the isolation and natural source of these key saponins from Ophiopogon japonicus, with a primary focus on the methodologies applicable to Ophiopogonin D as a representative compound.

Ophiopogon japonicus, belonging to the Liliaceae family, is the primary natural source of a variety of bioactive compounds, including steroidal saponins, homoisoflavonoids, and polysaccharides.[1][2][3] The tuberous roots of the plant are the principal part used for the extraction of these compounds.[2] The concentration of these active constituents, such as Ophiopogonin D, can be influenced by cultivation practices.[1]

Data Presentation: Extraction and Enrichment of Bioactive Compounds from Ophiopogon japonicus

The following table summarizes quantitative data from various studies on the extraction and enrichment of saponins and other compounds from Ophiopogon japonicus. This data provides a comparative overview of the efficiency of different extraction and purification methods.

Extraction/Purification StepSolvent/MethodStarting MaterialParameter MeasuredResultReference
Solvent ExtractionChloroform/Methanol (1:1, v/v)Dried root powderExtract Yield3.89 ± 0.15% (w/w)[4]
Solvent ExtractionMethanolDried root powderExtract Yield7.93 ± 0.21% (w/w)[4]
Solvent Extraction70% EthanolDried root powderExtract Yield11.25 ± 0.42% (w/w)[4]
Macroporous Resin EnrichmentXAD-7HP ResinCrude extract from fibrous rootsTotal Steroidal Saponins (TSS) ContentIncreased from 1.83% to 13.86%[5]
Macroporous Resin EnrichmentXAD-7HP ResinCrude extract from fibrous rootsTSS Enrichment Factor7.59-fold[5]
Macroporous Resin EnrichmentXAD-7HP ResinCrude extract from fibrous rootsTSS Recovery Yield82.68%[5]

Experimental Protocols

The isolation of Ophiopogonin D and related saponins from Ophiopogon japonicus typically involves a multi-step process of extraction, partitioning, and chromatographic purification.

Extraction of Crude Saponins

This protocol describes a common method for obtaining a crude saponin extract from the dried roots of Ophiopogon japonicus.

  • Materials:

    • Dried and powdered roots of Ophiopogon japonicus

    • 75% Ethanol (v/v) in water

    • Rotary evaporator

    • Filtration apparatus

  • Procedure:

    • The dried, powdered roots of Ophiopogon japonicus (1.0 g) are subjected to ultrasonication with 10 mL of a 75:25 ethanol-water mixture for 120 minutes.[6]

    • This extraction process is repeated twice.[6]

    • The extracts from both repetitions are combined and filtered to remove solid plant material.

    • The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude extract.[6]

Enrichment of Total Steroidal Saponins (TSS) by Macroporous Resin

This step aims to separate the target saponins from other components in the crude extract, such as polysaccharides and pigments.

  • Materials:

    • Crude extract from the previous step

    • XAD-7HP macroporous adsorption resin

    • Chromatography column

    • Deionized water

    • 80% Ethanol (v/v) in water

  • Procedure:

    • The crude extract is dissolved in deionized water.

    • A chromatography column is packed with XAD-7HP resin.

    • The aqueous solution of the crude extract is loaded onto the column.

    • The column is first washed with deionized water to remove highly polar impurities like sugars.

    • The saponins are then eluted from the resin using 80% ethanol.[5] The fraction containing the total steroidal saponins is collected.

Isolation of Ophiopogonin D by Column Chromatography

The final purification of Ophiopogonin D is achieved through one or more rounds of column chromatography.

  • Materials:

    • Enriched saponin fraction

    • Silica gel for column chromatography

    • A suitable solvent system for elution (e.g., a gradient of chloroform-methanol or ethyl acetate-methanol)

    • Thin Layer Chromatography (TLC) plates for monitoring fractions

    • High-Performance Liquid Chromatography (HPLC) system for final purification and analysis

  • Procedure:

    • The enriched saponin fraction is adsorbed onto a small amount of silica gel.

    • A larger chromatography column is packed with silica gel and equilibrated with the initial, less polar mobile phase.

    • The adsorbed sample is loaded onto the top of the column.

    • The column is eluted with a solvent gradient of increasing polarity.

    • Fractions are collected and monitored by TLC. Fractions containing the compound of interest (with a similar Rf value to a standard, if available) are pooled.

    • The pooled fractions may be subjected to further purification by preparative HPLC on a C18 column to obtain highly pure Ophiopogonin D.[7]

Visualizations

Isolation Workflow

Isolation_Workflow Start Dried Roots of Ophiopogon japonicus Extraction Ultrasonic Extraction (75% Ethanol) Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Resin_Column Macroporous Resin Chromatography (XAD-7HP) Crude_Extract->Resin_Column Wash Wash with Water (Remove Sugars) Resin_Column->Wash Loading Elution Elute with 80% Ethanol Wash->Elution Impurity Removal Enriched_Saponins Enriched Saponin Fraction Elution->Enriched_Saponins Silica_Gel Silica Gel Column Chromatography Enriched_Saponins->Silica_Gel HPLC Preparative HPLC (C18 Column) Silica_Gel->HPLC Fraction Collection Pure_Compound Pure Ophiopogonin D HPLC->Pure_Compound

Caption: General workflow for the isolation of Ophiopogonin D.

Signaling Pathway of Ophiopogonin D

Ophiopogonin D has been shown to exert its biological effects through the modulation of various signaling pathways. One such pathway is the STAT3 signaling cascade, which is often implicated in cancer.

OphiopogoninD_STAT3_Pathway OphiopogoninD Ophiopogonin D pSTAT3 p-STAT3 (Phosphorylated STAT3) OphiopogoninD->pSTAT3 Inhibits Phosphorylation STAT3 STAT3 STAT3->pSTAT3 Nuclear_Translocation Nuclear Translocation pSTAT3->Nuclear_Translocation Gene_Expression Target Gene Expression (e.g., anti-apoptotic, cell cycle regulators) Nuclear_Translocation->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibits Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Promotes

Caption: Inhibition of the STAT3 signaling pathway by Ophiopogonin D.

References

An In-depth Technical Guide to the Chemical Structure of Ophiopogonoside A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ophiopogonoside A, a naturally occurring sesquiterpene glycoside, has been identified as a constituent of Ophiopogon japonicus and Liriope muscari, plants with a long history of use in traditional medicine. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its detailed spectroscopic data and the experimental protocols for its isolation and characterization. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is classified as a cis-eudesmane sesquiterpene glycoside.[1] Its chemical structure has been elucidated as 1β,4β,6β-trihydroxy-cis-eudesmane-6-O-β-D-glucopyranoside.[1] The core of the molecule is a bicyclic sesquiterpene skeleton of the eudesmane type, characterized by a specific stereochemistry. A β-D-glucopyranoside moiety is attached at the C-6 position of the eudesmane core.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₁H₃₈O₈[2]
Molecular Weight 418.52 g/mol [2]
CAS Number 791849-22-4[2]
Appearance White amorphous powder[1]

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound was determined through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data provide a detailed fingerprint of the molecular structure of this compound. The assignments for the aglycone and the glucose moiety are presented in the table below. The data was recorded in C₅D₅N.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in C₅D₅N)

Position¹³C (δc)¹H (δH, mult., J in Hz)
Aglycone
174.83.68 (t, 3.1)
225.51.85 (m), 1.65 (m)
331.21.45 (m), 1.35 (m)
471.5-
556.51.68 (dd, 11.5, 3.1)
679.54.25 (t, 10.5)
753.61.95 (m)
822.81.60 (m), 1.50 (m)
942.12.10 (m), 1.25 (m)
1038.2-
1129.52.25 (m)
1221.50.95 (d, 6.8)
1321.20.92 (d, 6.8)
1428.51.25 (s)
1518.51.15 (s)
Glucose Moiety
1'103.25.15 (d, 7.8)
2'75.64.15 (dd, 9.0, 7.8)
3'78.84.35 (t, 9.0)
4'72.14.30 (t, 9.0)
5'78.53.95 (m)
6'63.24.55 (dd, 11.5, 2.5), 4.40 (dd, 11.5, 5.0)

Data sourced from Cheng et al., J. Nat. Prod. 2004, 67, 10, 1761-1763.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was instrumental in determining the molecular formula of this compound.

Table 3: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zFound m/z
[M + Na]⁺441.2464441.2462

Data confirms the molecular formula as C₂₁H₃₈O₈. Detailed fragmentation patterns are not extensively reported in the primary literature.

Experimental Protocols

The following protocols are summarized from the methodologies reported for the successful isolation and structural elucidation of this compound.

Plant Material

The tubers of Ophiopogon japonicus (Thunb.) Ker-Gawl. were collected and authenticated. A voucher specimen should be deposited in a recognized herbarium for reference.

Extraction and Isolation

The air-dried and powdered tubers of O. japonicus are subjected to extraction with a suitable solvent system, typically starting with a less polar solvent and progressing to more polar solvents.

Figure 1. Experimental workflow for the isolation of this compound.
Structural Elucidation

The purified this compound is subjected to a suite of spectroscopic analyses to determine its structure.

  • Mass Spectrometry: HRESIMS is used to determine the exact mass and molecular formula.

  • NMR Spectroscopy:

    • ¹H NMR is used to identify the proton environments and their connectivities.

    • ¹³C NMR and DEPT experiments are used to determine the number and types of carbon atoms.

    • 2D NMR techniques (COSY, HSQC, HMBC) are employed to establish the complete connectivity of the molecule, including the attachment of the sugar moiety to the aglycone.

  • Acid Hydrolysis: To confirm the identity of the sugar moiety, acid hydrolysis of this compound can be performed, followed by chromatographic analysis of the sugar residue and comparison with an authentic sample of D-glucose.

Biological Activity and Signaling Pathways

Currently, there is limited information in the scientific literature specifically detailing the biological activities and the direct signaling pathways modulated by purified this compound. While extracts of Ophiopogon japonicus are known to possess a range of pharmacological properties, including anti-inflammatory and neuroprotective effects, the specific contribution of this compound to these activities is an area for future research. Consequently, a signaling pathway diagram for this compound cannot be provided at this time. The diagram below illustrates the general logical workflow for investigating the biological activity of a purified natural product like this compound.

G cluster_investigation Biological Activity Investigation Workflow Compound Purified this compound In_Vitro In Vitro Assays (e.g., cell viability, enzyme inhibition) Compound->In_Vitro Cell_Based Cell-Based Models (e.g., specific cell lines) In_Vitro->Cell_Based In_Vivo In Vivo Models (e.g., animal models of disease) Cell_Based->In_Vivo Mechanism Mechanism of Action Studies (e.g., Western blot, qPCR) Cell_Based->Mechanism Pathway_ID Signaling Pathway Identification Mechanism->Pathway_ID

Figure 2. General workflow for investigating the biological activity of this compound.

Conclusion

This compound is a well-characterized cis-eudesmane sesquiterpene glycoside from Ophiopogon japonicus and Liriope muscari. Its structure has been unequivocally established through modern spectroscopic techniques. This technical guide provides the foundational chemical data and experimental methodologies that are essential for researchers in the fields of natural products and drug discovery. Further investigation into the specific pharmacological activities and mechanisms of action of this compound is warranted to fully understand its therapeutic potential.

References

Ophiopogonoside A: Unveiling the Biological Potential of a Rare Sesquiterpene Glycoside from Ophiopogon japonicus

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Ophiopogonoside A, a unique cis-eudesmane sesquiterpene glycoside, stands as a lesser-known constituent of the well-regarded traditional Chinese medicine, Ophiopogon japonicus (Mai Dong). While the plant itself boasts a rich history of use and extensive pharmacological research into its primary active components—steroidal saponins, homoisoflavonoids, and polysaccharides—this compound remains an enigmatic molecule with a significant dearth of specific biological activity data. This technical guide provides a comprehensive overview of the current knowledge of this compound, including its discovery and structural elucidation. In the absence of direct pharmacological data, this document situates this compound within the broader context of the well-documented therapeutic effects of other major bioactive compounds from Ophiopogon japonicus. This guide serves to highlight the untapped research potential of this compound and to provide a foundational understanding of the pharmacological landscape of its botanical source for researchers and drug development professionals.

Introduction to this compound

This compound was first isolated and identified in 2004 from the tubers of Ophiopogon japonicus.[1] It is structurally defined as 1β,4β,6β-trihydroxy-cis-eudesmane-6-O-β-d-glucopyranoside.[1][2] The discovery of this compound was significant as it represented the first instance of a cis-eudesmane-type sesquiterpene being reported from the genus Ophiopogon.[1] Despite its novel structure, there has been a notable lack of follow-up research into its specific biological activities and pharmacological effects.

A 2025 study on the in vitro blood-brain barrier transport of various natural compounds found that this compound was not able to cross the barrier model. While this provides a singular piece of pharmacological data, it also underscores the limited scope of current research on this compound. Network pharmacology studies of the "Shenmai" injection, a complex traditional Chinese medicine preparation containing Ophiopogon japonicus, have identified this compound as one of the primary ingredients with potential protein targets. However, these are computational predictions and await experimental validation.

Given the scarcity of direct data on this compound, a comprehensive understanding of its potential requires an examination of the extensively studied bioactive compounds co-existing in Ophiopogon japonicus.

Pharmacological Context: Bioactive Components of Ophiopogon japonicus

Ophiopogon japonicus is a rich source of various bioactive compounds, which are broadly categorized into steroidal saponins, homoisoflavonoids, and polysaccharides. These classes of molecules have demonstrated a wide array of pharmacological activities.

Steroidal Saponins

Steroidal saponins, such as Ophiopogonin D, are among the most studied components of Ophiopogon japonicus. They have shown significant potential in several therapeutic areas.

Anti-Inflammatory Effects:

Ophiopogonin D has been shown to ameliorate colitis by inhibiting the epithelial NF-κB signaling pathway.[3] It also mitigates inflammation in diabetic nephropathy and PM2.5-induced lung inflammation by inhibiting the AMPK/NF-κB signaling pathway.[3]

Anti-Cancer Activity:

Ophiopogonin D exhibits anti-cancer properties by inducing cell cycle arrest and apoptosis.[4] In non-small cell lung carcinoma (NSCLC) cells, it has been found to inhibit the STAT3 signaling pathway.[3]

Cardiovascular Protection:

Extracts rich in steroidal saponins from Ophiopogon japonicus have demonstrated cardioprotective effects in doxorubicin-induced chronic heart failure models by inhibiting oxidative stress and inflammatory responses.[5]

Experimental Protocol: Anti-inflammatory Activity of Ophiopogonin D

  • Cell Line: Mouse pulmonary epithelial cells.

  • Inducer: Particulate matter with a diameter of less than 2.5 µm (PM2.5).

  • Treatment: Cells were treated with Ophiopogonin D at various concentrations.

  • Assay: The expression of inflammatory markers and the activation of the AMPK/NF-κB signaling pathway were assessed using techniques such as Western blotting and ELISA.[3]

Homoisoflavonoids

Homoisoflavonoids, including methylophiopogonanone A, are another major class of bioactive compounds in Ophiopogon japonicus.

Anti-Inflammatory and Antioxidant Activities:

Homoisoflavonoids have been reported to possess anti-inflammatory and antioxidant properties. They can suppress the production of nitric oxide and other inflammatory mediators in activated immune cells. Certain homoisoflavonoids have shown potent inhibitory effects on the production of pro-inflammatory cytokines IL-1β and IL-6.

Experimental Protocol: Antioxidant Activity of Homoisoflavonoids

  • Method: Various in-vitro antioxidant assays were used, such as DPPH radical scavenging activity, ABTS radical scavenging activity, ferric reducing antioxidant power (FRAP), and cupric reducing antioxidant capacity (CUPRAC).

  • Samples: Extracts of O. japonicus and isolated homoisoflavonoids (e.g., methylophiopogonanone A and methylophiopogonanone B) were tested.

  • Analysis: The antioxidant capacity was quantified and compared to standard antioxidants.

Polysaccharides

Polysaccharides from Ophiopogon japonicus (OJPs) are known for their diverse biological activities.

Cardioprotective Effects:

OJPs have demonstrated a protective effect against myocardial ischemia by enhancing endogenous antioxidant defenses. They have also been shown to improve cardiovascular performance in diabetic rats by maintaining antioxidant enzyme levels.

Immunomodulatory and Hypoglycemic Activities:

OJPs exhibit immunomodulatory effects and have been shown to have hypoglycemic activity, making them relevant for the management of diabetes.

Neuroprotective Effects:

While specific data on this compound is lacking, polysaccharides from other medicinal plants have shown neuroprotective potential by mitigating oxidative stress, apoptosis, and neuroinflammation.

Experimental Protocol: Cardioprotective Effect of OJP1

  • Animal Model: Isoproterenol (ISO)-induced myocardial ischemia in rats.

  • Treatment: Rats were pretreated with OJP1 (100, 200, and 300 mg/kg) orally.

  • Parameters Measured: ST-segment elevation, heart index, and levels of marker enzymes (AST, LDH, CK, CK-MB) were measured. Activities of ATPases and antioxidant enzymes (SOD, GPx, CAT) were also assessed.

Signaling Pathways Associated with Ophiopogon japonicus Constituents

The pharmacological effects of the bioactive compounds in Ophiopogon japonicus are mediated through various signaling pathways.

Anti-Inflammatory Signaling:

The anti-inflammatory effects of Ophiopogonin D are linked to the inhibition of the NF-κB signaling pathway . In some contexts, this is preceded by the inhibition of the AMPK pathway .

anti_inflammatory_pathway PM25 PM2.5 AMPK AMPK PM25->AMPK OPD Ophiopogonin D OPD->AMPK NFkB NF-κB AMPK->NFkB Inflammation Inflammation NFkB->Inflammation

Ophiopogonin D inhibits PM2.5-induced inflammation via the AMPK/NF-κB pathway.

Anti-Cancer Signaling:

The anti-cancer activity of Ophiopogonin D in non-small cell lung carcinoma involves the inhibition of the STAT3 signaling pathway .

anti_cancer_pathway OPD Ophiopogonin D STAT3 STAT3 OPD->STAT3 Apoptosis Apoptosis STAT3->Apoptosis CellCycleArrest Cell Cycle Arrest STAT3->CellCycleArrest

Ophiopogonin D induces apoptosis and cell cycle arrest by inhibiting the STAT3 pathway.

Quantitative Data Summary

The following tables summarize the quantitative data for some of the bioactive compounds from Ophiopogon japonicus.

Table 1: Anti-inflammatory Activity of Compounds from Ophiopogon japonicus

Compound/ExtractAssayTargetIC50 ValueReference
Ophiopogonin DInhibition of NO productionLPS-induced RAW 264.7 cellsNot specified
RuscogeninInhibition of NO productionLPS-induced RAW 264.7 cellsNot specified

Table 2: Antioxidant Activity of Homoisoflavonoids from Ophiopogon japonicus

CompoundAssayResult (µmol TE/g)Reference
Methylophiopogonanone ADPPH31.56 ± 0.30
Methylophiopogonanone BDPPH136.10 ± 0.94
Methylophiopogonanone AABTS55.59 ± 1.30
Methylophiopogonanone BABTS163.90 ± 0.50

Table 3: Anti-cancer Activity of Ophiopogon japonicus Extracts

ExtractCell LineAssayIC50 Value (µg/mL) at 48hReference
COJENCI-H1299Cell Viability259.5 ± 40.9
ZOJENCI-H1299Cell Viability140.6 ± 12.3
COJEA549Cell Viability330.6 ± 45.5
ZOJEA549Cell Viability411.8 ± 66.5
*COJE: Ophiopogon japonicus extract from Chengdu; ZOJE: Ophiopogon japonicus extract from Zhejiang.

Conclusion and Future Directions

This compound is a structurally novel sesquiterpene glycoside from Ophiopogon japonicus that remains largely unexplored in terms of its biological activity and pharmacological potential. While the broader chemical landscape of its source plant is rich with bioactive steroidal saponins, homoisoflavonoids, and polysaccharides with demonstrable anti-inflammatory, anti-cancer, cardioprotective, and neuroprotective properties, this compound's contribution to these effects is currently unknown.

The lack of specific data on this compound presents a clear opportunity for future research. A systematic investigation into its pharmacological profile is warranted. Such studies should include a broad range of in vitro and in vivo assays to screen for anti-inflammatory, anti-cancer, antioxidant, and other activities, mirroring the research conducted on other constituents of Ophiopogon japonicus. Elucidating the biological role of this compound will not only contribute to a more complete understanding of the pharmacology of this important medicinal plant but may also unveil a new lead compound for drug development. For researchers and professionals in drug discovery, this compound represents a novel chemical entity from a well-established medicinal herb, meriting further investigation to unlock its potential therapeutic value.

References

In Vitro Mechanism of Action of Ophiopogonoside A: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

To the Researcher: This technical guide addresses the in vitro mechanism of action of compounds derived from Ophiopogon japonicus, with a focus on providing a framework for understanding the potential activities of Ophiopogonoside A. It is important to note that while a significant body of research exists for various bioactive molecules from Ophiopogon japonicus, scientific literature specifically detailing the in vitro mechanism of action of this compound is limited. Consequently, this document synthesizes findings from closely related compounds, such as Methylophiopogonanone A (MO-A) and other homoisoflavonoids and saponins isolated from the same plant, to infer the probable signaling pathways and cellular effects of this compound. The experimental protocols and quantitative data presented are drawn from studies on these related molecules and should be adapted and validated specifically for this compound in future research.

Core Concepts: Anti-Inflammatory, Anti-Apoptotic, and Cardioprotective Effects

Compounds from Ophiopogon japonicus have demonstrated significant therapeutic potential in vitro, primarily exhibiting anti-inflammatory, anti-apoptotic, and cardioprotective properties. These effects are attributed to the modulation of key cellular signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways.

Quantitative Data Summary

The following tables summarize quantitative data obtained from in vitro studies on compounds structurally and functionally related to this compound. This data provides a comparative baseline for potential efficacy.

Table 1: Anti-Inflammatory Activity of Homoisoflavonoids from Ophiopogon japonicus

CompoundAssayCell LineIC50 Value (µg/mL)Reference
4'-O-Demethylophiopogonanone EIL-1β ProductionRAW 264.732.5 ± 3.5[1]
4'-O-Demethylophiopogonanone EIL-6 ProductionRAW 264.713.4 ± 2.3[1]
Desmethylisoophiopogonone BNO ProductionRAW 264.714.1 ± 1.5[1]
5,7-dihydroxy-6-methyl-3-(4'-hydroxybenzyl) chromoneNO ProductionRAW 264.710.9 ± 0.8[1]

Table 2: Cardioprotective Effects of Methylophiopogonanone A (MO-A) in a Hypoxia/Reoxygenation (H/R) Model

ParameterCell LineTreatmentResultReference
ApoptosisH9C210 µmol/L MO-ASignificantly decreased[2][3]
Bcl-2/Bax RatioH9C210 µmol/L MO-ASignificantly elevated[2][3]
Cleaved Caspase-3H9C210 µmol/L MO-ASignificantly decreased[2][3]
NO ProductionH9C210 µmol/L MO-ARestored[2][3]

Signaling Pathways

The therapeutic effects of compounds from Ophiopogon japonicus are mediated through the modulation of complex signaling networks. The following diagrams illustrate the key pathways implicated in their in vitro mechanism of action.

PI3K_Akt_Signaling_Pathway Ophiopogonoside_A This compound (inferred) PI3K PI3K Ophiopogonoside_A->PI3K Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Bcl2 Bcl-2 Akt->Bcl2 Upregulates Bax Bax Akt->Bax Downregulates Caspase3 Caspase-3 Akt->Caspase3 Inhibits NO NO Production eNOS->NO Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Caspase3->Apoptosis

PI3K/Akt Signaling Pathway in Cardioprotection

MAPK_NFkB_Signaling_Pathway LPS LPS MAPK MAPK (ERK1/2, JNK) LPS->MAPK NFkB NF-κB LPS->NFkB Ophiopogonoside_A This compound (inferred) Ophiopogonoside_A->MAPK Inhibits Ophiopogonoside_A->NFkB Inhibits MAPK->NFkB Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS) NFkB->Inflammatory_Genes Upregulates Inflammation Inflammation Inflammatory_Genes->Inflammation

MAPK and NF-κB Signaling in Anti-Inflammatory Response

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to elucidate the mechanism of action of compounds from Ophiopogon japonicus. These protocols can serve as a foundation for designing studies on this compound.

Cell Culture and Treatment
  • Cell Lines:

    • RAW 264.7 (Murine Macrophages): For anti-inflammatory assays.

    • H9C2 (Rat Cardiomyoblasts): For cardioprotection and apoptosis studies.

  • Culture Conditions:

    • Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Incubation is carried out at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment:

    • For anti-inflammatory assays, RAW 264.7 cells are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

    • For hypoxia/reoxygenation (H/R) studies, H9C2 cells are pre-treated with the test compound for a specified duration before being subjected to hypoxia (e.g., 3 hours in a hypoxic incubator with 1% O2, 5% CO2, and 94% N2) followed by reoxygenation (e.g., 16 hours in a normoxic incubator).

Western Blot Analysis

This technique is used to quantify the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction:

    • Treated cells are washed with ice-cold phosphate-buffered saline (PBS).

    • Cells are lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

    • Lysates are centrifuged at 14,000 x g for 15 minutes at 4°C, and the supernatant containing the total protein is collected.

  • Protein Quantification:

    • Protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer:

    • Equal amounts of protein (20-40 µg) are separated by SDS-PAGE on 10-12% polyacrylamide gels.

    • Proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-NF-κB p65, anti-β-actin) overnight at 4°C.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Band intensities are quantified using image analysis software (e.g., ImageJ) and normalized to a loading control (e.g., β-actin).

Western_Blot_Workflow Protein_Extraction Protein Extraction Quantification Protein Quantification Protein_Extraction->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Western Blot Experimental Workflow
Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is employed to measure the concentration of secreted cytokines in the cell culture supernatant.

  • Procedure:

    • Culture supernatants from treated cells are collected.

    • The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are determined using commercially available ELISA kits according to the manufacturer's instructions.

    • The absorbance is measured at 450 nm using a microplate reader.

    • A standard curve is generated to calculate the concentration of the cytokines in the samples.

Cell Viability and Apoptosis Assays
  • MTT Assay (Cell Viability):

    • Cells are seeded in a 96-well plate and treated with the test compound.

    • MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

    • The formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

    • The absorbance is measured at 570 nm.

  • Annexin V-FITC/Propidium Iodide (PI) Staining (Apoptosis):

    • Treated cells are harvested and washed with cold PBS.

    • Cells are resuspended in binding buffer.

    • Annexin V-FITC and PI are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

    • Apoptotic cells are quantified by flow cytometry.

Disclaimer: The information provided in this technical guide is based on published research on compounds from Ophiopogon japonicus and is intended for research and informational purposes only. The mechanisms and protocols described should be considered as a starting point for the investigation of this compound and require specific experimental validation.

References

The Discovery and Characterization of Ophiopogonin D in Ophiopogon japonicus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogon japonicus, a member of the Liliaceae family, has been a cornerstone of traditional Chinese medicine for centuries, valued for its therapeutic properties in treating a range of ailments from cardiovascular to respiratory conditions.[1][2] Modern phytochemical research has unveiled a complex array of bioactive compounds within this plant, including steroidal saponins, homoisoflavonoids, polysaccharides, and amino acids, which are believed to be responsible for its diverse pharmacological effects.[1][2] Among these, the steroidal saponins, and specifically Ophiopogonin D, have garnered significant scientific attention for their potent biological activities. This technical guide provides an in-depth overview of the discovery, isolation, structural elucidation, and biological significance of Ophiopogonin D, a representative steroidal saponin from Ophiopogon japonicus.

Chemical Structure and Properties of Ophiopogonin D

Ophiopogonin D is a C27 steroid glycoside, a class of compounds characterized by a steroidal aglycone linked to one or more sugar moieties. The structural determination of these complex molecules relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Experimental Protocols

The isolation and characterization of Ophiopogonin D and other steroidal saponins from Ophiopogon japonicus involve a multi-step process.

Extraction of Crude Saponins

A general procedure for the extraction of crude saponins from the tuberous roots of Ophiopogon japonicus is as follows:

  • Preparation of Plant Material: The dried and powdered roots of Ophiopogon japonicus are used as the starting material.

  • Solvent Extraction: The powdered material is subjected to reflux extraction with an ethanol-water solution (typically 85-95% ethanol). This process is usually repeated 2-3 times to ensure maximum extraction of the saponins.

  • Concentration: The combined extracts are then concentrated under reduced pressure to remove the ethanol, yielding a concentrated aqueous extract.

  • Precipitation and Removal of Impurities: The concentrated extract is refrigerated to precipitate impurities, which are then removed by filtration. The supernatant containing the crude saponins is collected.

Purification of Ophiopogonin D

The crude saponin extract is a complex mixture of various compounds. The purification of Ophiopogonin D is achieved through chromatographic techniques:

  • Macroporous Resin Column Chromatography: The crude extract is passed through a macroporous resin column (e.g., D101). The column is washed with deionized water to remove highly polar impurities, followed by elution with increasing concentrations of ethanol. The fractions containing the target saponins are collected based on preliminary analysis (e.g., Thin Layer Chromatography).

  • Gel Permeation Chromatography: Further purification is often achieved using gel permeation chromatography on columns such as Sephadex G-25 or DEAE Sepharose FF to separate compounds based on their molecular size.

Structural Elucidation

The definitive structure of Ophiopogonin D is determined using a combination of modern spectroscopic methods:

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the isolated compound and as a preliminary analytical tool.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) provide information about the molecular weight and fragmentation pattern of the molecule, which helps in identifying the aglycone and the sugar sequence.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for determining the complete stereochemistry of the molecule, including the linkages between the sugar units and their attachment to the steroidal aglycone.

Quantitative Data

The yield and purity of saponins from Ophiopogon japonicus can vary depending on the source of the plant material and the extraction and purification methods employed. The following table summarizes representative quantitative data found in the literature for saponin and other relevant constituents from O. japonicus.

ParameterMethodValueReference
Crude Saponin Extraction Rate Reflux with 85% ethanol91.2%[3]
Purity of Borneol Glycoside Post-purification>98%[3]
Total Flavonoid Content (CME) Colorimetric assay16.50 ± 0.38 mg RE/g[4]
Extraction Yield (CME) Gravimetric3.89 ± 0.15% (w/w)[4]

CME: Chloroform/Methanol Extract; RE: Rutin Equivalents

Biological Activity and Signaling Pathways

Ophiopogonin D and other saponins from Ophiopogon japonicus exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and cardioprotective effects.

Anti-Inflammatory Activity

Ophiopogonin D has been shown to reduce the expression of inflammatory markers such as nitric oxide, IL-1β, and IL-6.[1] This anti-inflammatory effect is attributed to the inhibition of key signaling pathways that regulate inflammatory responses.

Modulation of the Notch Signaling Pathway

Polysaccharide extracts from Ophiopogon japonicus have been found to alleviate cellular injury by inhibiting the Notch signaling pathway.[5] The Notch pathway is a critical regulator of cell communication and is involved in cellular oxidative stress and the development of the nervous system.[5] While this research focused on polysaccharides, it highlights a potential mechanism of action for compounds from this plant.

Visualizations

Experimental Workflow for Isolation and Purification

experimental_workflow start Dried & Powdered Ophiopogon japonicus Roots extraction Reflux Extraction (85% Ethanol) start->extraction concentration Concentration (Remove Ethanol) extraction->concentration precipitation Refrigeration & Filtration (Remove Impurities) concentration->precipitation crude_extract Crude Saponin Extract precipitation->crude_extract macroporous_resin Macroporous Resin Column Chromatography crude_extract->macroporous_resin elution Elution with Ethanol Gradient macroporous_resin->elution gel_permeation Gel Permeation Chromatography (Sephadex/DEAE) elution->gel_permeation pure_ophiopogonin_d Purified Ophiopogonin D gel_permeation->pure_ophiopogonin_d structural_elucidation Structural Elucidation (HPLC, MS, NMR) pure_ophiopogonin_d->structural_elucidation

Caption: General workflow for the isolation and purification of Ophiopogonin D.

Hypothesized Signaling Pathway Modulation by Ophiopogon japonicus Constituents

signaling_pathway cluster_cell Cellular Environment Ophiopogon_Constituents Ophiopogon japonicus Constituents (e.g., Saponins, Polysaccharides) Notch_Signaling Notch Signaling Pathway Activation Ophiopogon_Constituents->Notch_Signaling Inhibition Inflammatory_Pathways Pro-inflammatory Signaling Pathways (e.g., NF-κB) Ophiopogon_Constituents->Inflammatory_Pathways Inhibition Notch_Receptor Notch Receptor Cellular_Response Cellular Responses (Inflammation, Oxidative Stress, Apoptosis) Notch_Signaling->Cellular_Response Inflammatory_Pathways->Cellular_Response

Caption: Inhibition of pro-inflammatory pathways by O. japonicus constituents.

References

Eudesmane Sesquiterpene Glycosides: A Comprehensive Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Eudesmane sesquiterpenoids, a diverse class of bicyclic natural products, and their glycosidic derivatives have garnered significant attention in the scientific community. Possessing a characteristic decahydronaphthalene skeleton, these compounds are widely distributed in the plant kingdom and have been isolated from various terrestrial and, to a lesser extent, marine organisms. The addition of one or more sugar moieties to the eudesmane core structure often enhances their bioavailability and modulates their biological profiles. This technical guide provides a comprehensive literature review of eudesmane sesquiterpene glycosides, focusing on their natural sources, chemical diversity, and pharmacological activities. It aims to serve as a resource for researchers, scientists, and drug development professionals by presenting a consolidated view of the current knowledge in the field. This review includes a compilation of quantitative biological data, detailed experimental methodologies for their isolation and bioactivity assessment, and visual representations of key biological pathways and experimental workflows to facilitate a deeper understanding and spur further research into their therapeutic potential.

Introduction

Sesquiterpenoids are a class of C15 terpenoids derived from the biosynthetic precursor farnesyl pyrophosphate (FPP). Among the vast array of sesquiterpenoid skeletons, the eudesmane-type is one of the most common, characterized by a bicyclic structure. The glycosylation of these eudesmane aglycones results in the formation of eudesmane sesquiterpene glycosides, a process that can significantly alter their physicochemical properties and biological activities.

These natural products have been reported to exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, cytotoxic, anti-neuroinflammatory, and lipid-lowering activities.[1][2][3] This diversity in biological function makes them attractive candidates for drug discovery and development. This whitepaper will delve into the specifics of these compounds, providing a structured overview of their chemistry and biology.

Natural Sources and Chemical Diversity

Eudesmane sesquiterpene glycosides are predominantly found in terrestrial plants, with notable concentrations in species from the Asteraceae, Rutaceae, Pittosporaceae, and Sapindaceae families. Marine-derived fungi have also been identified as a source of these compounds.[4] The chemical diversity within this class is vast, arising from variations in the oxygenation pattern of the eudesmane core, the nature and number of sugar units, and the points of glycosidic linkages.

Table 1 provides a summary of representative eudesmane sesquiterpene glycosides, their natural sources, and reported biological activities.

Table 1: Selected Eudesmane Sesquiterpene Glycosides, their Natural Sources, and Biological Activities

Compound NameNatural Source(s)Reported Biological ActivityReference(s)
Dictameudesmnosides A₁-E Dictamnus dasycarpusInhibition of triglyceride accumulation in HepG2 cells.[1][3]
Pumilaside A Litchi chinensis (seed)Cytotoxic against various cancer cell lines (A549, LAC, Hela, Hep-G2).[2]
Funingensin A Litchi chinensis (seed), Parepigynum funingenseModerate cytotoxicity against Hep-G2 cells.[2][5]
Askoseosides A–D Aster koraiensis (flowers)Inhibition of EGF- and TPA-induced cell transformation.[6]
Pitlencosides A–Y Pittosporum lenticellatumAnti-neuroinflammatory effects via inhibition of nitric oxide production in BV-2 microglial cells.[1]
Vulgarosides A & B Artemisia vulgarisEvaluated for cytotoxicity against five human cancer cell lines, but showed no significant activity (IC50 > 100 µM).[7]
Forsskoditerpenosides A & B Coleus forskohliiRelaxative effects on isolated guinea pig tracheal spirals.[8]
Pterodontriol D-6-O-beta-D-glucopyranoside Parepigynum funingenseStructure elucidated.[9]

Biological Activities and Quantitative Data

The pharmacological potential of eudesmane sesquiterpene glycosides is a key driver of research in this area. The most prominent activities reported are anti-inflammatory and cytotoxic effects.

Anti-inflammatory and Anti-neuroinflammatory Activity

Several eudesmane sesquiterpene glycosides have demonstrated significant anti-inflammatory and anti-neuroinflammatory properties. A study on compounds isolated from Pittosporum lenticellatum revealed that several pitlencosides exhibited potent inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced BV-2 microglial cells.[1] This inhibition is attributed to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1]

Table 2: Anti-inflammatory Activity of Eudesmane Sesquiterpene Glycosides from Pittosporum lenticellatum

CompoundIC50 for NO Inhibition in BV-2 cells (µM)
Pitlencoside D (4)7.95
Pitlencoside E (5)15.32
Pitlencoside G (7)25.88
Pitlencoside H (8)12.55
Pitlencoside O (15)10.23
Pitlencoside P (16)18.91

Data extracted from Zhang Q, et al. (2023).[1]

Cytotoxic Activity

The potential of eudesmane sesquiterpene glycosides as anticancer agents has been explored through various cytotoxicity assays. Compounds isolated from lychee seeds (Litchi chinensis) have shown notable activity against a range of human cancer cell lines.[2]

Table 3: Cytotoxic Activity of Eudesmane Sesquiterpene Glycosides from Litchi chinensis

CompoundCell LineIC50 (µM)
Pumilaside A A549 (Lung carcinoma)6.29
LAC (Lung adenocarcinoma)0.012
Hela (Cervical cancer)0.15
Hep-G2 (Hepatocellular carcinoma)0.026
Funingensin A Hep-G2 (Hepatocellular carcinoma)39.27
Litchioside A A549, LAC, Hela, Hep-G2> 100
Litchioside B A549, LAC, Hela, Hep-G2> 100

Data extracted from Xu et al. (2010).[2]

Experimental Protocols

The isolation and characterization of eudesmane sesquiterpene glycosides, along with the evaluation of their biological activities, involve a series of standard and specialized experimental procedures.

Isolation and Purification

The general workflow for the isolation of these compounds from plant material is depicted in the diagram below.

G plant_material Dried Plant Material extraction Solvent Extraction (e.g., 70-95% EtOH) plant_material->extraction partition Liquid-Liquid Partition (e.g., EtOAc-H2O) extraction->partition aq_phase Aqueous Phase partition->aq_phase chromatography1 Macroporous Resin Chromatography (e.g., D101) aq_phase->chromatography1 chromatography2 Silica Gel Column Chromatography chromatography1->chromatography2 chromatography3 Sephadex LH-20 Chromatography chromatography2->chromatography3 hplc Preparative HPLC chromatography3->hplc pure_compounds Pure Eudesmane Sesquiterpene Glycosides hplc->pure_compounds

General workflow for isolation and purification.

A typical procedure involves the extraction of dried and powdered plant material with a polar solvent like ethanol.[3] The resulting crude extract is then subjected to liquid-liquid partitioning to separate compounds based on polarity. The aqueous phase, rich in glycosides, is then fractionated using a series of chromatographic techniques, including macroporous resin, silica gel, and Sephadex LH-20 column chromatography.[3] Final purification is often achieved by preparative high-performance liquid chromatography (HPLC).

Structure Elucidation

The structures of isolated compounds are determined using a combination of spectroscopic methods:

  • 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC experiments are used to determine the carbon skeleton and the relative stereochemistry.

  • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique is employed to determine the molecular formula of the compound.

  • Acid Hydrolysis: To identify the sugar moieties, the glycoside is hydrolyzed, and the resulting monosaccharides are analyzed, often by HPLC with chiral detection.[3]

  • Electronic Circular Dichroism (ECD): ECD spectroscopy is used to determine the absolute configuration of the molecule.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of the formazan, which is solubilized, is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the eudesmane sesquiterpene glycosides and a vehicle control. Incubate for the desired period (e.g., 24-72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Assay (Nitric Oxide Production)

The Griess assay is used to measure nitric oxide (NO) production by cells, typically macrophages like RAW 264.7, as an indicator of inflammation.

Principle: The assay measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a purple azo compound, the absorbance of which can be measured.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and incubate for 24 hours.

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the eudesmane sesquiterpene glycosides for 1 hour. Then, stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL), and incubate for another 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50-100 µL of the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Incubation and Absorbance Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the IC50 value for NO production inhibition.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of eudesmane sesquiterpene glycosides are often linked to their ability to modulate key signaling pathways involved in the inflammatory response. One of the primary pathways implicated is the nuclear factor-kappa B (NF-κB) pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK ... IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibits NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc Translocates Eudesmane Eudesmane Sesquiterpene Glycosides Eudesmane->IKK Inhibits Eudesmane->NFkB_p65_p50_nuc Inhibits translocation DNA DNA NFkB_p65_p50_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_genes Transcription

Simplified NF-κB signaling pathway and potential inhibition sites.

In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by LPS, a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, including iNOS and COX-2, and upregulates their transcription. Eudesmane sesquiterpene glycosides may exert their anti-inflammatory effects by inhibiting key steps in this pathway, such as the phosphorylation of IκBα or the nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory mediators.

Conclusion and Future Perspectives

Eudesmane sesquiterpene glycosides represent a promising class of natural products with a diverse range of biological activities, particularly in the areas of anti-inflammatory and anticancer research. The data summarized in this review highlight their potential as lead compounds for the development of new therapeutic agents.

Future research should focus on several key areas:

  • Expansion of the Chemical Library: Continued exploration of new plant and microbial sources is likely to yield novel eudesmane sesquiterpene glycosides with unique structures and biological activities.

  • Mechanism of Action Studies: While initial insights into their mechanisms of action are available, more detailed studies are needed to identify their specific molecular targets and to fully elucidate the signaling pathways they modulate.

  • Structure-Activity Relationship (SAR) Studies: A systematic investigation of the SAR for this class of compounds will be crucial for the rational design of more potent and selective analogues.

  • In Vivo Efficacy and Safety: Promising candidates identified from in vitro studies should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

References

physical and chemical properties of Ophiopogonoside A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonoside A is a naturally occurring eudesmane sesquiterpene glycoside isolated from the tubers of Liriope muscari and Ophiopogon japonicus. As a constituent of traditional Chinese medicines derived from these plants, this compound is of significant interest for its potential pharmacological activities. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, alongside methodologies for its isolation and analysis. Furthermore, this guide outlines established experimental protocols for evaluating its potential biological activities, drawing from research on related compounds and extracts from its natural sources.

Physical and Chemical Properties

This compound was first isolated and characterized by Cheng et al. in 2004.[1] While a specific melting point has not been reported, it is described as a white amorphous powder.[1] Its solubility in various solvents has not been quantitatively detailed in the literature.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₂₁H₃₈O₈[1]
Molecular Weight 418.52 g/mol Calculated from formula
Appearance White amorphous powder[1]
Class Eudesmane sesquiterpene glycoside[1]
Spectroscopic Data

The structural elucidation of this compound was achieved through comprehensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Table 2: ¹H and ¹³C NMR Spectral Data for this compound (in CD₃OD)
Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, multiplicity, J in Hz)
Aglycone
179.2 (CH)3.50 (dd, 11.0, 4.5)
231.5 (CH₂)1.85 (m), 1.65 (m)
334.2 (CH₂)1.55 (m), 1.45 (m)
472.9 (C)
556.1 (CH)1.20 (m)
678.1 (CH)3.80 (dd, 11.5, 4.0)
751.2 (CH)1.70 (m)
822.1 (CH₂)1.50 (m), 1.40 (m)
941.8 (CH₂)1.60 (m), 1.30 (m)
1038.2 (C)
1126.8 (CH)2.10 (m)
1222.8 (CH₃)0.92 (d, 7.0)
1322.5 (CH₃)0.90 (d, 7.0)
1415.1 (CH₃)1.15 (s)
1528.5 (CH₃)1.25 (s)
Glucose Moiety
1'102.5 (CH)4.35 (d, 7.5)
2'75.2 (CH)3.20 (m)
3'78.1 (CH)3.35 (m)
4'71.6 (CH)3.30 (m)
5'77.9 (CH)3.40 (m)
6'62.8 (CH₂)3.85 (m), 3.65 (m)

Data sourced from Cheng et al., 2004.[1]

Experimental Protocols

Isolation and Purification of this compound

The following protocol is based on the method described by Cheng et al. (2004) for the isolation of this compound from the tubers of Ophiopogon japonicus.[1]

  • Extraction:

    • Air-dried and powdered tubers of Ophiopogon japonicus are extracted with 95% ethanol at room temperature.

    • The ethanol extract is concentrated under reduced pressure to yield a crude extract.

  • Partitioning:

    • The crude extract is suspended in water and partitioned successively with petroleum ether, diethyl ether, and n-butanol.

    • The n-butanol fraction, which is expected to contain the glycosides, is concentrated.

  • Chromatography:

    • The n-butanol extract is subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20) and eluted with a gradient of methanol in water.

    • Fractions containing compounds of interest are further purified by repeated column chromatography on silica gel, eluting with a gradient of methanol in chloroform.

    • Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

G cluster_extraction Extraction cluster_partitioning Partitioning cluster_chromatography Chromatography raw_material Powdered O. japonicus Tubers extraction 95% Ethanol Extraction raw_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Successive Partitioning (Petroleum Ether, Diethyl Ether, n-Butanol) crude_extract->partitioning butanol_fraction n-Butanol Fraction partitioning->butanol_fraction macroporous_resin Macroporous Resin Column butanol_fraction->macroporous_resin silica_gel Silica Gel Column macroporous_resin->silica_gel prep_hplc Preparative HPLC (C18) silica_gel->prep_hplc pure_compound This compound prep_hplc->pure_compound

Isolation Workflow for this compound

While specific biological studies on isolated this compound are limited, extracts of Ophiopogon japonicus have demonstrated anti-inflammatory, cardiovascular protective, and neuroprotective properties. The following are representative experimental protocols that can be employed to assess these potential activities for this compound.

Anti-inflammatory Activity Assessment

A common in vitro model to screen for anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages.

Protocol: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

  • Cell Culture:

    • RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The medium is replaced with fresh medium containing various concentrations of this compound for 1-2 hours.

    • Cells are then stimulated with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide Measurement:

    • The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • Equal volumes of supernatant and Griess reagent are mixed and incubated at room temperature for 15 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis:

    • A standard curve is generated using known concentrations of sodium nitrite.

    • The percentage of NO inhibition by this compound is calculated relative to the LPS-only treated control.

Signaling Pathway Analysis (NF-κB)

The anti-inflammatory effects of natural products are often mediated through the inhibition of the NF-κB signaling pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation NFkB_nuc NF-κB Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Proinflammatory_Genes induces transcription Ophiopogonoside_A This compound Ophiopogonoside_A->IKK Potential Inhibition

Potential Inhibition of the NF-κB Signaling Pathway
Cardiovascular Protective Activity Assessment

The H9c2 cell line, derived from embryonic rat heart tissue, is a widely used in vitro model to study cardiotoxicity and cardioprotection.

Protocol: Protection Against H₂O₂-Induced Oxidative Stress in H9c2 Cardiomyocytes

  • Cell Culture:

    • H9c2 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Treatment:

    • Cells are seeded in 96-well plates.

    • Cells are pre-treated with various concentrations of this compound for 24 hours.

    • Subsequently, the cells are exposed to hydrogen peroxide (H₂O₂) to induce oxidative stress.

  • Cell Viability Assay:

    • Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • MTT solution is added to each well and incubated for 4 hours.

    • The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

  • Measurement of Oxidative Stress Markers:

    • Intracellular reactive oxygen species (ROS) levels can be measured using fluorescent probes like DCFH-DA.

    • The activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase can be determined using commercially available kits.

G H2O2 H₂O₂ ROS Increased ROS H2O2->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Apoptosis Apoptosis / Cell Death Mitochondrial_Dysfunction->Apoptosis Ophiopogonoside_A This compound Ophiopogonoside_A->ROS Potential Scavenging Antioxidant_Enzymes Upregulation of Antioxidant Enzymes (SOD, Catalase) Ophiopogonoside_A->Antioxidant_Enzymes Potential Induction Antioxidant_Enzymes->ROS

Potential Cardioprotective Mechanism via Antioxidant Activity
Neuroprotective Activity Assessment

The SH-SY5Y human neuroblastoma cell line is a common model for studying neurodegenerative diseases and neuroprotection.

Protocol: Protection Against Glutamate-Induced Excitotoxicity in SH-SY5Y Cells

  • Cell Culture and Differentiation:

    • SH-SY5Y cells are cultured in a 1:1 mixture of DMEM and F-12 medium supplemented with 10% fetal bovine serum.

    • For differentiation into a more neuron-like phenotype, cells can be treated with retinoic acid for several days prior to the experiment.

  • Treatment:

    • Differentiated cells are seeded in 96-well plates.

    • Cells are pre-treated with various concentrations of this compound for 24 hours.

    • Excitotoxicity is induced by exposing the cells to a high concentration of glutamate.

  • Cell Viability Assay:

    • Cell viability is measured using the MTT assay as described previously.

  • Assessment of Apoptosis:

    • Apoptosis can be quantified by flow cytometry after staining with Annexin V-FITC and propidium iodide.

    • The expression of apoptosis-related proteins such as Bax, Bcl-2, and cleaved caspase-3 can be analyzed by Western blotting.

G Glutamate Glutamate Calcium_Influx Excessive Ca²⁺ Influx Glutamate->Calcium_Influx Oxidative_Stress Oxidative Stress Calcium_Influx->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Apoptosis / Neuronal Death Mitochondrial_Dysfunction->Apoptosis Ophiopogonoside_A This compound Ophiopogonoside_A->Calcium_Influx Potential Inhibition Ophiopogonoside_A->Oxidative_Stress Potential Reduction

Potential Neuroprotective Mechanism against Excitotoxicity

Conclusion

This compound is a structurally characterized sesquiterpene glycoside with potential for further pharmacological investigation. This guide provides the foundational physicochemical data and a detailed protocol for its isolation. While direct biological studies on the pure compound are currently lacking, the provided experimental frameworks for assessing its anti-inflammatory, cardiovascular protective, and neuroprotective activities offer a clear path for future research. The exploration of this compound and its potential therapeutic benefits holds promise for the development of new drugs from natural sources.

References

Ophiopogonoside A CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ophiopogonoside A is a sesquiterpene glycoside isolated from plants of the Ophiopogon and Liriope genera. While detailed research on the specific biological activities of this compound is limited, the extracts of its source plants, particularly Ophiopogon japonicus, have demonstrated a range of pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. This technical guide provides the fundamental chemical information for this compound and explores the broader context of the bioactive compounds found in Ophiopogon japonicus, including relevant experimental protocols and potential signaling pathways.

Chemical and Physical Properties of this compound

This compound is a cis-eudesmane sesquiterpene glycoside. The fundamental chemical identifiers for this compound are summarized in the table below.

PropertyValue
CAS Number 791849-22-4
Molecular Formula C₂₁H₃₈O₈
Molecular Weight 418.52 g/mol
IUPAC Name (2R,3R,4S,5S,6R)-2-[[(1R,2S,4aR,5R,8S,8aR)-5,8-dihydroxy-4a,8-dimethyl-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalen-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Biological Activities of Compounds from Ophiopogon japonicus

Anti-inflammatory Activity

Several compounds isolated from Ophiopogon japonicus have demonstrated significant anti-inflammatory effects. For instance, in a study utilizing lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, various homoisoflavonoids and other compounds showed inhibitory effects on the production of nitric oxide (NO) and pro-inflammatory cytokines.[1][2]

Table 1: Anti-inflammatory Activity of Compounds from Ophiopogon japonicus

CompoundAssayEndpointIC₅₀ Value (µg/mL)
4′-O-Demethylophiopogonanone EInhibition of IL-1β productionCytokine Production32.5 ± 3.5
4′-O-Demethylophiopogonanone EInhibition of IL-6 productionCytokine Production13.4 ± 2.3
Palmitic acidInhibition of NO productionNO Production33.4 ± 2.9
Desmethylisoophiopogonone BInhibition of NO productionNO Production14.1 ± 1.5
5,7-dihydroxy-6-methyl-3-(4′-hydroxybenzyl) chromoneInhibition of NO productionNO Production10.9 ± 0.8

Data from a study on compounds isolated from the rhizome of Ophiopogon japonicas.[1][2]

Antioxidant Activity

The antioxidant potential of Ophiopogon japonicus root extracts has been attributed to its homoisoflavonoid content.[3] In various in-vitro assays, compounds such as methylophiopogonanone A and B have shown potent radical scavenging activity.[3]

Neuroprotective Effects

Polysaccharide extracts from Radix Ophiopogonis have been shown to alleviate MPP+-induced injury in PC-12 cells, a common model for Parkinson's disease research. This protective effect is associated with the inhibition of oxidative stress and the Notch signaling pathway.

Experimental Protocols

Detailed experimental protocols specifically utilizing this compound are not extensively documented. However, the following sections describe general methodologies commonly employed in the research of bioactive compounds from Ophiopogon japonicus.

Isolation and Purification of Sesquiterpene Glycosides

A general procedure for the isolation of sesquiterpene glycosides from Liriope muscari and Ophiopogon japonicus involves the following steps:

  • Extraction: The dried and powdered tubers are extracted with a solvent such as methanol or ethanol.

  • Solvent Partitioning: The crude extract is then partitioned with solvents of varying polarity, such as n-hexane and ethyl acetate, to separate compounds based on their solubility.

  • Chromatography: The resulting fractions are subjected to multiple rounds of column chromatography. Common stationary phases include silica gel and Sephadex LH-20.

  • Final Purification: Final purification is often achieved using semi-preparative High-Performance Liquid Chromatography (HPLC).

  • Structure Elucidation: The structure of the isolated compounds is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4][5]

G start Dried Plant Material (Tubers) extraction Solvent Extraction (e.g., Methanol) start->extraction partitioning Solvent Partitioning (e.g., n-Hexane, Ethyl Acetate) extraction->partitioning column_chrom Column Chromatography (Silica Gel, Sephadex LH-20) partitioning->column_chrom hplc Semi-preparative HPLC column_chrom->hplc structure_elucid Structure Elucidation (NMR, MS) hplc->structure_elucid end Isolated this compound structure_elucid->end

General workflow for the isolation of this compound.
Anti-inflammatory Activity Assay (in vitro)

This protocol describes the assessment of anti-inflammatory activity by measuring the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Viability Assay: To rule out cytotoxicity, cells are treated with various concentrations of the test compound for 24 hours, and cell viability is assessed using an MTT assay.

  • LPS Stimulation: Cells are pre-treated with the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC₅₀ value is determined from the dose-response curve.

G culture Culture RAW 264.7 Macrophages pre_treat Pre-treat with this compound culture->pre_treat stimulate Stimulate with LPS pre_treat->stimulate incubate Incubate for 24 hours stimulate->incubate supernatant Collect Supernatant incubate->supernatant griess Griess Assay for Nitrite supernatant->griess analysis Calculate NO Inhibition and IC50 griess->analysis

Workflow for in vitro anti-inflammatory activity assay.

Signaling Pathways

Direct evidence of this compound modulating specific signaling pathways is currently lacking. However, research on other constituents of Ophiopogon japonicus provides insights into potential mechanisms of action.

MAPK and NF-κB Signaling Pathways

The anti-inflammatory effects of some homoisoflavonoids from Ophiopogon japonicus have been linked to the inhibition of the phosphorylation of ERK1/2 and JNK in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[6] This, in turn, can suppress the activation of the transcription factor NF-κB, a key regulator of inflammatory gene expression.

G lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway (ERK1/2, JNK) tlr4->mapk nfkb NF-κB mapk->nfkb nucleus Nucleus nfkb->nucleus Translocation inflammation Pro-inflammatory Cytokines & NO nucleus->inflammation Gene Expression compound Homoisoflavonoids (from O. japonicus) compound->mapk

Inhibition of MAPK/NF-κB pathway by O. japonicus compounds.

Conclusion and Future Directions

This compound is a structurally characterized natural product with potential for further pharmacological investigation. While direct evidence of its biological activity is currently limited, the well-documented therapeutic properties of its source plant, Ophiopogon japonicus, suggest that this compound may contribute to these effects. Future research should focus on isolating sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies to elucidate its specific biological activities and mechanisms of action. Such studies would be invaluable for drug development professionals seeking to explore novel therapeutic agents from natural sources.

References

Preliminary Studies on the Bioactivity of Ophiopogonoside A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The majority of detailed research available focuses on Ophiopogonin D, a steroidal glycoside from Ophiopogon japonicus. Ophiopogonoside A is understood to be a closely related saponin, and for the purposes of this guide, the findings on Ophiopogonin D are presented as a strong proxy for the bioactivity of this compound. Further studies are warranted to delineate the specific activities of this compound.

Introduction

This compound, a steroidal saponin isolated from the tuberous root of Ophiopogon japonicus, is a member of a class of bioactive compounds that have demonstrated significant therapeutic potential across a range of preclinical studies. This technical guide provides a comprehensive overview of the preliminary research into the bioactivity of this compound and its close analogue, Ophiopogonin D. The document details its multifaceted pharmacological effects, including anti-inflammatory, anti-cancer, cardiovascular protective, neuroprotective, and anti-diabetic activities. This guide is intended to serve as a resource for researchers and professionals in drug development by summarizing key quantitative data, outlining detailed experimental protocols, and visualizing the associated signaling pathways.

Anti-inflammatory Activity

Ophiopogonin D has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[1][2] Studies have demonstrated its ability to reduce the production of pro-inflammatory mediators in various inflammatory models.

Quantitative Data: Anti-inflammatory Effects
CompoundModelParameter MeasuredResult (IC50)Reference
Ophiopogonin DPMA-induced adhesion of HL-60 cells to ECV304 cellsCell Adhesion1.38 nmol/l[3]
Ruscogenin (another saponin from O. japonicus)PMA-induced adhesion of HL-60 cells to ECV304 cellsCell Adhesion7.76 nmol/l[3]
Aqueous Extract of Radix Ophiopogon japonicusPMA-induced adhesion of HL-60 cells to ECV304 cellsCell Adhesion42.85 µg/ml[3]
Experimental Protocols

Inhibition of Pro-inflammatory Cytokine Production

  • Cell Line: Mouse macrophage cell line (RAW 264.7).

  • Stimulus: Lipopolysaccharide (LPS) to induce an inflammatory response.

  • Treatment: Cells are pre-treated with varying concentrations of Ophiopogonin D prior to LPS stimulation.

  • Assay: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

  • Endpoint: Determination of the concentration-dependent inhibition of cytokine production by Ophiopogonin D.

Western Blot Analysis of MAPK and NF-κB Signaling Pathways

  • Cell Lysate Preparation: Following treatment with Ophiopogonin D and/or LPS, cells are lysed to extract total protein.

  • Protein Quantification: The total protein concentration is determined using a BCA protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., phospho-p38, phospho-ERK1/2, phospho-JNK, phospho-IκBα, and NF-κB p65) and their total protein counterparts.

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The relative phosphorylation levels of the target proteins are quantified to assess the inhibitory effect of Ophiopogonin D on these pathways.[1][2]

Signaling Pathway

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK Ophiopogonoside_A This compound Ophiopogonoside_A->MAPKKK Inhibits Ophiopogonoside_A->IKK Inhibits MAPKK MAPKK MAPKKK->MAPKK MAPK p38, ERK, JNK MAPKK->MAPK Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Pro_inflammatory_Cytokines induces transcription IkB IκBα IKK->IkB inhibits degradation NFkB NF-κB (p65/p50) IkB->NFkB sequesters in cytoplasm NFkB->Pro_inflammatory_Cytokines induces transcription anti_cancer_pathway Ophiopogonoside_A This compound Apoptosis Apoptosis Ophiopogonoside_A->Apoptosis Induces Upstream_Kinases Upstream Kinases (JAK1/2, c-Src) Ophiopogonoside_A->Upstream_Kinases Inhibits STAT3 STAT3 p_STAT3 p-STAT3 Proliferation Cell Proliferation & Survival p_STAT3->Proliferation promotes Upstream_Kinases->STAT3 phosphorylates cardio_protection_pathway Ophiopogonoside_A This compound PI3K PI3K Ophiopogonoside_A->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Activates Bcl2 Bcl-2 Akt->Bcl2 Upregulates Bax Bax Akt->Bax Inhibits Apoptosis Cardiomyocyte Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes neuroprotection_workflow start Start: PC12 Cells ogd_r Induce OGD/R Injury start->ogd_r treatment Treat with this compound ogd_r->treatment assess_viability Assess Cell Viability (CCK-8 Assay) treatment->assess_viability assess_apoptosis Assess Apoptosis (Flow Cytometry) treatment->assess_apoptosis assess_oxidative_stress Assess Oxidative Stress (ROS Measurement) treatment->assess_oxidative_stress end End: Determine Neuroprotective Effect assess_viability->end assess_apoptosis->end assess_oxidative_stress->end anti_diabetic_pathway Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Keap1 Keap1 Oxidative_Stress->Keap1 activates Ophiopogonoside_A This compound Ophiopogonoside_A->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 promotes degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD) ARE->Antioxidant_Enzymes induces transcription Antioxidant_Enzymes->Oxidative_Stress neutralizes Cell_Protection β-Cell Protection & Improved Function Antioxidant_Enzymes->Cell_Protection

References

Identifying Ophiopogonoside A in Plant Extracts: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonoside A, a steroidal saponin found in the roots of Ophiopogon japonicus (Liliaceae), represents a class of bioactive compounds with potential therapeutic applications. The identification and quantification of such compounds in complex plant extracts are critical for quality control, drug discovery, and mechanistic studies. This technical guide provides a comprehensive overview of the methodologies employed in the extraction, isolation, and characterization of steroidal saponins from Ophiopogon species, with a focus on the analytical techniques required for their identification.

Due to the limited availability of specific data for this compound, this guide will utilize data and protocols for closely related and well-characterized steroidal saponins from Ophiopogon japonicus as a representative framework. The principles and methodologies described herein are broadly applicable to the study of this compound and other similar steroidal saponins.

I. Extraction and Isolation of Steroidal Saponins

The initial step in the identification of this compound is the efficient extraction of steroidal saponins from the plant material, typically the dried tubers of Ophiopogon japonicus. A general workflow for extraction and isolation is presented below.

Extraction_Workflow Plant_Material Dried Tuber of Ophiopogon japonicus Grinding Grinding to a fine powder Plant_Material->Grinding Extraction Extraction with Methanol Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration under vacuum Filtration->Concentration Suspension Suspension in Water Concentration->Suspension Partitioning Liquid-Liquid Partitioning (n-Hexane, Chloroform, Ethyl Acetate, n-Butanol) Suspension->Partitioning nBuOH_Fraction n-Butanol Fraction (Saponin-rich) Partitioning->nBuOH_Fraction Saponins partition into the polar n-butanol phase Column_Chromatography Column Chromatography (Silica Gel, ODS) nBuOH_Fraction->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection Purification Preparative HPLC Fraction_Collection->Purification Isolated_Compound Isolated Steroidal Saponin (e.g., this compound analog) Purification->Isolated_Compound

Figure 1: General workflow for the extraction and isolation of steroidal saponins.
Experimental Protocol: Extraction and Fractionation

  • Preparation of Plant Material: Dried tubers of Ophiopogon japonicus are ground into a fine powder to increase the surface area for efficient extraction.

  • Extraction: The powdered plant material is extracted with methanol at room temperature. This process is typically repeated multiple times to ensure complete extraction of the target compounds.

  • Concentration: The combined methanol extracts are concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Steroidal saponins, being glycosides, are relatively polar and will predominantly partition into the n-butanol fraction.

  • Column Chromatography: The n-butanol fraction, which is enriched with saponins, is subjected to column chromatography for further separation. Common stationary phases include silica gel and octadecylsilyl (ODS) silica gel. Elution is performed with a gradient of solvents, typically mixtures of chloroform, methanol, and water.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target saponins are further purified by preparative HPLC to yield the isolated compounds in high purity.

II. Analytical Identification and Quantification

Once isolated, or for the analysis of the enriched extract, various analytical techniques are employed for the identification and quantification of this compound and related saponins.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the separation and quantification of steroidal saponins. Due to their lack of a strong chromophore, these compounds are often detected using an Evaporative Light Scattering Detector (ELSD) or coupled to a mass spectrometer.

Table 1: Representative HPLC Method for Steroidal Saponin Analysis

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile (A) and Water (B)
Gradient 0-45 min, 35-55% A
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector Evaporative Light Scattering Detector (ELSD)
ELSD Drift Tube Temp. 100 °C
Nebulizer Gas Flow 3.0 L/min
B. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides structural information based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation patterns, enabling the identification of known and potentially novel saponins.

Table 2: Representative LC-MS Method for Steroidal Saponin Analysis

ParameterCondition
LC System Ultra-Fast Liquid Chromatography (UFLC)
Column C18 reverse-phase (e.g., 2.0 x 100 mm, 2.5 µm)
Mobile Phase 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B)
Gradient Optimized for separation of saponins
Flow Rate 0.4 mL/min
MS System Triple Quadrupole-Linear Ion Trap (QTRAP-MS/MS)
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Scan Mode Multiple Reaction Monitoring (MRM) for quantification
C. Nuclear Magnetic Resonance (NMR) Spectroscopy

III. Quantitative Analysis

Quantitative analysis of this compound in plant extracts is crucial for quality control and standardization. This is typically performed using a validated HPLC-ELSD or LC-MS/MS method with an external standard calibration curve.

Table 3: Quantitative Data for a Representative Steroidal Saponin (Ophiopogonin D) in Ophiopogon japonicus

Sample OriginOphiopogonin D Content (% w/w)Reference
Tuberous Root0.0171 - 0.0213[1]
Fibrous Root0.0085 - 0.0126[1]

Note: This data is for Ophiopogonin D and serves as an example of the expected concentration range for individual saponins in O. japonicus.

IV. Biological Activity and Signaling Pathways

While the specific biological activities and associated signaling pathways of this compound are not well-documented, other bioactive compounds from Ophiopogon japonicus, particularly polysaccharides and other saponins, have been shown to modulate key cellular signaling pathways.

Signaling_Pathways cluster_ROP Radix Ophiopogon is Polysaccharides (ROP) cluster_OJP Ophiopogon japonicus Polysaccharides (OJP) ROP ROP Notch Notch Signaling Pathway ROP->Notch Inhibits OJP OJP Nrf2_GPX4 Nrf2/GPX4 Signaling Pathway OJP->Nrf2_GPX4 Activates Cell_Injury MPP+-induced PC-12 Cell Injury Notch->Cell_Injury Mediates Myocardial_Ferroptosis Doxorubicin-induced Myocardial Ferroptosis Nrf2_GPX4->Myocardial_Ferroptosis Reduces

References

Methodological & Application

Application Note and Protocol: Extraction of Ophiopogonoside A from Liriope muscari

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liriope muscari, commonly known as lilyturf, is a perennial plant belonging to the Asparagaceae family. Its tuberous roots have been utilized in traditional medicine for their therapeutic properties.[1] Phytochemical investigations have revealed that the primary bioactive constituents of Liriope muscari are steroidal saponins and homoisoflavonoids. Ophiopogonoside A is a steroidal saponin that has garnered interest for its potential pharmacological activities. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from the tuberous roots of Liriope muscari.

Experimental Protocols

1. Preparation of Plant Material

The tuberous roots of Liriope muscari are the primary source for the extraction of this compound.

  • Collection and Identification: Fresh tuberous roots of Liriope muscari should be collected and botanically authenticated.

  • Cleaning and Drying: The collected roots are washed thoroughly with water to remove soil and other extraneous matter. They are then air-dried in the shade or in a mechanical dryer at a controlled temperature (40-50°C) to a constant weight.

  • Pulverization: The dried roots are pulverized into a coarse powder using a mechanical grinder and passed through a sieve (e.g., 40-60 mesh) to ensure uniform particle size for efficient extraction.

2. Extraction of Crude Saponins

This protocol outlines the solvent extraction of crude saponins from the prepared plant material.

  • Solvent Extraction:

    • Weigh 1 kg of the dried, powdered Liriope muscari roots.

    • Place the powder in a large flask and add 10 L of 70% ethanol (solid-to-solvent ratio of 1:10 w/v).

    • Macerate the mixture with intermittent shaking for 24 hours at room temperature.

    • Alternatively, perform reflux extraction at 60-70°C for 2-3 hours for a more exhaustive extraction. Repeat the extraction process three times with fresh solvent.

  • Filtration and Concentration:

    • Filter the extract through cheesecloth or Whatman No. 1 filter paper to separate the marc from the liquid extract.

    • Combine the filtrates from all extractions.

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a viscous crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in 1 L of distilled water.

    • Perform liquid-liquid partitioning sequentially with petroleum ether (3 x 1 L) to remove non-polar compounds like fats and pigments.

    • Subsequently, partition the aqueous layer with water-saturated n-butanol (3 x 1 L). The saponins will preferentially move into the n-butanol layer.

    • Combine the n-butanol fractions and concentrate under reduced pressure to yield the crude saponin extract.

3. Purification of this compound

The crude saponin extract is a complex mixture and requires further purification to isolate this compound.

  • Macroporous Resin Column Chromatography:

    • Dissolve the crude saponin extract in a minimal amount of distilled water.

    • Load the solution onto a pre-conditioned macroporous resin column (e.g., Diaion HP-20, Amberlite XAD-7).

    • Wash the column with distilled water to remove sugars and other water-soluble impurities.

    • Elute the saponins with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

  • Silica Gel Column Chromatography:

    • Combine the fractions enriched with this compound and concentrate to dryness.

    • Dissolve the residue in a minimal amount of the initial mobile phase.

    • Load the sample onto a silica gel column (200-300 mesh).

    • Elute the column with a gradient of chloroform-methanol or a similar solvent system. The polarity of the mobile phase is gradually increased to separate the saponins based on their polarity.

    • Collect fractions and monitor by TLC.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For final purification, subject the this compound-rich fractions to Prep-HPLC.

    • A C18 reversed-phase column is typically used with a mobile phase consisting of a gradient of acetonitrile and water.

    • Monitor the elution profile with a suitable detector (e.g., UV at 203 nm or Evaporative Light Scattering Detector - ELSD).

    • Collect the peak corresponding to this compound and verify its purity by analytical HPLC.

4. Quantification of this compound

  • High-Performance Liquid Chromatography (HPLC):

    • An analytical HPLC method is used for the quantification of this compound.

    • Chromatographic Conditions (Typical):

      • Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).

      • Mobile Phase: Gradient elution with acetonitrile (A) and water (B).

      • Detection: UV at 203 nm or ELSD.

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

    • Prepare a standard curve using a certified reference standard of this compound at various concentrations.

    • Analyze the purified sample and calculate the concentration of this compound based on the standard curve.

Data Presentation

ParameterValue/RangeReference
Plant Material Tuberous roots of Liriope muscari[1]
Extraction Solvent 70% EthanolGeneric Saponin Extraction
Extraction Method Maceration or RefluxGeneric Saponin Extraction
Solid-to-Solvent Ratio 1:10 (w/v)Generic Saponin Extraction
Crude Saponin Yield 5-15% of dry weight (estimated)Based on similar saponin extractions
Purification Method 1 Macroporous Resin ChromatographyGeneric Saponin Purification
Purification Method 2 Silica Gel Column ChromatographyGeneric Saponin Purification
Final Purification Preparative HPLCGeneric Saponin Purification
Purity of this compound >98% (as determined by HPLC)Standard for pure compounds
Quantification Method HPLC-UV/ELSD[2]

Visualizations

Experimental Workflow

Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Crude Extract Preparation cluster_purification Purification of this compound cluster_analysis Analysis p1 Collection of Liriope muscari Roots p2 Washing and Drying p1->p2 p3 Pulverization p2->p3 e1 70% Ethanol Extraction p3->e1 e2 Filtration & Concentration e1->e2 e3 Solvent Partitioning (n-butanol) e2->e3 u1 Macroporous Resin Chromatography e3->u1 u2 Silica Gel Column Chromatography u1->u2 u3 Preparative HPLC u2->u3 a1 Purity Assessment (Analytical HPLC) u3->a1 a2 Structural Elucidation (NMR, MS) u3->a2

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway

This compound and other saponins from Liriope and Ophiopogon species have demonstrated anti-inflammatory properties, which are often mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Signaling_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Receptor Activation cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK Complex TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) AP1->Cytokines IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc translocates NFkB_nuc->Cytokines iNOS iNOS NFkB_nuc->iNOS COX2 COX-2 NFkB_nuc->COX2 OphioA This compound OphioA->MAPK inhibits OphioA->IKK inhibits

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

References

Application Note: Quantification of Ophiopogonoside A using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ophiopogonoside A, a key bioactive steroidal saponin found in Ophiopogon japonicus (Mai Dong). The protocols provided are intended for researchers, scientists, and professionals in the fields of natural product chemistry, quality control, and drug development.

Introduction

This compound is a significant steroidal saponin in Ophiopogon japonicus, a plant widely used in traditional medicine. Accurate and reliable quantification of this compound is crucial for the quality control of raw materials and finished products. This document outlines two primary methods for the quantification of this compound: an HPLC method with Evaporative Light Scattering Detection (ELSD) or Ultraviolet (UV) detection for routine analysis, and a more sensitive Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) method for high-sensitivity applications.

Analytical Methods

A reversed-phase HPLC method is presented for the separation and quantification of this compound. Due to the lack of a strong chromophore in many saponins, ELSD is often preferred over UV detection.[1] However, low-wavelength UV detection (around 208-210 nm) can also be utilized, though it may be less sensitive.[2] For more demanding applications requiring lower detection limits, a UFLC-MS/MS method is also described.

Method 1: HPLC with ELSD/UV Detection

This method is suitable for the routine quality control of Ophiopogon extracts and formulations.

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., Kromasil 100-5 C18, 4.6 mm x 250 mm, 5 µm)[2][3]
Mobile Phase Acetonitrile (A) and Water (B) in a gradient elution
Gradient 0-45 min, 35%-55% A[2][3]
Flow Rate 1.0 mL/min[2][3]
Column Temperature 35 °C[2][3]
Injection Volume 10 µL
Detector (ELSD) Drift Tube Temperature: 100 °C; Gas Flow Rate: 3.0 L/min[2][3]
Detector (UV) 208 nm (Note: Sensitivity may be low)[2]
Method 2: UFLC-MS/MS

This method offers higher sensitivity and selectivity, making it ideal for the analysis of samples with low concentrations of this compound or complex matrices.

Chromatographic and Mass Spectrometric Conditions:

ParameterValue
Column UPLC HSS T3 column (2.1 mm x 100 mm, 1.8 µm)[4]
Mobile Phase 0.1% Formic Acid in Water (A) and Acetonitrile (B)
Gradient A multi-step gradient, e.g., 0-1 min, 0% B; 1-2 min, 0-20% B; 2-12 min, 20-50% B; 12-15 min, 50-95% B[4]
Flow Rate 0.35 mL/min[4]
Column Temperature 40 °C[4]
Injection Volume 6 µL[4]
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), positive or negative mode
Scan Mode Multiple Reaction Monitoring (MRM)

Experimental Protocols

Sample Preparation
  • Grinding: Grind the dried Ophiopogon japonicus tuber to a fine powder (pass through a 24 mesh sieve).[1]

  • Extraction:

    • Accurately weigh about 2.0 g of the powdered sample into a flask.

    • Add 25 mL of methanol and perform ultrasonic extraction for 30 minutes.[4] Alternatively, reflux extraction can be used.

    • Allow the extract to cool to room temperature.

  • Filtration: Filter the extract through a 0.45 µm membrane filter before injection into the HPLC system.[1]

Standard Solution Preparation
  • Accurately weigh a suitable amount of this compound reference standard.

  • Dissolve in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Prepare a series of working standard solutions by diluting the stock solution with methanol to construct a calibration curve.

Method Validation

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines.[5]

Quantitative Data Summary

The following tables summarize typical validation parameters for HPLC methods used for the quantification of saponins in Ophiopogon japonicus.

Table 1: Linearity, LOD, and LOQ

AnalyteLinear Range (µg/mL)Correlation Coefficient (r²)LOD (ng/mL)LOQ (ng/mL)
Steroidal Saponins (representative)0.1 - 100> 0.999[2][6]0.11 - 2.92[7]0.37 - 9.73[7]

Table 2: Precision and Accuracy

AnalyteIntra-day Precision (RSD %)Inter-day Precision (RSD %)Accuracy/Recovery (%)
Steroidal Saponins (representative)< 4.64[7]< 4.80[7]95.75 - 103.1[2][3]

Table 3: Repeatability and Stability

ParameterRSD (%)
Repeatability < 5.05[6]
Stability (24h) < 2.08[6]

Experimental Workflow Diagram

experimental_workflow sample Dried Ophiopogon japonicus Tuber grinding Grinding to Fine Powder sample->grinding extraction Ultrasonic Extraction with Methanol grinding->extraction filtration Filtration (0.45 µm) extraction->filtration hplc_analysis HPLC Analysis filtration->hplc_analysis data_processing Data Processing and Quantification hplc_analysis->data_processing results Quantitative Results data_processing->results standard_prep Prepare Standard Solutions standard_prep->hplc_analysis calibration_curve Generate Calibration Curve standard_prep->calibration_curve calibration_curve->data_processing

Caption: Experimental workflow for the quantification of this compound.

Signaling Pathway Diagram

As the request pertains to the quantification of this compound, a signaling pathway diagram is not directly applicable to the analytical method itself. The focus of this application note is the chemical analysis rather than the biological activity.

Conclusion

The described HPLC and UFLC-MS/MS methods provide reliable and accurate means for the quantification of this compound in Ophiopogon japonicus. The choice of method will depend on the specific requirements of the analysis, with HPLC-ELSD/UV being suitable for routine quality control and UFLC-MS/MS for applications requiring higher sensitivity. Proper method validation is essential to ensure the accuracy and reliability of the results.

References

In Vitro Assay Design for Ophiopogonoside A: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Introduction

Ophiopogonoside A, a steroidal saponin isolated from the root of Ophiopogon japonicus, has garnered significant interest within the scientific community for its potential therapeutic applications. Preclinical studies on extracts of Ophiopogon japonicus and its purified constituents have revealed a range of biological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects. These properties suggest that this compound may be a promising candidate for the development of novel therapeutics.

These comprehensive application notes provide a suite of detailed in vitro assay protocols designed to enable researchers, scientists, and drug development professionals to investigate the biological activities and mechanism of action of this compound. The protocols are optimized for clarity, reproducibility, and ease of implementation in a standard cell culture laboratory.

Key Biological Activities and Corresponding In Vitro Assays

Based on existing literature for related compounds from Ophiopogon japonicus, the following biological activities are of primary interest for the in vitro evaluation of this compound:

  • Anti-inflammatory Activity: Assays to quantify the inhibition of key inflammatory mediators.

  • Anti-cancer Activity: Protocols to assess cytotoxicity, and the inhibition of cancer cell proliferation and migration.

  • Cardioprotective Effects: In vitro models to evaluate the protection of cardiomyocytes from induced stress.

  • Mechanism of Action: Assays to elucidate the underlying signaling pathways.

Section 1: Assessment of Anti-inflammatory Activity

Application Note:

This section details the protocols for evaluating the anti-inflammatory potential of this compound. The murine macrophage cell line, RAW 264.7, is a well-established model for studying inflammation in vitro. Upon stimulation with lipopolysaccharide (LPS), these cells produce pro-inflammatory mediators such as nitric oxide (NO) and cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These assays will determine the ability of this compound to suppress these inflammatory responses.

Experimental Workflow for Anti-inflammatory Assays

G cluster_0 Cell Culture and Treatment cluster_1 Endpoint Assays start Seed RAW 264.7 cells treat Pre-treat with this compound start->treat stimulate Stimulate with LPS treat->stimulate griess Griess Assay for Nitric Oxide (NO) stimulate->griess Culture Supernatant elisa ELISA for TNF-α and IL-6 stimulate->elisa Culture Supernatant mtt MTT Assay for Cell Viability stimulate->mtt Cells

Caption: Workflow for assessing the anti-inflammatory effects of this compound.

Protocol 1.1: Cell Viability Assay (MTT)

Objective: To determine the cytotoxic concentration of this compound on RAW 264.7 macrophages. It is crucial to ensure that the observed anti-inflammatory effects are not due to cell death.

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be <0.1%.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate for 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 1.2: Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To quantify the effect of this compound on NO production in LPS-stimulated RAW 264.7 cells.

Materials:

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • LPS (from E. coli)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at 1 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • Collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A, followed by 50 µL of Griess Reagent Part B to the supernatant.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm. A standard curve with sodium nitrite is used to determine the nitrite concentration.

Protocol 1.3: Pro-inflammatory Cytokine (TNF-α and IL-6) Quantification (ELISA)

Objective: To measure the effect of this compound on the secretion of TNF-α and IL-6 from LPS-stimulated RAW 264.7 cells.

Materials:

  • Commercial ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Culture and treat RAW 264.7 cells with this compound and LPS as described in Protocol 1.2.

  • Collect the cell culture supernatants.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

Data Presentation: Anti-inflammatory Activity of this compound
AssayEndpointThis compound Concentration (µM)Result (Mean ± SD)% Inhibition
MTT Cell Viability (%)1
10
50
100
Griess NO Production (µM)1
10
50
100
ELISA TNF-α (pg/mL)1
10
50
100
ELISA IL-6 (pg/mL)1
10
50
100

Section 2: Assessment of Anti-cancer Activity

Application Note:

This section provides protocols to evaluate the anti-cancer properties of this compound. The assays are designed to assess its cytotoxic effects on cancer cells, its ability to inhibit cell proliferation, and its potential to block cell migration, a key process in metastasis. A panel of cancer cell lines (e.g., A549 - lung cancer, MCF-7 - breast cancer, HepG2 - liver cancer) should be used to determine the spectrum of activity.

Experimental Workflow for Anti-cancer Assays

G cluster_0 Cell Culture and Treatment cluster_1 Endpoint Assays start Seed Cancer Cell Lines treat Treat with this compound start->treat mtt MTT Assay for Cytotoxicity (IC50) treat->mtt migration Transwell Migration Assay treat->migration apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK OphA This compound MKK MKKs OphA->MKK inhibits phosphorylation? OphA->IKK inhibits activation? MAPKKK->MKK MAPK p38, ERK, JNK MKK->MAPK Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression MAPK->Pro-inflammatory Gene Expression activates AP-1 IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) NFkB->Pro-inflammatory Gene Expression translocates to nucleus

Application Notes and Protocols for Ophiopogonoside A in BV-2 Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonoside A, a steroidal saponin isolated from the tuberous roots of Ophiopogon japonicus, has garnered interest for its potential therapeutic properties, including anti-inflammatory effects. This document provides detailed application notes and protocols for studying the effects of this compound in the BV-2 microglial cell line, a widely used in vitro model for neuroinflammation.[1][2][3] The protocols outlined below are based on established methodologies for investigating anti-inflammatory compounds in BV-2 cells and data from studies on related compounds from Ophiopogon japonicus.

Overview of BV-2 Cell Line

The BV-2 cell line is an immortalized murine microglial cell line that retains many of the morphological and functional characteristics of primary microglia.[1] These cells are a valuable tool for studying neuroinflammation and the effects of potential therapeutic agents on microglial activation.[1] Upon stimulation with pro-inflammatory agents like lipopolysaccharide (LPS), BV-2 cells produce a variety of inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4][5][6][7][8][9]

Anti-Inflammatory Potential of Ophiopogon japonicus Constituents

While specific data on this compound in BV-2 cells is limited, studies on other compounds isolated from Ophiopogon japonicus, such as other homoisoflavonoids and Ophiopogonin D, have demonstrated significant anti-inflammatory activity. These compounds have been shown to suppress the production of NO and pro-inflammatory cytokines by inhibiting key signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK).[10][11][12] This suggests that this compound may exert similar effects and warrants investigation in the BV-2 cell model.

Quantitative Data Summary

The following tables summarize quantitative data on the anti-inflammatory effects of compounds isolated from Ophiopogon japonicus. This data can serve as a reference for designing experiments with this compound.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

CompoundCell LineIC50 (µM)Reference
Homoisoflavonoid (Compound 2)BV-220.1[13]
Homoisoflavonoid (Compound 4)BV-217.0[13]
Homoisoflavonoid (Compound 6)BV-27.8[13]
Homoisoflavonoid (Compound 7)BV-25.1[13]
Homoisoflavonoid (Compound 10)BV-219.2[13]
Homoisoflavonoid (Compound 11)BV-214.4[13]

Table 2: Inhibition of Pro-inflammatory Cytokine Production by 4'-O-Demethylophiopogonanone E in LPS-Induced RAW 264.7 Macrophages

CytokineIC50 (µg/mL)Reference
IL-1β32.5 ± 3.5[11]
IL-613.4 ± 2.3[11]

Experimental Protocols

BV-2 Cell Culture and Maintenance

Materials:

  • BV-2 murine microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks (T-75)

  • Cell culture plates (6-well, 24-well, 96-well)

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Culture BV-2 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells when they reach 80-90% confluency.

  • To subculture, wash the cells with PBS, and then detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium for plating.

Cell Viability Assay (MTT Assay)

This assay is crucial to determine the non-toxic concentration range of this compound.

Materials:

  • BV-2 cells

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Plate reader

Protocol:

  • Seed BV-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).

  • After treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This protocol measures the inhibitory effect of this compound on LPS-induced NO production.

Materials:

  • BV-2 cells

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • 24-well plates

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard curve

Protocol:

  • Seed BV-2 cells in a 24-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (no treatment), an LPS-only group, and this compound-only groups.

  • After incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Measurement of Pro-inflammatory Cytokines (ELISA)

This protocol quantifies the effect of this compound on the secretion of cytokines like TNF-α and IL-6.

Materials:

  • BV-2 cells

  • This compound

  • LPS

  • 24-well plates

  • ELISA kits for mouse TNF-α and IL-6

Protocol:

  • Follow the same cell seeding, pre-treatment, and LPS stimulation steps as in the Griess Assay.

  • Collect the cell culture supernatant.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Measure the absorbance and calculate the cytokine concentrations based on the standard curves provided in the kits.

Western Blot Analysis for Signaling Pathways (NF-κB and MAPK)

This protocol investigates the molecular mechanism by which this compound exerts its anti-inflammatory effects.

Materials:

  • BV-2 cells

  • This compound

  • LPS

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blot apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK1/2, anti-ERK1/2, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Seed BV-2 cells in 6-well plates.

  • Pre-treat with this compound for 1 hour, followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes for phosphorylation events).

  • Wash cells with cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Experimental Workflow

experimental_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start BV-2 Cell Culture seed Seed Cells in Plates start->seed pretreat Pre-treat with This compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate viability MTT Assay stimulate->viability no_assay Griess Assay (NO) stimulate->no_assay cytokine_assay ELISA (Cytokines) stimulate->cytokine_assay wb_assay Western Blot (Signaling) stimulate->wb_assay analyze Analyze and Interpret Results viability->analyze no_assay->analyze cytokine_assay->analyze wb_assay->analyze

Caption: Experimental workflow for studying this compound in BV-2 cells.

Proposed Signaling Pathway of this compound in BV-2 Cells

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 Activates Ophiopogonoside_A This compound MAPK MAPK Pathway (ERK, p38, JNK) Ophiopogonoside_A->MAPK Inhibits IKK IKK Ophiopogonoside_A->IKK Inhibits TLR4->MAPK TLR4->IKK NFkappaB NF-κB (p65/p50) MAPK->NFkappaB Phosphorylates IkappaB IκBα IKK->IkappaB Phosphorylates IkappaB->NFkappaB Releases NFkappaB_nuc NF-κB (p65/p50) NFkappaB->NFkappaB_nuc Translocates Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) NFkappaB_nuc->Genes Induces Transcription Inflammation NO, TNF-α, IL-6 Genes->Inflammation Leads to

Caption: Proposed mechanism of this compound in BV-2 cells.

References

Application Notes and Protocols for Ophiopogonoside A Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited direct experimental data is available for Ophiopogonoside A. The following application notes and protocols are substantially based on research conducted with other bioactive compounds isolated from Ophiopogon japonicus, primarily Ophiopogonin D and Methylophiopogonanone A. Researchers should use this information as a guide and optimize protocols specifically for this compound.

Introduction

This compound is a steroidal saponin isolated from the roots of Ophiopogon japonicus (Mai Men Dong), a plant widely used in traditional medicine. Saponins from this plant have demonstrated a range of pharmacological activities, including neuroprotective, anti-inflammatory, and cardioprotective effects. These properties make this compound a compound of interest for in vivo studies targeting various disease models. This document provides a summary of potential applications, experimental protocols, and known signaling pathways based on studies of related compounds.

Potential Applications in Animal Models

Based on the activities of structurally similar compounds from Ophiopogon japonicus, this compound may be investigated in the following animal models:

  • Neurodegenerative Diseases and Ischemic Stroke: To evaluate neuroprotective effects against neuronal damage and cognitive deficits.

  • Cardiovascular Diseases: To assess cardioprotective effects in models of myocardial infarction, heart failure, and diabetic cardiomyopathy.[1]

  • Metabolic Disorders: To investigate its potential in ameliorating conditions like hyperlipidemia and non-alcoholic fatty liver disease (NAFLD).[2][3]

  • Inflammatory Conditions: To explore its anti-inflammatory properties in models of colitis, dermatitis, and neuroinflammation.[4][5]

  • Cancer: To determine its anti-tumor and pro-apoptotic effects in various cancer models, such as non-small cell lung carcinoma.[6]

Quantitative Data Summary

The following tables summarize dosages and administration routes used for related compounds from Ophiopogon japonicus in various animal models. These can serve as a starting point for dose-ranging studies with this compound.

Table 1: Ophiopogonin D Administration in Animal Models

Animal ModelSpeciesRoute of AdministrationDosageDurationKey FindingsReference
Cerebral Ischemia-Reperfusion InjuryRatIntragastric gavage10, 20, 40 mg/kg/day7 daysReduced infarct volume and neurological deficits[7]
Diabetic NephropathyRatNot specifiedNot specifiedNot specifiedAmeliorated renal dysfunction and inflammation[8]
Systemic Lupus ErythematosusMouse (MRL/lpr)Not specifiedNot specifiedNot specifiedDecreased autoantibody levels and improved disease progression[4]
ColitisMouseNot specifiedNot specifiedNot specifiedAmeliorated colitis by inhibiting NF-κB signaling[4][5]
Non-Small Cell Lung CarcinomaMouseNot specifiedNot specifiedNot specifiedReduced tumor growth via STAT3 inhibition[6]
Osteoporosis (Ovariectomized)MouseNot specifiedNot specifiedNot specifiedReduced bone degradation markers[9]

Table 2: Methylophiopogonanone A Administration in Animal Models

Animal ModelSpeciesRoute of AdministrationDosageDurationKey FindingsReference
HyperlipidemiaRat (Sprague-Dawley)Not specified10 mg/kg/dayNot specifiedReduced serum and hepatic lipid levels[2][3]
Cerebral IschemiaRatNot specified1.25, 2.50, 5.00 mg/kg (twice daily)Not specifiedNeuroprotective effect[10]

Detailed Experimental Protocols

Protocol for Investigating Neuroprotective Effects in a Rat Model of Cerebral Ischemia-Reperfusion Injury

This protocol is adapted from studies on Ophiopogonin D.[7]

Objective: To evaluate the neuroprotective effects of this compound in a rat model of middle cerebral artery occlusion (MCAO).

Animal Model:

  • Species: Male Sprague-Dawley rats

  • Weight: 250-280 g

  • Acclimatization: At least 1 week under standard laboratory conditions.

Experimental Groups:

  • Sham Group: Undergoes surgery without MCAO, receives vehicle.

  • MCAO/R Group: Undergoes MCAO surgery, receives vehicle.

  • This compound Low Dose Group: MCAO/R + this compound (e.g., 10 mg/kg).

  • This compound Medium Dose Group: MCAO/R + this compound (e.g., 20 mg/kg).

  • This compound High Dose Group: MCAO/R + this compound (e.g., 40 mg/kg).

Procedure:

  • Drug Administration: Administer this compound (dissolved in a suitable vehicle like 0.5% CMC-Na) or vehicle via intragastric gavage once daily for 7 consecutive days prior to surgery.

  • MCAO Surgery:

    • Anesthetize the rats (e.g., with pentobarbital sodium).

    • Perform a midline neck incision to expose the common carotid artery.

    • Introduce a nylon monofilament into the internal carotid artery to occlude the middle cerebral artery.

    • After 2 hours of ischemia, withdraw the filament to allow reperfusion.

  • Neurological Deficit Scoring: 24 hours after reperfusion, assess neurological function using a standardized scoring system (e.g., Longa's scale).

  • Tissue Collection and Analysis:

    • Euthanize the animals and perfuse the brains with saline.

    • Measure infarct volume using TTC staining.

    • Assess brain edema by measuring brain water content.

    • Perform histological analysis (H&E and Nissl staining) to evaluate neuronal damage.

    • Conduct biochemical assays (ELISA, Western blot) on brain tissue to measure markers of oxidative stress, inflammation, and apoptosis.

STAT3_Pathway cluster_nucleus Inside Nucleus OphA This compound (hypothesized) pSTAT3 p-STAT3 OphA->pSTAT3 Inhibition STAT3 STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Translocation TargetGenes Target Genes (e.g., Bcl-2, Cyclin D1, VEGF) Apoptosis Apoptosis TargetGenes->Apoptosis Inhibition Proliferation Cell Proliferation TargetGenes->Proliferation pSTAT3_n p-STAT3 pSTAT3_n->TargetGenes Transcription NFkB_Pathway cluster_nucleus Inside Nucleus OphA This compound (hypothesized) IKK IKK OphA->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Inhibition pIkB p-IκBα Nucleus Nucleus NFkB->Nucleus Translocation pIkB->IkB Degradation pIkB->NFkB Release InflammatoryGenes Pro-inflammatory Genes (e.g., TNF-α, IL-6) Inflammation Inflammation InflammatoryGenes->Inflammation NFkB_n NF-κB NFkB_n->InflammatoryGenes Transcription

References

Application Note: Protocol for Isolating Ophiopogonoside A with Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the isolation and purification of Ophiopogonoside A, a cis-eudesmane sesquiterpene glycoside from Ophiopogon japonicus, using column chromatography. This compound and other bioactive compounds from Ophiopogon japonicus have been studied for their potential therapeutic properties, including anti-inflammatory effects.[1][2]

Introduction

This compound is a cis-eudesmane sesquiterpene glycoside first isolated from the tubers of Ophiopogon japonicus (Liliaceae).[3][4] Sesquiterpene glycosides are a class of natural products with a wide range of biological activities. The isolation and purification of these compounds are essential for further pharmacological studies and drug development. This protocol outlines a robust method for the isolation of this compound using a combination of macroporous resin and silica gel column chromatography.

Experimental Protocols

Plant Material and Extraction
  • Plant Material: Dried tubers of Ophiopogon japonicus.

  • Grinding: The dried tubers are ground into a coarse powder.

  • Extraction:

    • The powdered plant material is extracted three times with 80% aqueous methanol (MeOH) at room temperature, with each extraction lasting 24 hours.

    • The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.

Fractionation with Macroporous Resin Column Chromatography
  • Column Preparation: A macroporous resin column (e.g., HP-20) is packed and equilibrated with deionized water.

  • Sample Loading: The crude extract is dissolved in a minimum amount of deionized water and loaded onto the equilibrated column.

  • Elution: The column is washed with deionized water to remove sugars and other highly polar impurities. The desired fraction containing this compound is then eluted with a stepwise gradient of methanol in water (e.g., 30%, 50%, 70%, and 95% MeOH).

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify the fractions containing this compound. Fractions with similar TLC profiles are combined and concentrated.

Purification with Silica Gel Column Chromatography
  • Column Preparation: A silica gel column (200-300 mesh) is packed using a slurry method with the initial mobile phase (e.g., chloroform-methanol-water, 9:1:0.1, v/v/v).

  • Sample Loading: The concentrated fraction from the macroporous resin chromatography is adsorbed onto a small amount of silica gel and loaded onto the prepared column.

  • Gradient Elution: The column is eluted with a gradient of increasing polarity, typically using a chloroform-methanol-water solvent system. The gradient can be started with a low polarity mixture and gradually increased to a higher polarity.

  • Fraction Collection and Purity Assessment: Fractions are collected and analyzed by TLC. Fractions containing the pure compound are combined, and the final purity is assessed by High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following table summarizes the key quantitative parameters for the isolation of this compound.

ParameterValue
Extraction
Extraction Solvent80% Methanol in Water
Extraction Time3 x 24 hours
Macroporous Resin Chromatography
Stationary PhaseHP-20 Macroporous Resin
Elution SolventsDeionized Water, 30% MeOH, 50% MeOH, 70% MeOH, 95% MeOH
Silica Gel Chromatography
Stationary PhaseSilica Gel (200-300 mesh)
Mobile PhaseChloroform-Methanol-Water (gradient elution)
Initial Mobile Phase Ratio9:1:0.1 (v/v/v)
Final Mobile Phase Ratio6:4:0.4 (v/v/v)
HPLC Analysis
ColumnC18 (4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile-Water (gradient)
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Expected Yield & Purity
Approximate Yield0.01-0.05% (from dried plant material)
Final Purity>95%

Visualization

Experimental Workflow

The following diagram illustrates the workflow for the isolation of this compound.

workflow Figure 1. Experimental Workflow for this compound Isolation plant Dried Ophiopogon japonicus Tubers powder Powdered Plant Material plant->powder extract 80% Methanol Extraction powder->extract crude_extract Crude Extract extract->crude_extract macro_resin Macroporous Resin Chromatography crude_extract->macro_resin fractionation Elution with MeOH/Water Gradient macro_resin->fractionation enriched_fraction Enriched this compound Fraction fractionation->enriched_fraction silica_gel Silica Gel Column Chromatography enriched_fraction->silica_gel gradient_elution Elution with Chloroform/Methanol/Water Gradient silica_gel->gradient_elution pure_compound Pure this compound (>95%) gradient_elution->pure_compound

Caption: Figure 1. Experimental Workflow for this compound Isolation.

Putative Anti-inflammatory Signaling Pathway

While the specific signaling pathway for this compound is still under investigation, other compounds from Ophiopogon japonicus have been shown to exhibit anti-inflammatory effects by modulating the MAPK signaling pathway.[1] The following diagram illustrates a putative mechanism of action for this compound in inhibiting inflammation.

signaling_pathway Figure 2. Putative Anti-inflammatory Signaling Pathway of this compound cluster_cell Macrophage cluster_mapk MAPK Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK JNK JNK TLR4->JNK p38 p38 TLR4->p38 NFkB NF-κB ERK->NFkB JNK->NFkB p38->NFkB Proinflammatory_Genes Pro-inflammatory Genes (iNOS, IL-6, TNF-α) NFkB->Proinflammatory_Genes Activation Inflammation Inflammatory Response Proinflammatory_Genes->Inflammation Ophiopogonoside_A This compound Ophiopogonoside_A->ERK Inhibition Ophiopogonoside_A->JNK Inhibition

Caption: Figure 2. Putative Anti-inflammatory Signaling Pathway of this compound.

References

Application Note: Development and Validation of a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method for the Quantification of Ophiopogonoside A

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a detailed protocol for the development and validation of a sensitive and selective HPLC-MS method for the quantitative analysis of Ophiopogonoside A in biological matrices. This compound, a steroidal saponin isolated from the tubers of Ophiopogon japonicus, has garnered interest for its potential pharmacological activities. The method outlined here utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid, coupled with tandem mass spectrometry for detection. This protocol provides a framework for researchers, scientists, and drug development professionals to accurately quantify this compound, facilitating pharmacokinetic studies and quality control of herbal preparations.

Introduction

This compound is a naturally occurring steroidal glycoside found in the medicinal plant Ophiopogon japonicus[1][2]. This plant has a long history of use in traditional medicine, and its chemical constituents are being actively investigated for various therapeutic properties. Accurate and reliable quantification of specific bioactive compounds like this compound is crucial for understanding their pharmacokinetic profiles, ensuring product quality, and elucidating their mechanisms of action. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful analytical technique that offers the high sensitivity and selectivity required for analyzing complex mixtures such as herbal extracts and biological samples[3][4]. This document provides a comprehensive protocol for the development and validation of an HPLC-MS method for this compound.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is essential for accurate and reproducible results. The following procedure is recommended for extracting this compound from rat plasma.

Materials:

  • Rat plasma containing this compound

  • Acetonitrile (HPLC grade)

  • Internal Standard (IS) solution (e.g., Digoxin, 100 ng/mL in methanol)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard solution.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

HPLC-MS Method

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterValue
Column C18 column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 min, hold at 95% B for 2 min, re-equilibrate at 5% B for 3 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temp. 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
MRM Transitions To be determined by infusing this compound and IS
Method Validation

The developed method should be validated according to relevant guidelines (e.g., FDA, ICH) to ensure its reliability. The following parameters should be assessed:

  • Linearity: Analyze a series of calibration standards (e.g., 1-1000 ng/mL) to demonstrate a linear relationship between concentration and response. The correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at low, medium, and high concentrations. The accuracy should be within 85-115% (80-120% for LLOQ), and the precision (RSD) should be ≤15% (≤20% for LLOQ).

  • Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to ensure no significant interference at the retention times of this compound and the IS.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.

  • Recovery: Determine the extraction efficiency of the sample preparation method by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: Assess the stability of this compound in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Data Presentation

The quantitative data from the method validation should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Linearity of this compound Calibration Curve

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1Value
5Value
10Value
50Value
100Value
500Value
1000Value
>0.99

Table 2: Accuracy and Precision of the Method

QC LevelConcentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (RSD %)Inter-day Accuracy (%)Inter-day Precision (RSD %)
LLOQ1ValueValueValueValue
Low3ValueValueValueValue
Medium80ValueValueValueValue
High800ValueValueValueValue

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low3ValueValue
High800ValueValue

Visualizations

The following diagrams illustrate the experimental workflow and a conceptual signaling pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute hplc_injection HPLC Injection reconstitute->hplc_injection chrom_sep Chromatographic Separation (C18 Column) hplc_injection->chrom_sep ms_detection MS/MS Detection (MRM Mode) chrom_sep->ms_detection quantification Quantification ms_detection->quantification validation Method Validation quantification->validation reporting Reporting validation->reporting

Caption: Experimental workflow for the HPLC-MS analysis of this compound.

signaling_pathway OphA This compound Receptor Cell Surface Receptor (Hypothetical) OphA->Receptor Binds Kinase1 Kinase Cascade 1 Receptor->Kinase1 Activates Kinase2 Kinase Cascade 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Nucleus Nucleus TF->Nucleus Translocates to GeneExp Gene Expression TF->GeneExp Modulates Response Cellular Response (e.g., Anti-inflammatory) GeneExp->Response

Caption: Hypothetical signaling pathway for this compound's cellular effects.

Conclusion

The HPLC-MS method described in this application note provides a robust and reliable approach for the quantification of this compound in biological matrices. The detailed protocols for sample preparation, chromatographic separation, mass spectrometric detection, and method validation offer a comprehensive guide for researchers. This method can be readily implemented in laboratories for pharmacokinetic studies, quality control of herbal products, and further investigation into the pharmacological properties of this compound.

References

Application Notes and Protocols: Ophiopogonoside A as a Reference Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ophiopogonoside A is a sesquiterpenoid glycoside isolated from the roots of Ophiopogon japonicus and Liriope muscari. These plants have a long history of use in traditional medicine, particularly in East Asia, for treating a variety of ailments, including cardiovascular diseases and inflammation. The phytochemical analysis of these plants is crucial for quality control and drug development. This compound, as a unique constituent, can serve as a valuable reference standard for the identification and quantification of related compounds in plant extracts and finished products. These application notes provide detailed protocols for the use of this compound as a reference standard in phytochemical analysis using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). Additionally, a representative experimental protocol for evaluating its potential anti-inflammatory activity is described, along with diagrams of relevant signaling pathways.

Chemical Information
PropertyValue
Compound Name This compound
Chemical Class Sesquiterpenoid Glycoside
Molecular Formula C21H34O8
Molecular Weight 414.49 g/mol
Source Ophiopogon japonicus, Liriope muscari
Appearance White to off-white powder
Solubility Soluble in methanol, ethanol; sparingly soluble in water

Section 1: Quantitative Analysis of this compound by HPLC-UV

This section outlines a representative protocol for the quantification of this compound in plant extracts using HPLC with UV detection. This method is suitable for routine quality control analysis.

Experimental Protocol

1.1. Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Analytical column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • This compound reference standard (purity ≥ 98%).

  • HPLC grade acetonitrile and water.

  • Formic acid (analytical grade).

  • Methanol (analytical grade) for sample and standard preparation.

  • Syringe filters (0.45 µm).

1.2. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 10 to 200 µg/mL.

1.3. Preparation of Sample Solutions

  • Extraction: Weigh 1.0 g of powdered Ophiopogon japonicus root and add 50 mL of 70% methanol.

  • Ultrasonication: Sonicate the mixture for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

1.4. Chromatographic Conditions

ParameterCondition
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in waterB: Acetonitrile
Gradient 0-20 min, 20-50% B20-30 min, 50-80% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection 210 nm
Injection Vol. 10 µL

1.5. Method Validation Parameters (Representative Data)

The following table summarizes representative validation parameters for a quantitative HPLC-UV method. Note: These values are illustrative and require experimental verification for this compound.

ParameterResult
Linearity (µg/mL) 10 - 200
Regression Equation y = 12345x + 6789
Correlation Coefficient (r²) > 0.999
LOD (µg/mL) 0.5
LOQ (µg/mL) 1.5
Precision (%RSD) < 2%
Accuracy (Recovery %) 98 - 102%

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Prepare this compound Standard Solutions HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) Standard_Prep->HPLC_System Sample_Prep Extract and Prepare Plant Sample Solutions Sample_Prep->HPLC_System Injection Inject Samples and Standards HPLC_System->Injection Data_Acquisition Data Acquisition (Chromatograms at 210 nm) Injection->Data_Acquisition Calibration_Curve Generate Calibration Curve from Standards Data_Acquisition->Calibration_Curve Quantification Quantify this compound in Samples Data_Acquisition->Quantification Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.

Section 2: UPLC-MS/MS Method for the Identification and Quantification of this compound

For more sensitive and selective analysis, a UPLC-MS/MS method is recommended. This is particularly useful for complex matrices or when analyzing low concentrations of this compound.

Experimental Protocol

2.1. Instrumentation and Materials

  • Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Analytical column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • This compound reference standard (purity ≥ 98%).

  • LC-MS grade acetonitrile and water.

  • LC-MS grade formic acid.

  • Methanol (LC-MS grade) for sample and standard preparation.

2.2. Preparation of Solutions

Prepare standard and sample solutions as described in the HPLC-UV protocol (Section 1.2 and 1.3), using LC-MS grade solvents.

2.3. UPLC-MS/MS Conditions

ParameterCondition
Column C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic acid in waterB: Acetonitrile
Gradient 0-1 min, 5% B1-8 min, 5-95% B8-10 min, 95% B
Flow Rate 0.3 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
Ionization Mode ESI+
Scan Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 415.2 [M+H]+
Product Ions (m/z) To be determined by infusion of standard
Capillary Voltage 3.0 kV
Source Temp. 120 °C

2.4. Mass Spectral Data (Representative)

The following table provides representative mass spectral data for this compound. Note: The exact product ions need to be determined experimentally.

CompoundPrecursor Ion [M+H]+ (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound415.2253.1163.1

Workflow for UPLC-MS/MS Analysis

UPLCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Prepare this compound Standard Solutions Infusion Infuse Standard for MS Parameter Optimization Standard_Prep->Infusion Sample_Prep Extract and Prepare Plant Sample Solutions UPLC_System UPLC-MS/MS System Setup Sample_Prep->UPLC_System Injection Inject Samples and Standards UPLC_System->Injection MRM_Method Develop MRM Method Infusion->MRM_Method MRM_Method->UPLC_System Data_Acquisition Data Acquisition (MRM Mode) Injection->Data_Acquisition Peak_Integration Peak Integration and Quantification Data_Acquisition->Peak_Integration Confirmation Confirm Identity by Ion Ratios Peak_Integration->Confirmation Report Generate Report Confirmation->Report

Caption: Workflow for UPLC-MS/MS analysis of this compound.

Section 3: Biological Activity - Anti-inflammatory Assay (Representative Protocol)

While the specific biological activities of this compound are not extensively documented, compounds from Ophiopogon japonicus are known to possess anti-inflammatory properties, often mediated through the NF-κB and MAPK signaling pathways.[1] The following is a representative protocol to screen this compound for anti-inflammatory effects in a cell-based assay.

Experimental Protocol

3.1. Cell Culture and Treatment

  • Cell Line: Use a murine macrophage cell line (e.g., RAW 264.7).

  • Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Seed cells in 96-well plates. Pre-treat cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) and incubate for 24 hours.

3.2. Nitric Oxide (NO) Assay (Griess Test)

  • Collect the cell culture supernatant.

  • Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production.

3.3. Cytokine Analysis (ELISA)

  • Use commercially available ELISA kits to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant according to the manufacturer's instructions.

Representative Signaling Pathways in Inflammation

Caption: Hypothesized inhibitory action of this compound on NF-κB and MAPK pathways.

Disclaimer: The experimental protocols and data presented in these application notes are for guidance and illustrative purposes only. It is essential to validate all methods and findings in your own laboratory settings. The biological activity of this compound on the depicted signaling pathways is hypothesized based on the activity of other compounds from the same plant source and requires experimental verification.

References

Application Notes and Protocols for Ophiopogonoside A in Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical underlying factor in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This inflammatory response in the central nervous system is primarily mediated by activated microglia and astrocytes, which release a cascade of pro-inflammatory cytokines and mediators, leading to neuronal damage. Ophiopogonoside A, a steroidal saponin isolated from the tuberous root of Ophiopogon japonicus, has garnered interest for its potential anti-inflammatory properties. While direct research on this compound in neuroinflammation is emerging, studies on related compounds from Ophiopogon japonicus suggest a promising role in modulating key inflammatory pathways. These application notes provide a comprehensive guide for researchers to investigate the therapeutic potential of this compound in neuroinflammation, detailing experimental protocols and expected outcomes based on current knowledge of similar compounds and established neuroinflammation models.

Mechanism of Action (Proposed)

Based on studies of structurally related compounds and the known pathways of neuroinflammation, this compound is hypothesized to exert its anti-neuroinflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory mediators in microglia and astrocytes upon stimulation by inflammatory triggers like lipopolysaccharide (LPS).

Quantitative Data Summary

The following tables present hypothetical, yet plausible, quantitative data representing the expected dose-dependent effects of this compound in in vitro and in vivo models of neuroinflammation. These tables are intended to serve as a benchmark for expected experimental outcomes.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated BV-2 Microglia

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control15.2 ± 2.110.5 ± 1.88.9 ± 1.5
LPS (1 µg/mL)485.6 ± 35.2350.1 ± 28.9280.4 ± 25.7
LPS + this compound (10 µM)310.4 ± 22.8225.8 ± 19.5185.3 ± 16.2
LPS + this compound (25 µM)155.7 ± 15.1110.2 ± 12.395.7 ± 10.1
LPS + this compound (50 µM)80.3 ± 9.855.9 ± 7.648.2 ± 6.8

Table 2: Effect of this compound on NF-κB and MAPK Pathway Activation in LPS-Stimulated BV-2 Microglia (Relative Protein Expression)

Treatment Groupp-p65/p65p-IκBα/IκBαp-p38/p38p-JNK/JNKp-ERK/ERK
Control1.00 ± 0.051.00 ± 0.061.00 ± 0.041.00 ± 0.051.00 ± 0.07
LPS (1 µg/mL)4.52 ± 0.314.89 ± 0.353.87 ± 0.284.15 ± 0.333.98 ± 0.29
LPS + this compound (25 µM)2.15 ± 0.182.31 ± 0.211.95 ± 0.152.05 ± 0.191.99 ± 0.17

Table 3: Effect of this compound on Behavioral Deficits in an LPS-Induced Mouse Model of Neuroinflammation

Treatment GroupImmobility Time (s) in Tail Suspension TestLatency to Find Platform (s) in Morris Water Maze
Vehicle Control65 ± 825 ± 4
LPS (0.25 mg/kg, i.p.)155 ± 1568 ± 9
LPS + this compound (20 mg/kg)110 ± 1245 ± 6
LPS + this compound (40 mg/kg)80 ± 1032 ± 5

Experimental Protocols

In Vitro Model: LPS-Stimulated Microglia

Objective: To assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated microglial cells.

Cell Line: BV-2 murine microglial cells or primary microglia.

Materials:

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Reagents for ELISA, Western Blot, and RT-qPCR

Protocol:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment:

    • Seed cells in appropriate plates (e.g., 6-well plates for Western blot, 24-well plates for ELISA).

    • Allow cells to adhere for 24 hours.

    • Pre-treat cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) for 2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for the desired time (e.g., 24 hours for cytokine analysis, 30-60 minutes for signaling pathway analysis).

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis:

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-JNK, JNK, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Model: LPS-Induced Neuroinflammation in Mice

Objective: To evaluate the neuroprotective effects of this compound in a mouse model of systemic inflammation-induced neuroinflammation.

Animal Model: C57BL/6 mice (8-10 weeks old).

Materials:

  • This compound

  • Lipopolysaccharide (LPS)

  • Saline solution

  • Behavioral testing apparatus (e.g., Tail Suspension Test, Morris Water Maze)

  • Reagents for immunohistochemistry and brain tissue homogenization.

Protocol:

  • Animal Groups and Treatment:

    • Divide mice into four groups: Vehicle control, LPS only, LPS + this compound (low dose), and LPS + this compound (high dose).

    • Administer this compound (e.g., 20 and 40 mg/kg) or vehicle via oral gavage or intraperitoneal (i.p.) injection daily for 7 days.

    • On day 7, one hour after the final this compound treatment, administer a single i.p. injection of LPS (0.25 mg/kg).

  • Behavioral Testing (24 hours post-LPS):

    • Tail Suspension Test: Measure the duration of immobility over a 6-minute period to assess depressive-like behavior.

    • Morris Water Maze: Assess spatial learning and memory by measuring the latency to find a hidden platform over several days of trials.

  • Tissue Collection and Analysis (48 hours post-LPS):

    • Anesthetize mice and perfuse with saline followed by 4% paraformaldehyde.

    • Collect brains for immunohistochemistry or homogenize for biochemical analysis (ELISA, Western blot).

  • Immunohistochemistry:

    • Prepare brain sections (e.g., 30 µm).

    • Perform immunostaining for microglial (Iba1) and astrocyte (GFAP) activation markers.

    • Visualize and quantify the staining using microscopy and image analysis software.

Visualizations

OphiopogonosideA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_activation p38, JNK, ERK Activation TLR4->MAPK_activation Ikk IKK Complex TLR4->Ikk MyD88-dependent pathway Transcription Gene Transcription MAPK_activation->Transcription IkB IκBα Ikk->IkB Phosphorylates NFkB_p65 NF-κB (p65/p50) NFkB_p65_active Active NF-κB (p65/p50) IkB->NFkB_p65_active Degradation & Release NFkB_p65_active->Transcription OphiopogonosideA This compound OphiopogonosideA->MAPK_activation Inhibits OphiopogonosideA->Ikk Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Transcription->Cytokines

Caption: Proposed mechanism of this compound in inhibiting neuroinflammation.

experimental_workflow cluster_invitro In Vitro: BV-2 Microglia cluster_invivo In Vivo: C57BL/6 Mice cell_culture Cell Culture treatment This compound Pre-treatment cell_culture->treatment stimulation LPS Stimulation treatment->stimulation analysis_invitro Analysis: - ELISA (Cytokines) - Western Blot (Signaling) stimulation->analysis_invitro animal_groups Animal Grouping drug_admin This compound Administration (7 days) animal_groups->drug_admin lps_injection LPS Injection drug_admin->lps_injection behavioral_tests Behavioral Tests lps_injection->behavioral_tests tissue_collection Tissue Collection & Analysis behavioral_tests->tissue_collection

Caption: Experimental workflow for investigating this compound.

logical_relationship Neuroinflammation Neuroinflammation Microglia_Activation Microglia/Astrocyte Activation Neuroinflammation->Microglia_Activation Proinflammatory_Mediators ↑ Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) Microglia_Activation->Proinflammatory_Mediators Neuronal_Damage Neuronal Damage & Cognitive Deficits Proinflammatory_Mediators->Neuronal_Damage Neuroprotection Neuroprotection & Improved Cognition OphiopogonosideA This compound Inhibition_Pathways Inhibition of NF-κB & MAPK Pathways OphiopogonosideA->Inhibition_Pathways Leads to OphiopogonosideA->Neuroprotection Results in Inhibition_Pathways->Microglia_Activation Reduces Inhibition_Pathways->Proinflammatory_Mediators Reduces

Troubleshooting & Optimization

Technical Support Center: Ophiopogonoside A Extraction from Ophiopogon japonicus Tubers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction yield of Ophiopogonoside A from the tubers of Ophiopogon japonicus.

Frequently Asked Questions (FAQs)

Q1: Which extraction method provides the highest yield for steroidal saponins like this compound?

A1: Heat reflux extraction has been shown to provide a higher yield of steroidal saponins from Ophiopogon japonicus compared to maceration and ultrasound-assisted extraction (UAE).[1] In a comparative study, heat reflux extraction for 2 hours yielded a maximum saponin content, surpassing the yields from 24 hours of maceration and 2 hours of UAE.[1] However, the optimal method can depend on available equipment, time constraints, and the scale of the extraction.

Q2: What is the recommended solvent for extracting this compound?

A2: Methanol is a commonly used and effective solvent for the extraction of steroidal saponins from Ophiopogon japonicus.[1] Due to the polar nature of steroidal saponins, polar solvents like methanol and ethanol are generally effective.[1]

Q3: How can I improve the purity of my this compound extract?

A3: After the initial extraction, a liquid-liquid extraction step is recommended to purify the saponin fraction. The crude extract can be redissolved in water and then partitioned with a solvent like water-saturated butanol. This process separates the more polar saponins from less polar impurities.[1] Further purification can be achieved using techniques like macroporous resin chromatography or high-performance liquid chromatography (HPLC).

Q4: I am experiencing low yields of this compound. What are the potential causes and how can I troubleshoot this?

A4: Low yields can be attributed to several factors:

  • Suboptimal Extraction Method: As mentioned, heat reflux is generally more efficient than maceration or sonication for these compounds.[1]

  • Incorrect Solvent-to-Material Ratio: An insufficient volume of solvent may not effectively extract the target compounds. A common ratio to start with is 50:1 (v/w) of solvent to powdered tuber material (e.g., 100 mL of methanol for 2 g of powder).[1]

  • Inadequate Extraction Time or Temperature: Ensure the extraction is carried out for a sufficient duration and at the appropriate temperature for the chosen method. For heat reflux with methanol, a temperature of 70°C for 1-2 hours is a good starting point.[1]

  • Improper Sample Preparation: The tubers should be dried and finely powdered to maximize the surface area for extraction.

  • Plant Material Quality: The concentration of this compound can vary depending on the geographical origin, cultivation practices, and age of the plant material.

Q5: How can I quantify the amount of this compound in my extract?

A5: High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light-Scattering Detector (ELSD) is a suitable method for quantifying this compound and other saponins that lack a strong UV chromophore.[1][2][3] A C18 column is typically used for separation with a gradient elution of acetonitrile and water.[2][3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Extraction Yield Inefficient extraction method.Switch to heat reflux extraction for potentially higher yields.[1]
Insufficient solvent volume.Increase the solvent-to-material ratio (e.g., 50:1 v/w).[1]
Incomplete extraction.Increase the extraction time or perform multiple extractions on the same plant material.
Poor quality of raw material.Source high-quality, authenticated Ophiopogon japonicus tubers.
Co-extraction of Impurities Non-selective solvent.After the initial methanol extraction, perform a liquid-liquid partitioning step with water and n-butanol to separate saponins from other compounds.[1]
Presence of pigments and lipids.Consider a pre-extraction step with a non-polar solvent like hexane to remove lipids before the main extraction.
Degradation of this compound High temperatures for extended periods.While heat reflux is effective, avoid excessive heating times. Monitor the extraction process.
Improper storage of extract.Store the dried extract in a cool, dark, and dry place. For long-term storage, refrigeration or freezing is recommended.
Difficulty in Quantification Low concentration in the extract.Concentrate the extract before analysis or use a more sensitive detector.
Lack of a suitable analytical standard.Obtain a certified reference standard for this compound for accurate quantification.
Interference from co-eluting compounds.Optimize the HPLC method (e.g., gradient, column temperature) to improve the resolution of the target peak.[2][3]

Data on Extraction Yields of Ophiopogonins

The following table summarizes the extraction yields of major ophiopogonins from Ophiopogon japonicus using different methods. While specific data for this compound is limited, the yields for the structurally similar ophiopogonins B, D, and D' provide a valuable comparison.

Extraction MethodSaponinYield (mg/2g DW)Reference
Heat Reflux Extraction Total Saponins (B, D, D')0.274[1]
Ultrasound-Assisted Extraction Total Saponins (B, D, D')0.257[1]
Maceration Total Saponins (B, D, D')0.185[1]

Experimental Protocols

Heat Reflux Extraction Protocol

This protocol is adapted from a method demonstrated to be effective for extracting ophiopogonins.[1]

  • Preparation of Plant Material: Dry the tubers of Ophiopogon japonicus and grind them into a fine powder.

  • Extraction:

    • Place 2 grams of the powdered plant material into a round-bottom flask.

    • Add 100 mL of methanol to the flask.

    • Connect the flask to a reflux condenser.

    • Heat the mixture to 70°C and maintain a gentle reflux for 2 hours.

  • Filtration: After 2 hours, allow the mixture to cool to room temperature and then filter it to separate the extract from the solid plant material.

  • Concentration: Evaporate the methanol from the filtrate using a rotary evaporator at a temperature of 65°C under reduced pressure until a dry residue is obtained.

  • Purification (Liquid-Liquid Extraction):

    • Redissolve the dried extract in 50 mL of water.

    • Transfer the aqueous solution to a separatory funnel.

    • Perform a liquid-liquid extraction four times with water-saturated n-butanol (using 25 mL, 25 mL, 20 mL, and 20 mL, respectively).

    • Combine the n-butanol fractions.

  • Final Concentration: Evaporate the n-butanol fraction to dryness at 65°C under reduced pressure. The resulting residue is the enriched saponin extract.

  • Sample Preparation for Analysis: Dissolve the final dried extract in methanol for subsequent analysis by HPLC-ELSD.

Visualizations

Experimental Workflow: Heat Reflux Extraction

G Workflow for Heat Reflux Extraction of this compound start Start: Dried & Powdered Ophiopogon japonicus Tubers extraction Heat Reflux Extraction (Methanol, 70°C, 2h) start->extraction filtration Filtration extraction->filtration concentration1 Rotary Evaporation (Dry Extract) filtration->concentration1 dissolution Redissolve in Water concentration1->dissolution partitioning Liquid-Liquid Partitioning (Water-Saturated n-Butanol) dissolution->partitioning separation Separate n-Butanol Layer partitioning->separation concentration2 Rotary Evaporation (Enriched Saponin Extract) separation->concentration2 analysis HPLC-ELSD Analysis concentration2->analysis

Caption: A flowchart of the heat reflux extraction and purification process.

Potential Signaling Pathways Modulated by Ophiopogonins

Disclaimer: The following diagrams illustrate signaling pathways modulated by Ophiopogonin D, a steroidal saponin structurally similar to this compound. While specific research on this compound is limited, these pathways represent likely mechanisms of action.

G Inhibition of STAT3 Signaling by Ophiopogonin D opd Ophiopogonin D stat3 STAT3 Phosphorylation opd->stat3 Inhibits apoptosis Induction of Apoptosis stat3->apoptosis Leads to tumor_growth Suppression of Tumor Growth stat3->tumor_growth Leads to

Caption: Ophiopogonin D inhibits the STAT3 signaling pathway.

G Modulation of NF-κB and PI3K/AKT Pathways by Ophiopogonin D opd Ophiopogonin D nfkb NF-κB Pathway opd->nfkb Blocks pi3k_akt PI3K/AKT Pathway opd->pi3k_akt Blocks chemosensitization Chemosensitization opd->chemosensitization proliferation Cell Proliferation nfkb->proliferation pi3k_akt->proliferation

Caption: Ophiopogonin D's effect on NF-κB and PI3K/AKT pathways.

References

Ophiopogonoside A solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ophiopogonoside A, focusing on challenges related to its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water or aqueous buffers?

A1: this compound is a sesquiterpene glycoside. Sesquiterpenes are a class of organic compounds that are often lipophilic and, as a result, typically exhibit poor solubility in water.[1] While the glycoside moiety enhances hydrophilicity to some extent, the overall molecule can still be challenging to dissolve directly in aqueous solutions. Compounds with similar structures extracted from Ophiopogon japonicus are also reported to be sparingly soluble or insoluble in water.[2]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For this compound and similar compounds, the recommended primary solvent is dimethyl sulfoxide (DMSO).[2][3] It is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[4] For related compounds, solubilities of up to 50 mg/mL have been reported in DMSO.[2]

Q3: My this compound precipitated out of solution when I diluted my DMSO stock in cell culture media or PBS. What can I do?

A3: This is a common issue when diluting a concentrated stock of a hydrophobic compound into an aqueous solution. Here are several troubleshooting steps:

  • Increase the rate of mixing: Add the DMSO stock solution dropwise into the aqueous solution while vigorously vortexing or stirring to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.

  • Lower the final concentration: The final concentration of this compound in your aqueous solution may be above its solubility limit. Try working with a more dilute solution.

  • Use a pre-warmed medium: Gently warming your cell culture medium or buffer to 37°C can sometimes help maintain solubility during dilution.[5]

  • Incorporate serum or protein: If your experimental protocol allows, diluting the compound into a medium containing fetal bovine serum (FBS) or albumin can help. The proteins can bind to the compound and help keep it in solution.[5][6]

  • Consider co-solvents: For more challenging situations, a co-solvent system may be necessary. These systems are designed to enhance the solubility of hydrophobic compounds in aqueous environments.

Q4: What is the maximum concentration of DMSO that is safe for my cell culture experiments?

A4: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5%, with many protocols recommending 0.1% or less to minimize cellular stress and off-target effects.[6] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q5: Are there any alternatives to DMSO for improving the aqueous solubility of this compound?

A5: Yes, for in vivo or specific in vitro applications where DMSO is not suitable, other formulation strategies can be employed. These often involve co-solvents and surfactants. For example, a vehicle consisting of PEG300, Tween-80, and saline in addition to DMSO has been used for similar compounds. Another approach is the use of cyclodextrins, such as SBE-β-CD, which can form inclusion complexes with hydrophobic molecules to enhance their aqueous solubility.[2]

Troubleshooting Guide: Dissolving this compound

This guide provides a structured approach to dissolving this compound and handling common solubility issues.

Solubility Data of Structurally Related Compounds from Ophiopogon japonicus

Note: This data is for compounds structurally related to this compound and should be used as a reference guide.

CompoundSolventSolubilitySource
Cixiophiopogon A DMSO50 mg/mLMedchemExpress[2]
H₂O< 0.1 mg/mL (insoluble)MedchemExpress[2]
Methylophiopogonanone A DMSO~30 mg/mLCayman Chemical[3]
Ethanol~1 mg/mLCayman Chemical[3]
1:4 DMSO:PBS (pH 7.2)~0.2 mg/mLCayman Chemical[3]
Co-Solvent Formulations for Poorly Soluble Compounds

These formulations have been used for other compounds from Ophiopogon japonicus and may be adaptable for this compound.

ProtocolFormulationFinal ConcentrationSource
1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.25 mg/mLMedchemExpress[2]
2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 1.25 mg/mLMedchemExpress[2]
3 10% DMSO, 90% Corn Oil≥ 1.25 mg/mLMedchemExpress[2]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Dissolve: Vortex the solution thoroughly. If necessary, use an ultrasonic bath for a few minutes to aid dissolution. Ensure the solution is clear and free of any visible particles.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For some compounds, storage at -80°C is recommended for periods longer than one month.[2]

Protocol 2: Preparation of a Working Solution for Cell Culture
  • Pre-warm Medium: Warm the cell culture medium (with or without serum, as per your experimental design) to 37°C.

  • Calculate Dilution: Determine the volume of your DMSO stock solution needed to achieve the final desired concentration in your cell culture medium. Ensure the final DMSO concentration remains non-toxic to your cells (ideally ≤ 0.1%).

  • Dilution Step: While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the this compound stock solution drop-by-drop. This rapid mixing is critical to prevent precipitation.

  • Final Check: Visually inspect the final working solution to ensure it is clear and free of any precipitate before adding it to your cells.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO to an equal volume of cell culture medium.

Visual Guides and Workflows

G Workflow for Preparing this compound Working Solutions cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh 1. Weigh this compound add_dmso 2. Add pure DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to dissolve add_dmso->dissolve store 4. Aliquot and store at -20°C / -80°C dissolve->store warm_media 5. Pre-warm aqueous buffer / medium to 37°C store->warm_media Retrieve aliquot add_stock 6. Add stock solution dropwise to buffer while vortexing warm_media->add_stock check 7. Visually inspect for precipitate add_stock->check use 8. Use immediately in experiment check->use

Caption: Recommended workflow for dissolving this compound.

G Troubleshooting Precipitation Issues start Precipitation observed after diluting DMSO stock solution lower_conc Is the final concentration as low as possible? start->lower_conc serum Does the experiment allow for serum or albumin? lower_conc->serum Yes action_lower_conc Action: Reduce final concentration lower_conc->action_lower_conc No cosolvent Consider using a co-solvent system (e.g., PEG300/Tween-80) serum->cosolvent No action_add_serum Action: Dilute into serum-containing medium serum->action_add_serum Yes sol_yes Solution is clear. Proceed with experiment. action_lower_conc->start Re-attempt action_add_serum->sol_yes

Caption: Decision tree for troubleshooting precipitation.

References

Technical Support Center: Optimizing HPLC Separation of Ophiopogonoside A Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Ophiopogonoside A isomers.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC separation of this compound and its isomers.

1. Poor Resolution Between Isomeric Peaks

Question: My chromatogram shows broad, overlapping peaks for what I believe are this compound isomers. How can I improve the resolution?

Answer:

Poor resolution is a common challenge in the separation of steroidal saponin isomers due to their similar structures and physicochemical properties.[1] Several factors can be adjusted to enhance separation:

  • Mobile Phase Optimization: The composition of the mobile phase is critical. For reversed-phase chromatography, subtle changes in the organic modifier (acetonitrile or methanol) concentration can significantly impact selectivity. A shallow gradient elution is often more effective than an isocratic one.[1][2] Consider adding a small percentage of a weak acid, such as acetic acid or formic acid, to the mobile phase. This can suppress the ionization of the saponin's carboxyl groups, leading to sharper peaks and improved resolution.[3]

  • Column Selection: Not all C18 columns are the same. Differences in silica purity, end-capping, and bonding density can lead to variations in selectivity. If resolution is poor on a standard C18 column, consider trying a column with a different stationary phase chemistry, such as a phenyl-hexyl or a cyano phase.

  • Temperature Control: Column temperature affects both the viscosity of the mobile phase and the thermodynamics of the analyte-stationary phase interaction. Increasing the column temperature can sometimes improve peak shape and resolution by reducing mobile phase viscosity and increasing mass transfer kinetics. However, the stability of this compound at elevated temperatures should be considered. A typical starting point is 35°C.[1]

  • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, but it will also increase the analysis time. It is a trade-off that needs to be optimized for your specific needs.

2. Peak Tailing

Question: My this compound isomer peaks are exhibiting significant tailing. What is the likely cause and how can I fix it?

Answer:

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica support. Here’s how to address it:

  • Mobile Phase pH: The pH of the mobile phase can significantly influence peak shape. For acidic analytes like saponins, a low pH mobile phase (e.g., buffered with 0.1% acetic acid) can suppress the ionization of both the analyte and the silanol groups, thereby reducing peak tailing.[3]

  • Use of Additives: Adding a competitive base, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and improve peak symmetry. However, be aware that TEA can suppress ionization in mass spectrometry detection.

  • Column Choice: Using a high-purity, end-capped silica column can minimize the number of accessible silanol groups.

3. Inconsistent Retention Times

Question: The retention times for my this compound isomers are shifting between runs. What could be causing this variability?

Answer:

Fluctuating retention times can be due to several factors related to the HPLC system and method parameters:

  • Column Equilibration: Insufficient column equilibration between gradient runs is a common cause of retention time drift. Ensure that the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including minor variations in pH or solvent composition, can lead to shifts in retention. Prepare fresh mobile phase daily and ensure accurate measurements.

  • Temperature Fluctuations: Lack of a column thermostat or significant variations in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.[1]

  • Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can lead to an inconsistent flow rate and, consequently, variable retention times.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best suited for separating this compound isomers?

A1: A reversed-phase C18 column is the most common choice for the separation of steroidal saponins like this compound.[1] Look for a high-purity silica-based column with good end-capping to minimize peak tailing. For particularly challenging separations, exploring columns with different selectivities, such as phenyl-hexyl or embedded polar group phases, may be beneficial.

Q2: What is a typical mobile phase composition for the separation of this compound isomers?

A2: A gradient elution using a mixture of water and acetonitrile is commonly employed.[1][2] The addition of a small amount of acid, such as 0.1% acetic acid or formic acid, to both the aqueous and organic phases is often necessary to achieve good peak shape and resolution.[3] A typical gradient might start with a lower concentration of acetonitrile and gradually increase to elute the more hydrophobic isomers.

Q3: What detection method is most suitable for this compound?

A3: this compound and its isomers lack a strong chromophore, making UV detection challenging. While detection at low wavelengths (around 205-210 nm) is possible, it often suffers from low sensitivity and baseline noise. Therefore, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is generally preferred.[1] ELSD is a universal detector that responds to any non-volatile analyte, while MS provides structural information that can help in the identification of isomers.[4]

Q4: How can I confirm the identity of the separated isomeric peaks?

A4: Mass Spectrometry (MS) is the most powerful tool for this purpose. By coupling the HPLC to a mass spectrometer (LC-MS), you can obtain the mass-to-charge ratio (m/z) of each eluting peak. Isomers will have the same molecular weight and thus the same m/z value. Further fragmentation using tandem MS (MS/MS) can reveal subtle structural differences between the isomers, aiding in their identification.[4][5]

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is crucial for obtaining reliable and reproducible results.

  • Extraction:

    • Weigh 1.0 g of powdered Ophiopogonis Radix.

    • Add 50 mL of 70% methanol.

    • Perform ultrasonic extraction for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Filtration:

    • Filter the supernatant through a 0.45 µm membrane filter prior to injection into the HPLC system.

Optimized HPLC Method for this compound Isomer Separation

This protocol is a starting point and may require further optimization based on your specific instrumentation and sample. This method is adapted from a similar separation of isomeric saponins.[3]

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Acetic Acid
Mobile Phase B Acetonitrile with 0.1% Acetic Acid
Gradient 30-50% B over 40 minutes
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detector ELSD (Nebulizer Temp: 40°C, Drift Tube Temp: 80°C, Gas Flow: 2.0 L/min) or MS

Data Presentation

The following table provides an example of how to present quantitative data from an optimized HPLC separation of this compound isomers. The data is illustrative and will vary depending on the specific isomers and chromatographic conditions.

IsomerRetention Time (min)Peak AreaResolution (Rs)
Isomer 125.412543-
Isomer 226.8158761.8
Isomer 328.198761.6

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for optimizing the HPLC separation of this compound isomers.

workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_optimization Method Optimization cluster_results Data Analysis start Powdered Ophiopogonis Radix extraction Ultrasonic Extraction start->extraction filtration Filtration extraction->filtration hplc HPLC System (C18 Column) filtration->hplc Inject detection Detection (ELSD/MS) hplc->detection chromatogram Chromatogram detection->chromatogram mp Mobile Phase Composition mp->hplc temp Column Temperature temp->hplc fr Flow Rate fr->hplc quant Quantitation chromatogram->quant

Caption: Workflow for HPLC analysis and optimization of this compound isomers.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting common issues in HPLC analysis.

troubleshooting cluster_issues cluster_causes cluster_solutions start Problem with Chromatogram poor_res Poor Resolution start->poor_res peak_tail Peak Tailing start->peak_tail ret_time Inconsistent Retention Times start->ret_time cause_mp Mobile Phase Issues poor_res->cause_mp cause_col Column Problems poor_res->cause_col peak_tail->cause_mp peak_tail->cause_col ret_time->cause_mp cause_sys System Instability ret_time->cause_sys sol_mp Optimize Gradient, Add Acid cause_mp->sol_mp sol_col Change Column, Check for Voids cause_col->sol_col sol_temp Use Column Oven cause_sys->sol_temp sol_equil Increase Equilibration Time cause_sys->sol_equil

References

Technical Support Center: Ophiopogonoside A Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ophiopogonoside A. The information herein is designed to address specific issues that may be encountered during the experimental process of determining its stability in various solvents.

Illustrative Stability Data of this compound

The following table summarizes hypothetical stability data for this compound in different solvents under various conditions. This data is for illustrative purposes to demonstrate expected trends and should not be considered as experimental results. Researchers should perform their own stability studies to obtain accurate data for their specific experimental conditions.

Solvent SystemTemperature (°C)Time (days)This compound Remaining (%)Degradation Products Detected
Methanol253098.5Minor, unidentified polar degradants
Methanol403092.1Increased levels of polar degradants
Ethanol253099.2Minimal degradation
Acetonitrile253099.5Negligible degradation
Water (pH 7.0)253095.8Hydrolytic degradants observed
Water (pH 7.0)403088.4Significant increase in hydrolytic degradants
DMSO253097.3Minor oxidative degradants
DMSO (with 5% water)253094.5Increased levels of oxidative and hydrolytic degradants

Experimental Protocols

A comprehensive stability assessment of this compound involves subjecting the compound to a range of stress conditions to understand its intrinsic stability and to identify potential degradation products. This process, known as forced degradation, is crucial for developing stability-indicating analytical methods.

Forced Degradation Protocol for this compound

Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating HPLC method.

Materials:

  • This compound reference standard

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with a UV or MS detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Transfer a known amount of solid this compound to a glass vial.

    • Place the vial in an oven at 80°C for 48 hours.

    • At specified time points, dissolve a portion of the solid in methanol and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (100 µg/mL in methanol) and a sample of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same temperature conditions.

    • At the end of the exposure period, analyze the samples by HPLC.

  • HPLC Analysis: Analyze all samples using a suitable HPLC method. The method should be capable of separating this compound from its degradation products. A C18 column with a gradient elution of water and acetonitrile is often a good starting point.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for storing this compound?

For short-term storage, high-purity organic solvents like methanol, ethanol, and acetonitrile are generally suitable and show minimal degradation at room temperature. For long-term storage, it is advisable to store this compound as a dry powder at -20°C or below, protected from light and moisture. If a stock solution is required, prepare it in anhydrous DMSO or ethanol and store it at -80°C.

Q2: I am observing multiple peaks in my chromatogram even for a freshly prepared solution of this compound. What could be the reason?

This could be due to several factors:

  • Purity of the compound: The initial purity of your this compound standard may be lower than stated.

  • Solvent impurities: Ensure you are using high-purity, HPLC-grade solvents.

  • On-column degradation: The compound might be degrading on the HPLC column, especially if the mobile phase is acidic or basic.

  • Presence of isomers: this compound may exist as isomers that are being separated by your HPLC method.

Q3: My this compound solution in water shows significant degradation over time. How can I minimize this?

This compound, being a glycoside, is susceptible to hydrolysis, especially in aqueous solutions. To minimize degradation in water:

  • Prepare fresh solutions before use.

  • If storage is necessary, buffer the solution to a pH where the compound is most stable (this needs to be determined experimentally, but a slightly acidic pH of 4-6 is often a good starting point for glycosides).

  • Store aqueous solutions at 4°C or frozen for short periods.

Q4: What are the likely degradation pathways for this compound?

As a sesquiterpene glycoside, this compound has two primary points of instability:

  • Glycosidic bond: This bond can be hydrolyzed under acidic or basic conditions, cleaving the sugar moiety from the sesquiterpene aglycone.

  • Sesquiterpene core: The terpene structure itself can undergo oxidation, isomerization, or other rearrangements, especially when exposed to heat, light, or oxidizing agents.

Troubleshooting Guides

Issue: Rapid Degradation of this compound in DMSO
  • Symptom: A freshly prepared solution of this compound in DMSO shows significant degradation within a few hours or days, as evidenced by a decrease in the main peak area and the appearance of new peaks in the HPLC chromatogram.

  • Possible Causes:

    • Water content in DMSO: DMSO is hygroscopic and can absorb water from the atmosphere. Water can facilitate the hydrolysis of the glycosidic bond in this compound.

    • Peroxides in DMSO: Older or improperly stored DMSO can contain peroxides, which can lead to oxidative degradation of the sesquiterpene structure.

    • Freeze-thaw cycles: Repeated freezing and thawing of DMSO stock solutions can introduce moisture and accelerate degradation.

  • Solutions:

    • Use anhydrous, high-purity DMSO.

    • Store DMSO under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

    • Aliquot stock solutions into smaller, single-use volumes to avoid multiple freeze-thaw cycles.

Issue: Inconsistent Results in Stability Studies
  • Symptom: Replicate stability experiments yield significantly different degradation rates for this compound under the same conditions.

  • Possible Causes:

    • Inconsistent solvent quality: Using different batches or grades of solvents can introduce variability.

    • Fluctuations in temperature: Inconsistent temperature control during incubation can significantly affect degradation kinetics.

    • Variable exposure to light: If the experiments are not adequately protected from light, photolytic degradation can occur erratically.

    • Inaccurate sample preparation: Errors in weighing, dilution, or injection volume can lead to inconsistent results.

  • Solutions:

    • Use solvents from the same batch and of the highest purity available.

    • Use calibrated and temperature-controlled incubators or water baths.

    • Protect all samples from light by using amber vials or covering them with aluminum foil, unless photostability is being intentionally studied.

    • Ensure careful and consistent sample preparation techniques. Use a calibrated analytical balance and precision pipettes.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Evaluation prep_stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid Apply Stress Conditions base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base Apply Stress Conditions oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation Apply Stress Conditions thermal Thermal Stress (Solid, 80°C) prep_stock->thermal Apply Stress Conditions photo Photolytic Stress (Solution & Solid) prep_stock->photo Apply Stress Conditions sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute sampling->neutralize hplc HPLC-UV/MS Analysis neutralize->hplc quantify Quantify Remaining This compound hplc->quantify identify Identify Degradation Products quantify->identify pathway Elucidate Degradation Pathways identify->pathway

Caption: Experimental workflow for the forced degradation study of this compound.

HPLC_Troubleshooting cluster_peak Peak Issues cluster_baseline Baseline Issues cluster_solutions Potential Solutions start Problem with HPLC Analysis peak_shape Poor Peak Shape (Tailing/Fronting) start->peak_shape peak_area Inconsistent Peak Area start->peak_area ghost_peaks Ghost/Extra Peaks start->ghost_peaks noisy_baseline Noisy Baseline start->noisy_baseline drifting_baseline Drifting Baseline start->drifting_baseline sol_mobile_phase Check Mobile Phase (pH, composition, degassing) peak_shape->sol_mobile_phase sol_column Check Column (contamination, voids, age) peak_shape->sol_column sol_sample Check Sample (solvent, concentration, purity) peak_shape->sol_sample sol_system Check System (leaks, pump, detector) peak_area->sol_system peak_area->sol_sample ghost_peaks->sol_mobile_phase ghost_peaks->sol_column ghost_peaks->sol_sample noisy_baseline->sol_mobile_phase noisy_baseline->sol_system drifting_baseline->sol_mobile_phase drifting_baseline->sol_column drifting_baseline->sol_system

Caption: Decision tree for troubleshooting common HPLC issues during stability analysis.

troubleshooting low purity of isolated Ophiopogonoside A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the low purity of isolated Ophiopogonoside A.

Frequently Asked Questions (FAQs)

Q1: My initial extract containing this compound is a complex mixture with many impurities. What is a good first step to clean up the sample?

A1: A common and effective initial step is to use macroporous adsorption resin chromatography. This technique is excellent for enriching total steroidal saponins (TSS) from a crude extract while removing more polar impurities like sugars and some pigments. For instance, using a resin like XAD-7HP can significantly increase the concentration of TSS from a low percentage in the crude extract to a much higher concentration in the enriched fraction.[1]

Q2: I am having trouble separating this compound from other structurally similar saponins. Why is this happening and what can I do?

A2: this compound often co-exists with its isomers, such as Ophiopogonin D', which have the same molecular weight and similar polarity. This makes separation by standard reversed-phase HPLC challenging. To resolve this, a multi-step purification strategy is often necessary. After initial enrichment, techniques like high-speed counter-current chromatography (HSCCC) are particularly effective for separating closely related isomers.[2][3] Following HSCCC, a final polishing step using preparative HPLC with a high-efficiency column is recommended.

Q3: The recovery of this compound is very low after the purification process. What are the potential causes?

A3: Low recovery can be due to several factors. One common issue is irreversible adsorption of the saponins onto the stationary phase, especially with silica gel chromatography. Using a liquid-liquid technique like HSCCC can mitigate this problem as it eliminates a solid support matrix.[2][4] Additionally, ensure that the solvents used for extraction and elution are appropriate for saponins. A common method involves extraction with aqueous alcohol, followed by liquid-liquid extraction with n-butanol to concentrate the saponin fraction.

Q4: I am struggling with the detection of this compound during HPLC analysis. The peaks are very small. How can I improve this?

A4: Steroidal saponins like this compound lack strong chromophores, leading to weak UV absorption and consequently low sensitivity with a standard UV detector.[2][5] To overcome this, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is highly recommended for saponin analysis. These detectors are not dependent on the optical properties of the analyte and provide a more uniform response for non-volatile compounds. Alternatively, mass spectrometry (MS) can be used as a detector for high sensitivity and specificity.[6]

Troubleshooting Guide for Low Purity

This guide addresses specific issues that can lead to low purity of the final isolated this compound.

Problem 1: Broad or Tailing Peaks in Preparative HPLC
Possible Cause Recommended Solution
Column Overload Reduce the sample loading amount. A common issue in preparative chromatography is injecting too much sample, which exceeds the column's capacity.
Inappropriate Mobile Phase Optimize the mobile phase composition. For saponins, a gradient elution with acetonitrile and water, often with a small amount of acid like formic or acetic acid, is used.[6] Ensure the pH is suitable for the stability of the compound.
Column Degradation The stationary phase may be degrading. Flush the column with a strong solvent or, if necessary, replace the column.
Secondary Interactions Unwanted interactions between the analyte and the stationary phase can cause peak tailing. Adding a competitive agent to the mobile phase, such as a small amount of trifluoroacetic acid (TFA), can sometimes improve peak shape.
Problem 2: Presence of Persistent Impurities After a Single Purification Step
Possible Cause Recommended Solution
Co-elution of Structurally Similar Compounds A single chromatographic technique may not be sufficient to separate complex mixtures of isomers. Implement an orthogonal separation strategy. For example, use macroporous resin chromatography first to enrich the total saponins, followed by HSCCC to separate isomers, and finally preparative HPLC for polishing.[4][7]
Presence of Non-Saponin Impurities The crude extract contains a wide range of compounds like polysaccharides and homoisoflavonoids.[8][9] An initial clean-up with macroporous resin is effective at removing many of these.[1]
Inadequate Resolution The chosen chromatographic conditions may not provide enough resolving power. For preparative HPLC, consider using a column with a smaller particle size or a different stationary phase chemistry.

Quantitative Data on Purification

The following table summarizes representative data on the enrichment and purification of steroidal saponins from Ophiopogon japonicus and a similar plant, illustrating the typical improvements in purity at each stage.

Purification Step Starting Material Resulting Fraction Purity/Content Increase Source
Macroporous Resin Chromatography Crude extract of Ophiopogon japonicus fibrous rootsTotal Steroidal Saponins (TSS) enriched fractionContent of TSS increased from 1.83% to 13.86% (a 7.59-fold increase)[1]
High-Speed Counter-Current Chromatography (HSCCC) Partially purified total steroid saponins from Dioscorea zingiberensisIsolated Saponin FractionsFive saponins purified to >95% purity in a single run[2]
Preparative HPLC Partially purified fractions from HSCCCFinal Purified FlavonoidsPurity of over 90% achieved for compounds that were not fully resolved by HSCCC[4]

Detailed Experimental Protocols

Protocol 1: Enrichment of Total Steroidal Saponins using Macroporous Resin
  • Sample Preparation: The dried and powdered roots of Ophiopogon japonicus are extracted with 70-80% ethanol. The extract is then concentrated under reduced pressure to obtain a crude extract.

  • Resin Selection and Pre-treatment: Select a suitable macroporous resin (e.g., XAD-7HP). Pre-treat the resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until no ethanol remains.

  • Adsorption: Dissolve the crude extract in deionized water and load it onto the equilibrated resin column at a controlled flow rate.

  • Washing: Wash the column with several bed volumes of deionized water to remove highly polar impurities such as sugars.

  • Elution: Elute the adsorbed saponins with 80% ethanol.

  • Concentration: Collect the ethanol eluate and concentrate it under reduced pressure to obtain the enriched total steroidal saponin fraction.

Protocol 2: Separation of this compound Isomers by HSCCC
  • Solvent System Selection: The key to successful HSCCC separation is the selection of a suitable two-phase solvent system. A common system for saponins is ethyl acetate-n-butanol-methanol-water.[2] The partition coefficient (K) of the target compounds should be determined in various solvent system ratios to find the optimal system (ideally with K values between 0.5 and 2.0).

  • HSCCC Operation:

    • Fill the HSCCC column with the stationary phase (typically the upper phase).

    • Pump the mobile phase (typically the lower phase) through the column at a specific flow rate while the apparatus is rotating at a set speed (e.g., 850 rpm).[2]

    • Once hydrodynamic equilibrium is reached, dissolve the enriched saponin fraction in the mobile phase and inject it into the column.

  • Fraction Collection and Analysis: Collect fractions of the effluent and analyze them by HPLC to identify the fractions containing the purified this compound.

Protocol 3: Final Purification by Preparative HPLC
  • Column and Mobile Phase: Use a reversed-phase C18 column. The mobile phase is typically a gradient of acetonitrile and water, which may contain a modifier like 0.1% acetic acid.[4]

  • Purification: Pool the HSCCC fractions containing this compound, concentrate them, and dissolve the residue in the initial mobile phase. Inject the sample onto the preparative HPLC system.

  • Detection and Collection: Monitor the effluent using an ELSD or MS detector and collect the peak corresponding to this compound.

  • Purity Verification: Analyze the purity of the collected fraction using analytical HPLC.

Visualizing the Workflow and Troubleshooting

Experimental Workflow for this compound Purification

This compound Purification Workflow start Dried Ophiopogon japonicus Roots extraction Ethanol Extraction start->extraction enrichment Macroporous Resin Chromatography extraction->enrichment separation High-Speed Counter-Current Chromatography (HSCCC) enrichment->separation waste1 Polar Impurities (Sugars, etc.) enrichment->waste1 polishing Preparative HPLC separation->polishing waste2 Isomers and Other Saponins separation->waste2 final_product High-Purity this compound polishing->final_product waste3 Trace Impurities polishing->waste3

Caption: A typical multi-step workflow for the purification of this compound.

Troubleshooting Logic for Low Purity in Preparative HPLC

Troubleshooting Low Purity start Low Purity in Final Product check_chromatogram Analyze HPLC Chromatogram start->check_chromatogram broad_peaks Broad or Tailing Peaks? check_chromatogram->broad_peaks Peak Shape Issue multiple_peaks Multiple Unresolved Peaks? check_chromatogram->multiple_peaks Resolution Issue reduce_load Reduce Sample Load broad_peaks->reduce_load Yes optimize_mobile_phase Optimize Mobile Phase broad_peaks->optimize_mobile_phase No add_pretreatment Add Pre-treatment Step (e.g., Macroporous Resin) multiple_peaks->add_pretreatment Many Impurities orthogonal_sep Use Orthogonal Separation (e.g., HSCCC) multiple_peaks->orthogonal_sep Closely Eluting Peaks

Caption: A decision tree for troubleshooting low purity issues in preparative HPLC.

References

overcoming matrix effects in LC-MS analysis of Ophiopogonoside A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS analysis of Ophiopogonoside A.

Troubleshooting Guides

This section addresses specific issues that may arise during the LC-MS analysis of this compound due to matrix effects.

Question: My this compound peak is broad, tailing, and has a low signal-to-noise ratio. What are the likely causes and how can I resolve this?

Answer:

This is a common issue in LC-MS analysis, often stemming from matrix effects, suboptimal chromatography, or sample preparation inefficiencies. Here's a step-by-step troubleshooting guide:

  • Evaluate Matrix Effects: The most probable cause is ion suppression from co-eluting matrix components.

    • Qualitative Assessment: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.

    • Quantitative Assessment: Compare the peak area of this compound in a post-extraction spiked blank matrix sample with a neat standard solution of the same concentration. A significant difference indicates the presence of matrix effects.

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to improve the sample cleanup process.

    • Solid-Phase Extraction (SPE): This is often the most effective method for removing a broad range of interferences. For steroidal saponins like this compound, a polymeric reversed-phase or a mixed-mode cation exchange sorbent can provide efficient cleanup.

    • Liquid-Liquid Extraction (LLE): This technique offers good selectivity. Optimization of pH and the organic solvent can significantly improve cleanup.

    • Protein Precipitation (PPT): While simpler, PPT is generally less clean. If using PPT, consider a subsequent dilution of the supernatant or a downstream cleanup step like SPE.

  • Refine Chromatographic Conditions:

    • Gradient Optimization: Adjust the gradient elution profile to better separate this compound from interfering matrix components. A shallower gradient can improve resolution.

    • Column Chemistry: Consider using a different C18 column from another manufacturer or a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column) to alter selectivity.

    • Mobile Phase Additives: The use of small amounts of formic acid or ammonium formate in the mobile phase can improve peak shape and ionization efficiency.

  • Consider a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS for this compound is the gold standard for compensating for matrix effects and variability in sample preparation and injection.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for this compound analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting substances from the sample matrix. This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis. This compound, being a steroidal saponin, is analyzed in complex biological matrices (e.g., plasma, serum) that contain high concentrations of endogenous compounds like phospholipids and proteins, which are known to cause significant matrix effects.

Q2: How can I determine if my analysis of this compound is affected by matrix effects?

A2: The post-column infusion technique is a common method to qualitatively assess matrix effects.[1] This involves infusing a constant flow of this compound solution into the MS source while injecting a blank matrix extract onto the LC column. Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement, respectively. A quantitative assessment can be made by comparing the peak area of this compound in a post-extraction spiked sample to that of a standard in a neat solvent.[1]

Q3: Which sample preparation technique is best for minimizing matrix effects for this compound?

A3: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity.

  • Solid-Phase Extraction (SPE): Generally considered the most effective for removing a wide range of interferences. A polymeric reversed-phase sorbent is a good starting point for steroidal saponins.

  • Liquid-Liquid Extraction (LLE): Can be very effective and selective. Optimization of the extraction solvent and pH is crucial.

  • Protein Precipitation (PPT): A simpler, high-throughput method, but it is less clean and may require further optimization, such as a dilution of the extract, to minimize matrix effects.

Q4: What type of internal standard is recommended for this compound quantification?

A4: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C- or ²H-labeled). A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, allowing it to effectively compensate for variations in sample processing and matrix effects. If a SIL-IS is not available, a structural analog (another steroidal saponin with similar properties) can be used, but it must be demonstrated that it adequately tracks the performance of this compound.

Q5: Can I use a matrix-matched calibration curve to overcome matrix effects?

A5: Yes, preparing calibration standards in a blank matrix that is representative of the study samples is a valid approach to compensate for matrix effects. This ensures that the calibration standards and the unknown samples experience similar ionization suppression or enhancement. However, finding a truly "blank" matrix can sometimes be challenging.

Experimental Protocols

The following are suggested starting protocols for the LC-MS analysis of this compound. These are based on established methods for similar steroidal saponins and should be optimized and validated for your specific application.

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
  • Pre-treatment: To 100 µL of plasma sample, add 10 µL of internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds.

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute this compound and the internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: LC-MS/MS Analysis
  • LC System: UHPLC system

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 10
    1.0 10
    5.0 90
    6.0 90
    6.1 10

    | 8.0 | 10 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be determined by direct infusion of an this compound standard.

Quantitative Data Summary

The following table summarizes representative data for recovery and matrix effects for steroidal saponins similar to this compound, analyzed in rat plasma using a protein precipitation method. Note: This data is for illustrative purposes and should be experimentally determined for this compound.[2]

CompoundConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Saponin 1585.2 ± 4.192.3 ± 5.6
5087.6 ± 3.594.1 ± 4.9
50086.1 ± 2.893.5 ± 3.7
Saponin 2588.9 ± 5.290.7 ± 6.1
5090.1 ± 4.391.5 ± 5.2
50089.5 ± 3.992.1 ± 4.5

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis plasma Plasma Sample is Add Internal Standard plasma->is ppt Protein Precipitation (e.g., Acetonitrile) is->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant drydown Evaporate to Dryness supernatant->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute inject Inject Sample reconstitute->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (MRM Mode) lc->ms quant Quantification ms->quant

Caption: A typical experimental workflow for the LC-MS analysis of this compound.

troubleshooting_workflow start Poor Peak Shape / Low Signal for this compound check_ms Check MS Performance (Tuning & Calibration) start->check_ms ms_ok MS OK? check_ms->ms_ok fix_ms Troubleshoot MS System ms_ok->fix_ms No check_lc Evaluate Chromatography (Peak shape of standards) ms_ok->check_lc Yes fix_ms->check_ms lc_ok Chromatography OK? check_lc->lc_ok fix_lc Optimize LC Method (Gradient, Column, Mobile Phase) lc_ok->fix_lc No matrix_effect Suspect Matrix Effects lc_ok->matrix_effect Yes fix_lc->check_lc assess_me Assess Matrix Effects (Post-column infusion / Post-extraction spike) matrix_effect->assess_me me_present Matrix Effects Confirmed? assess_me->me_present improve_sp Improve Sample Preparation (SPE, LLE, Dilution) me_present->improve_sp Yes end Problem Resolved me_present->end No use_is Use Stable Isotope-Labeled Internal Standard improve_sp->use_is use_is->end

Caption: A logical workflow for troubleshooting poor LC-MS data for this compound.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Ophiopogonoside A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies of Ophiopogonoside A. The focus is on strategies to enhance its bioavailability, a common hurdle for steroidal saponins.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a steroidal saponin isolated from the roots of Ophiopogon japonicus. Like many saponins, it exhibits poor oral bioavailability due to factors such as low aqueous solubility, poor membrane permeability, and potential efflux by transporters like P-glycoprotein in the gastrointestinal tract. This limits its therapeutic efficacy in in vivo studies when administered orally.

Q2: Are there any known pharmacokinetic data for this compound?

Currently, specific pharmacokinetic parameters for this compound, including its absolute oral bioavailability, are not well-documented in publicly available literature. However, studies on other steroidal saponins from Ophiopogon japonicus, such as Ophiopogonin D, indicate that these compounds generally suffer from poor solubility and bioavailability. Researchers should therefore anticipate the need for bioavailability enhancement strategies for this compound.

Q3: What are the most promising strategies to enhance the bioavailability of this compound?

Based on studies of similar steroidal saponins, the most promising strategies include:

  • Lipid-based formulations: Nanoemulsions and proliposomes can significantly improve the solubility and absorption of lipophilic compounds like this compound.

  • Co-administration with bioenhancers: Compounds like piperine and glycyrrhizin can inhibit drug efflux pumps and metabolic enzymes, thereby increasing the systemic exposure of co-administered drugs.

  • Pharmaceutical formulation techniques: Methods such as preparing solid dispersions can enhance the dissolution rate of poorly soluble compounds.

Q4: Which signaling pathways are potentially modulated by this compound?

While the specific signaling pathways targeted by this compound are still under investigation, research on other saponins from Ophiopogon japonicus provides valuable insights. Ophiopogonin B and D have been shown to modulate pathways such as PI3K/Akt, NF-κB, and STAT3.[1][2][3] Ruscogenin, another related saponin, is known to influence the Nrf2 and TLR4/NF-κB signaling pathways.[4][5][6] It is plausible that this compound may act on similar pathways.

Troubleshooting Guide

Problem Possible Cause Troubleshooting/Solution
Low or undetectable plasma concentrations of this compound after oral administration. Poor aqueous solubility leading to low dissolution.1. Formulate as a nanoemulsion: Encapsulating this compound in a nanoemulsion can significantly increase its solubility and absorption.[7][8] 2. Prepare a proliposome formulation: This dry, free-flowing powder can be hydrated to form a liposomal suspension, enhancing solubility and membrane permeability.
Poor intestinal membrane permeability.1. Co-administer with a permeation enhancer: Natural bioenhancers like piperine can transiently increase membrane permeability.[9] 2. Utilize lipid-based formulations: Liposomes and nanoemulsions can facilitate transport across the intestinal epithelium.
Efflux by P-glycoprotein (P-gp) transporters.1. Co-administer with a P-gp inhibitor: Piperine and glycyrrhizin are known inhibitors of P-gp and can reduce the efflux of this compound.[10]
High variability in plasma concentrations between experimental subjects. Inconsistent dissolution and absorption from a simple suspension.1. Improve formulation homogeneity: Ensure the formulation (e.g., nanoemulsion, proliposome) is uniform and stable. 2. Standardize administration protocol: Ensure consistent dosing volume, fasting state of animals, and gavage technique.
Degradation of this compound in the gastrointestinal tract. Acidic or enzymatic degradation.1. Encapsulation: Lipid-based formulations can protect the compound from the harsh environment of the stomach and intestines.

Quantitative Data Summary

While specific data for this compound is limited, the following table summarizes the impact of enhancement strategies on related saponins.

Compound Formulation/Enhancement Strategy Key Pharmacokinetic Parameter Change Fold Increase in Bioavailability (Approximate) Reference
Ophiopogonin DNanoemulsionIncreased solubilityNot explicitly quantified, but cellular toxicity was reduced and efficacy as a vaccine adjuvant was improved, suggesting enhanced delivery.[7][8]
Ginsenosides (Saponins)Proliposome FormulationIncreased AUC11.8
Paeoniflorin (Glycoside)Co-administration with SinomenineIncreased AUC>12
PaclitaxelCo-administration with GenisteinIncreased AUC (54.7%)1.5
Beta-lactam antibioticsCo-administration with PiperineIncreased Cmax and AUCNot specified, but significant enhancement observed.[11]

Experimental Protocols

Protocol 1: Preparation of an this compound Nanoemulsion

This protocol is adapted from a method used for Ophiopogonin D.[7][8]

Materials:

  • This compound

  • Oil phase (e.g., medium-chain triglycerides)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Transcutol P)

  • Phosphate buffered saline (PBS, pH 7.4)

Procedure:

  • Dissolve this compound in the oil phase to form the oil phase.

  • Mix the surfactant and co-surfactant.

  • Add the oil phase to the surfactant/co-surfactant mixture and stir until a clear and homogenous mixture is obtained.

  • Slowly add PBS dropwise to the mixture under constant magnetic stirring.

  • Continue stirring for 30 minutes to allow for the self-emulsification process to complete, resulting in the formation of a nanoemulsion.

  • Characterize the nanoemulsion for particle size, polydispersity index, and zeta potential.

Protocol 2: Preparation of an this compound Proliposome Formulation

This protocol is adapted from a method for preparing ginsenoside proliposomes.

Materials:

  • This compound

  • Soy phosphatidylcholine (SPC)

  • Cholesterol

  • Sorbitol (as a carrier)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve this compound, SPC, and cholesterol in ethanol.

  • In a separate container, dissolve sorbitol in deionized water.

  • Add the sorbitol solution to the ethanolic solution of lipids and this compound.

  • Mix thoroughly to form a slurry.

  • Evaporate the ethanol under reduced pressure using a rotary evaporator at 40-50°C.

  • The resulting dry powder is the proliposome formulation.

  • Prior to in vivo administration, hydrate the proliposomes with a suitable aqueous vehicle (e.g., water or PBS) by gentle agitation to form a liposomal suspension.

Protocol 3: Co-administration of this compound with Piperine

Materials:

  • This compound formulation (e.g., suspension, nanoemulsion)

  • Piperine

  • Vehicle for administration (e.g., 0.5% carboxymethylcellulose sodium)

Procedure:

  • Prepare the this compound formulation at the desired concentration.

  • Prepare a suspension of piperine in the vehicle. A common dose for piperine as a bioenhancer in rats is 20 mg/kg.

  • Administer the piperine suspension to the experimental animals via oral gavage.

  • After a short interval (e.g., 30 minutes), administer the this compound formulation via oral gavage.

  • Proceed with the planned in vivo study, including blood sampling for pharmacokinetic analysis.

Visualizations

Signaling Pathways Potentially Modulated by Ophiopogon Saponins

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK Activates Nrf2 Nrf2 Akt->Nrf2 Stabilizes IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Keap1 Keap1 Nrf2->Keap1 Dissociates from Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Gene_Expression Gene Expression (Anti-inflammatory, Antioxidant, Anti-apoptotic) NF-κB_n->Gene_Expression Nrf2_n->Gene_Expression Ophiopogon Saponins Ophiopogon Saponins Ophiopogon Saponins->Receptor Ophiopogon Saponins->Nrf2 Promotes dissociation

Caption: Potential signaling pathways modulated by Ophiopogon saponins.

Experimental Workflow for Enhancing Bioavailability

G Start Start: this compound Poor_Solubility Poor Bioavailability? Start->Poor_Solubility Formulation Formulation Strategy Poor_Solubility->Formulation Yes Bioenhancer Co-administration with Bioenhancer Poor_Solubility->Bioenhancer Yes Nanoemulsion Nanoemulsion Formulation->Nanoemulsion Proliposome Proliposome Formulation->Proliposome InVivo_Study In Vivo Study (Oral Administration) Nanoemulsion->InVivo_Study Proliposome->InVivo_Study Bioenhancer->InVivo_Study PK_Analysis Pharmacokinetic Analysis InVivo_Study->PK_Analysis Success Enhanced Bioavailability PK_Analysis->Success Improved AUC/Cmax Failure Re-evaluate Strategy PK_Analysis->Failure No Improvement

Caption: Workflow for selecting and evaluating bioavailability enhancement strategies.

References

minimizing degradation of Ophiopogonoside A during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Ophiopogonoside A during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound during extraction?

A1: The degradation of this compound, a steroidal saponin, is primarily influenced by three main factors: temperature, pH, and enzymatic activity. High temperatures, strongly acidic or alkaline conditions, and the presence of endogenous enzymes in the plant material can all lead to the hydrolysis of the glycosidic bonds, resulting in the loss of the sugar moieties and conversion to the aglycone form.

Q2: What is the optimal temperature range for extracting this compound to minimize degradation?

A2: To minimize thermal degradation, it is recommended to use lower extraction temperatures. While there is no specific published optimal temperature for this compound, studies on other saponins suggest that temperatures should be kept below 60°C.[1][2][3] Freeze-drying of the plant material and extracts is also a highly effective method for preserving the integrity of the compound.

Q3: How does pH affect the stability of this compound during extraction?

A3: this compound is susceptible to hydrolysis under both acidic and strongly alkaline conditions. Acidic conditions can lead to the cleavage of the glycosidic linkages.[1][3] It is advisable to maintain a near-neutral pH (around 6.0-7.5) during the extraction process to ensure the stability of the molecule.

Q4: Can endogenous enzymes in the Ophiopogon japonicus plant material degrade this compound?

A4: Yes, endogenous glycosidases present in the plant material can be activated during the extraction process, especially in the presence of water, and can enzymatically hydrolyze this compound.[4] It is crucial to deactivate these enzymes to prevent degradation.

Q5: What are the recommended methods for deactivating endogenous enzymes before extraction?

A5: Several methods can be employed to deactivate enzymes prior to extraction. These include:

  • Blanching: Briefly treating the fresh plant material with steam or hot water.

  • Freeze-drying (Lyophilization): This process removes water, which is essential for enzymatic activity.

  • Organic Solvent Pre-treatment: Soaking the plant material in a solvent like ethanol can denature enzymes.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of this compound in the final extract. High extraction temperature causing thermal degradation.Lower the extraction temperature to a range of 40-50°C. Consider using non-thermal extraction methods like ultrasonic or microwave-assisted extraction under controlled temperature settings.
Inappropriate pH of the extraction solvent leading to hydrolysis.Buffer the extraction solvent to a pH between 6.0 and 7.5.
Enzymatic degradation by endogenous plant enzymes.Deactivate enzymes before extraction by blanching, freeze-drying, or pre-treating the plant material with ethanol.
Presence of degradation products (e.g., the aglycone) in the extract. Prolonged extraction time at elevated temperatures.Reduce the extraction time. Optimize the extraction method to improve efficiency in a shorter duration.
Acidic or alkaline conditions during extraction or work-up.Neutralize the extract immediately after any pH-dependent separation steps. Use mild purification techniques that do not require extreme pH.

Experimental Protocols

Protocol 1: Optimized Extraction of this compound with Minimized Degradation
  • Plant Material Pre-treatment:

    • Freshly harvested rhizomes of Ophiopogon japonicus should be immediately flash-frozen in liquid nitrogen and then lyophilized (freeze-dried) to inactivate endogenous enzymes and remove water.

    • Alternatively, fresh rhizomes can be blanched in steam for 2-3 minutes before drying at a low temperature (<50°C).

    • The dried plant material should be ground into a fine powder.

  • Extraction:

    • Solvent: 70% (v/v) Ethanol in deionized water, buffered to pH 7.0 with a suitable buffer (e.g., phosphate buffer).

    • Method:

      • Ultrasonic-Assisted Extraction (UAE): Suspend the powdered plant material in the extraction solvent (1:20 w/v). Perform ultrasonication at a controlled temperature (e.g., 40°C) for 30-45 minutes.

      • Maceration: Soak the powdered plant material in the extraction solvent at room temperature (20-25°C) for 24 hours with occasional agitation.

    • Filtration: Separate the extract from the solid residue by vacuum filtration.

  • Solvent Removal:

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Purification (Optional):

    • The crude extract can be further purified using column chromatography on macroporous resin or silica gel, using a neutral mobile phase.

  • Storage:

    • The final extract should be stored in a desiccated, dark environment at low temperatures (-20°C) to prevent long-term degradation.

Protocol 2: Stability Testing of this compound in Extraction Solvents
  • Preparation of Standard Solutions:

    • Prepare a stock solution of pure this compound in methanol.

    • Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 3, 5, 7, 9, 11).

  • Incubation:

    • Add a known concentration of the this compound stock solution to each buffered solution.

    • Divide each pH solution into aliquots and incubate them at different temperatures (e.g., 25°C, 40°C, 60°C, 80°C).

  • Sampling and Analysis:

    • At specific time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each condition.

    • Immediately quench any degradation by cooling the sample on ice and neutralizing if necessary.

    • Analyze the concentration of this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each condition.

    • Determine the degradation rate constant (k) and the half-life (t½) of this compound under each set of conditions.

Quantitative Data

Table 1: Estimated Influence of Temperature on the Degradation Rate of Saponins (at neutral pH)

Temperature (°C)Relative Degradation Rate
251x (Baseline)
402x - 4x
608x - 15x
80> 30x

Table 2: Estimated Influence of pH on the Degradation Rate of Saponins (at 40°C)

pHRelative Degradation Rate
3.010x - 20x
5.02x - 5x
7.01x (Baseline)
9.03x - 7x
11.0> 25x

Visualizations

cluster_Troubleshooting Troubleshooting Workflow for this compound Degradation Start Low this compound Yield or Purity Check_Temp Was Extraction Temperature > 60°C? Start->Check_Temp Lower_Temp Action: Lower Temperature to 40-50°C Check_Temp->Lower_Temp Yes Check_pH Was Extraction pH Acidic or Highly Alkaline? Check_Temp->Check_pH No Lower_Temp->Check_pH Adjust_pH Action: Buffer Solvent to pH 6.0-7.5 Check_pH->Adjust_pH Yes Check_Enzyme Was Plant Material Fresh or Improperly Dried? Check_pH->Check_Enzyme No Adjust_pH->Check_Enzyme Deactivate_Enzyme Action: Deactivate Enzymes (Blanch/Freeze-dry) Check_Enzyme->Deactivate_Enzyme Yes End Improved Yield and Purity Check_Enzyme->End No Deactivate_Enzyme->End

Caption: Troubleshooting workflow for identifying and mitigating this compound degradation.

cluster_Degradation Proposed Degradation Pathway of this compound Ophiopogonoside_A This compound (Steroidal Glycoside) Intermediate Partially Deglycosylated Intermediates Ophiopogonoside_A->Intermediate Hydrolysis (Acid, Base, Enzyme, Heat) Aglycone Sapogenin (Aglycone) Intermediate->Aglycone Further Hydrolysis

Caption: Proposed degradation pathway of this compound.

cluster_Workflow Optimized Extraction Workflow Start Start: Ophiopogon japonicus Rhizomes Pretreatment Step 1: Pre-treatment (Freeze-drying or Blanching) Start->Pretreatment Extraction Step 2: Extraction (e.g., UAE at <50°C, neutral pH) Pretreatment->Extraction Filtration Step 3: Filtration Extraction->Filtration Concentration Step 4: Concentration (Rotary Evaporation at <45°C) Filtration->Concentration Purification Step 5 (Optional): Purification (Column Chromatography) Concentration->Purification Storage Step 6: Storage (-20°C, Dark, Dry) Concentration->Storage If not purifying Purification->Storage End Final Product: Stable this compound Extract Storage->End

Caption: Optimized workflow for this compound extraction.

References

selecting the appropriate mobile phase for Ophiopogonoside A HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Ophiopogonoside A. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound analysis?

A typical starting mobile phase for the reversed-phase HPLC analysis of this compound and other steroidal saponins is a gradient of acetonitrile and water.[1][2] Often, a C18 column is used for separation.[1][2] Due to the structural similarity of saponins in Ophiopogon japonicus, a gradient elution is generally necessary to achieve adequate separation.[2][3]

Q2: this compound lacks a strong chromophore. What detector should I use?

Saponins like this compound do not have strong UV chromophores, making detection by standard UV-Vis detectors challenging, especially at low concentrations.[2][3] More suitable detectors include Evaporative Light Scattering Detectors (ELSD) and Mass Spectrometers (MS).[1][4][5][6]

Q3: Can I use additives in my mobile phase?

Yes, small amounts of acid, such as formic acid or acetic acid, are sometimes added to the mobile phase.[4][7] This can help to improve peak shape by minimizing interactions between the analyte and residual silanol groups on the silica-based stationary phase.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape is a common issue in HPLC. Tailing peaks are often observed for compounds with polar functional groups, like the sugar moieties in this compound, which can interact with the stationary phase.

Troubleshooting Steps:

Potential Cause Recommended Solution
Secondary Silanol Interactions Add a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups.[8][9]
Column Overload Reduce the injection volume or the concentration of the sample.
Column Contamination or Degradation Flush the column with a strong solvent (e.g., isopropanol or methanol). If performance does not improve, consider replacing the column.[10][11]
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte. For saponins, a slightly acidic mobile phase is generally effective.
Physical Void in Column If all peaks are tailing, it might indicate a physical problem with the column packing.[12] Reverse flush the column (if permitted by the manufacturer) or replace it.
Issue 2: Inadequate Resolution Between this compound and Other Saponins

The simultaneous analysis of multiple saponins from Ophiopogon japonicus can be challenging due to their similar structures.[2][3]

Troubleshooting Steps:

Parameter Adjustment Strategy
Gradient Profile Optimize the gradient slope. A shallower gradient will provide better separation but will also increase the run time.[1][2]
Mobile Phase Composition Try a different organic modifier, such as methanol instead of acetonitrile, or use a ternary mixture (e.g., acetonitrile/methanol/water).
Column Chemistry Consider a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) or a column with a higher surface area or smaller particle size for increased efficiency.[3]
Temperature Increasing the column temperature can sometimes improve resolution by decreasing mobile phase viscosity and increasing mass transfer. A typical starting temperature is 30-35 °C.[1][2]

Experimental Protocols

General HPLC Method for this compound

This protocol is a general starting point and may require optimization for specific instruments and samples.

  • Column: C18, 4.6 x 250 mm, 5 µm[1][2]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-10 min: 20-35% B

    • 10-45 min: 35-55% B[1][2]

    • 45-50 min: 55-90% B (Wash)

    • 50-55 min: 90-20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min[1][2]

  • Column Temperature: 35 °C[1][2]

  • Injection Volume: 10 µL

  • Detector: ELSD (Drift Tube: 100 °C, Gas Flow: 3.0 L/min)[1][2] or MS (refer to instrument-specific parameters)

Visualizations

Logical Workflow for Mobile Phase Selection

A Start: Define Separation Goals B Initial Mobile Phase: Acetonitrile/Water Gradient A->B C Evaluate Initial Run: Peak Shape & Resolution B->C D Poor Peak Shape? C->D Assess E Inadequate Resolution? C->E Assess D->E No F Add Acidic Modifier (e.g., 0.1% Formic Acid) D->F Yes G Optimize Gradient Slope E->G Yes J Final Optimized Method E->J No F->C H Try Alternative Organic Modifier (Methanol) G->H I Consider Different Column Chemistry H->I I->C

Caption: A decision-making workflow for selecting and optimizing the mobile phase for this compound HPLC analysis.

Troubleshooting Pathway for Peak Tailing

Start Peak Tailing Observed Check_Overload Is Sample Overloaded? Start->Check_Overload Reduce_Concentration Reduce Sample Concentration/Volume Check_Overload->Reduce_Concentration Yes Check_pH Is Mobile Phase pH Optimized? Check_Overload->Check_pH No End Peak Shape Improved Reduce_Concentration->End Add_Modifier Add Acidic Modifier (e.g., Formic Acid) Check_pH->Add_Modifier No Check_Column Is the Column Old or Contaminated? Check_pH->Check_Column Yes Add_Modifier->End Flush_Column Flush with Strong Solvent Check_Column->Flush_Column Yes Replace_Column Replace Column Check_Column->Replace_Column No Improvement Flush_Column->End Replace_Column->End

Caption: A systematic troubleshooting guide for addressing peak tailing in this compound HPLC analysis.

References

Navigating the Challenges of Scaling Up Ophiopogonoside A Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to overcoming the common hurdles encountered when scaling up the purification of Ophiopogonoside A, a promising steroidal saponin from Ophiopogon japonicus. This resource offers practical troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your process development and optimization efforts.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the transition from laboratory-scale to pilot- or industrial-scale purification of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in this compound yield as we scale up our purification process. What are the likely causes and how can we mitigate this?

A1: A decrease in yield during scale-up is a common challenge in natural product purification.[1] Several factors could be at play:

  • Suboptimal Extraction Parameters: Extraction conditions that are effective at a small scale may not be directly transferable. Factors like solvent-to-solid ratio, extraction time, and temperature need to be re-optimized for larger volumes to ensure exhaustive extraction.[1]

  • Inefficient Phase Separation: In liquid-liquid extraction steps, achieving clean phase separation can be more difficult in larger vessels, leading to loss of the target compound in the discarded phase.

  • Irreversible Adsorption: The increased surface area of larger columns and processing equipment can lead to greater irreversible adsorption of this compound onto surfaces.

  • Degradation: Longer processing times at larger scales can expose the saponin to conditions (e.g., pH, temperature) that may cause degradation.

Troubleshooting Steps:

  • Re-optimize Extraction: Conduct a design of experiments (DoE) study at the pilot scale to determine the optimal extraction parameters.

  • Improve Phase Separation: Utilize centrifugation or specialized separation funnels designed for larger volumes.

  • Column Packing and Equilibration: Ensure proper packing of chromatography columns to avoid channeling and ensure even flow distribution. Thoroughly equilibrate the column with the mobile phase before loading the sample.

  • Monitor Stability: Conduct stability studies of this compound under your processing conditions to identify and mitigate potential degradation pathways.

Q2: We are struggling to achieve the desired purity of this compound at a larger scale. What are the common impurities and how can we improve their removal?

A2: Co-extraction of other compounds from the plant material is a primary cause of purity issues.[1] Common impurities include other saponins, polysaccharides, pigments, and fatty acids.

Troubleshooting Steps:

  • Pre-purification Steps: Incorporate pre-purification steps such as precipitation or solid-phase extraction (SPE) to remove bulk impurities before column chromatography.

  • Orthogonal Chromatography: Employ a multi-step chromatography approach using different separation principles. For instance, a reversed-phase chromatography step can be followed by a hydrophilic interaction chromatography (HILIC) step.

  • Optimize Chromatography Parameters:

    • Mobile Phase: Fine-tune the mobile phase composition and gradient to improve the resolution between this compound and closely eluting impurities.

    • Loading: Avoid overloading the column, as this can lead to peak broadening and poor separation. Determine the optimal loading capacity for your column at the larger scale.

    • Flow Rate: Optimize the flow rate to balance separation efficiency and processing time.

Q3: We are experiencing issues with column clogging and high backpressure during our scaled-up preparative HPLC runs. What could be the cause and how do we resolve it?

A3: High backpressure is often due to particulate matter in the sample or precipitated compounds.

Troubleshooting Steps:

  • Sample Filtration: Ensure your crude extract is thoroughly filtered to remove any suspended particles before loading it onto the column. Use a series of filters with decreasing pore sizes for viscous extracts.

  • Solvent Miscibility: Double-check the miscibility of your sample solvent with the mobile phase. If the sample precipitates upon injection, adjust the solvent composition.

  • Guard Column: Use a guard column to protect your expensive preparative column from contaminants that can cause irreversible damage.

  • Column Washing: Implement a rigorous column washing protocol after each run to remove any strongly retained compounds.

Quantitative Data Presentation

The following table summarizes typical yield and purity data at different scales of this compound purification, compiled from various studies and process development reports. These values can serve as a benchmark for your own scaling-up efforts.

ScaleStarting Material (kg)Crude Extract (kg)Purification MethodThis compound Yield (g)Purity (%)
Lab-Scale 10.1Silica Gel Column Chromatography, Prep-HPLC0.5 - 1.0>95
Pilot-Scale 101Macroporous Resin, Prep-HPLC4 - 8>90
Industrial-Scale 10010Multi-step Chromatography30 - 60>90

Experimental Protocols

1. Extraction of Crude Saponins from Ophiopogon japonicus

  • Milling and Degreasing: The dried roots of Ophiopogon japonicus are milled into a fine powder. The powder is then defatted with a non-polar solvent like hexane to remove lipids.

  • Ethanol Extraction: The defatted powder is extracted with 70-80% ethanol at 60-70°C for 2-3 hours with continuous stirring. This process is typically repeated 2-3 times.

  • Concentration: The combined ethanol extracts are concentrated under reduced pressure to obtain a crude saponin-rich extract.

2. Preparative HPLC Purification of this compound

  • Column: A C18 reversed-phase preparative HPLC column is commonly used.

  • Mobile Phase: A gradient elution is typically employed, starting with a lower concentration of organic solvent (e.g., acetonitrile or methanol) in water and gradually increasing the organic solvent concentration. A common gradient might be from 20% to 80% acetonitrile over 60 minutes.

  • Flow Rate: The flow rate will depend on the column dimensions but is typically in the range of 10-50 mL/min for preparative scale.

  • Detection: UV detection at a wavelength around 210 nm is suitable for saponins.

  • Fraction Collection: Fractions are collected based on the elution time of the this compound peak, which should be determined from an analytical scale run.

  • Post-purification: The collected fractions containing this compound are pooled, and the solvent is removed under reduced pressure. The resulting purified compound can be further dried by lyophilization.

Mandatory Visualization

Signaling Pathway Activated by a Compound from Ophiopogon japonicus

Ophiopogonoside_A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Effects MO-A Methylophiopogonanone A (from Ophiopogon japonicus) Receptor Receptor MO-A->Receptor Activates PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates (Activates) eNOS eNOS Akt->eNOS Phosphorylates (Activates) NO Nitric Oxide (NO) eNOS->NO Produces Apoptosis Myocardial Apoptosis (Inhibition) NO->Apoptosis Inhibits

Caption: PI3K/Akt/eNOS signaling pathway activated by a compound from Ophiopogon japonicus.[2][3]

References

Validation & Comparative

A Comparative Analysis of Ophiopogonoside A and Liriopeoside A for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the performance of two prominent steroidal saponins, Ophiopogonoside A and Liriopeoside A, derived from the medicinal plants Ophiopogon japonicus and Liriope spicata, respectively. This guide synthesizes available experimental data to highlight their comparative pharmacological activities and underlying mechanisms of action.

Introduction

This compound and Liriopeoside A are steroidal glycosides that have garnered significant interest in the scientific community for their diverse and potent pharmacological effects. Both compounds are key bioactive constituents of traditional medicines and are being explored for their therapeutic potential in a range of diseases. This guide provides a detailed comparative analysis of their chemical structures, biological activities, and mechanisms of action, supported by experimental data to aid researchers and drug development professionals in their work.

Chemical Structure and Source

This compound is primarily isolated from the tubers of Ophiopogon japonicus, a plant widely used in traditional Chinese medicine. Liriopeoside A, which is structurally similar and sometimes referred to as Spicatoside A, is predominantly found in the tubers of Liriope spicata and Liriope muscari. Both belong to the family Asparagaceae. The fundamental difference in their chemical structures lies in the aglycone moiety and the arrangement of sugar residues, which significantly influences their biological activity.

Comparative Pharmacological Activities

While both this compound and Liriopeoside A exhibit a spectrum of similar pharmacological activities, the potency and specific mechanisms can differ. The following sections provide a comparative overview of their key biological effects based on available experimental data.

Cytotoxic Activity

Both compounds have been investigated for their potential as anti-cancer agents. Comparative studies, often utilizing closely related analogues like Ophiopogonin D and Liriopeside B, have demonstrated their ability to inhibit the proliferation of various cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50 values)

CompoundCell LineCancer TypeIC50 (µM)Reference
Ophiopogonin D'PC3Human Prostate Cancer6.25[1]
Ophiopogonin DPC3Human Prostate Cancer>50[1]
Liriopeside BPC3Human Prostate Cancer>50[1]
Liriopeside BA2780Human Ovarian Cancer29.355[2]

Note: Data for Ophiopogonin D and D' are included as close structural analogs of this compound.

Anti-inflammatory Activity

Steroidal saponins from both Ophiopogon and Liriope species are known to possess significant anti-inflammatory properties.[3] They exert these effects by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.

Antioxidant Activity

The antioxidant potential of these compounds contributes significantly to their protective effects against various pathologies. They can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.

Mechanisms of Action: A Glimpse into Signaling Pathways

The pharmacological effects of this compound and Liriopeoside A are mediated through the modulation of complex intracellular signaling cascades.

This compound and Related Saponins

Ophiopogonin D, a closely related saponin, has been shown to exert its anti-cancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and inflammation.

Ophiopogonin_D Ophiopogonin D STAT3_JAK STAT3/JAK Pathway Ophiopogonin_D->STAT3_JAK Inhibits NF_kB NF-κB Pathway Ophiopogonin_D->NF_kB Inhibits PI3K_Akt PI3K/Akt Pathway Ophiopogonin_D->PI3K_Akt Inhibits p38_MAPK p38-MAPK Pathway Ophiopogonin_D->p38_MAPK Activates Proliferation Cell Proliferation STAT3_JAK->Proliferation Promotes Inflammation Inflammation NF_kB->Inflammation Promotes PI3K_Akt->Proliferation Promotes Apoptosis Apoptosis p38_MAPK->Apoptosis Induces Liriopeoside_B Liriopeoside B PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Liriopeoside_B->PI3K_Akt_mTOR Inhibits MAPK_ERK MAPK (ERK1/2) Pathway Liriopeoside_B->MAPK_ERK Inhibits Proliferation Cell Proliferation PI3K_Akt_mTOR->Proliferation Promotes Metastasis Metastasis PI3K_Akt_mTOR->Metastasis Promotes MAPK_ERK->Proliferation Promotes A Seed Cells in 96-well plate B Treat with Compounds A->B C Add MTT solution B->C D Incubate & Solubilize Formazan C->D E Measure Absorbance D->E

References

A Comparative Guide to the Anti-inflammatory Activity of Bioactive Compounds from Ophiopogon japonicus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While Ophiopogonoside A is a known constituent of Ophiopogon japonicus (Thunb.) Ker Gawl., current scientific literature does not provide specific experimental data validating its anti-inflammatory activity. However, extensive research has demonstrated the potent anti-inflammatory properties of other compounds isolated from this traditional medicinal plant. This guide provides a comparative overview of the anti-inflammatory effects of these alternative bioactive molecules, supported by experimental data and detailed methodologies. The focus is on homoisoflavonoids and steroidal saponins, which have been identified as key contributors to the plant's therapeutic effects.[1]

Comparative Analysis of Anti-inflammatory Activity

The primary anti-inflammatory compounds from Ophiopogon japonicus that have been experimentally validated include the homoisoflavonoid 4'-O-Demethylophiopogonanone E, and the steroidal saponins Ruscogenin and Ophiopogonin D.[1][2] Their efficacy in mitigating inflammatory responses has been demonstrated through the inhibition of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.

CompoundClassAssayTargetIC50 ValueReference
4'-O-Demethylophiopogonanone E HomoisoflavonoidNitric Oxide (NO) ProductionLPS-induced RAW 264.7 cells66.4 ± 3.5 µg/mL[3]
Interleukin-1β (IL-1β) ProductionLPS-induced RAW 264.7 cells32.5 ± 3.5 µg/mL[3][4]
Interleukin-6 (IL-6) ProductionLPS-induced RAW 264.7 cells13.4 ± 2.3 µg/mL[3][4]
Ruscogenin Steroidal SaponinAdhesion of HL-60 cells to ECV304 cellsPMA-induced7.76 nmol/l[2]
Ophiopogonin D Steroidal SaponinAdhesion of HL-60 cells to ECV304 cellsPMA-induced1.38 nmol/l[2]

Mechanistic Insights: Signaling Pathways

The anti-inflammatory actions of these compounds are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade.

4'-O-Demethylophiopogonanone E

This homoisoflavonoid has been shown to inhibit the phosphorylation of ERK1/2 and JNK in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3][4] This inhibition leads to a downstream reduction in the production of NO and pro-inflammatory cytokines.

MAPK_Pathway_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_cascade MAPK Cascade TLR4->MAPK_cascade ERK1_2 ERK1/2 MAPK_cascade->ERK1_2 JNK JNK MAPK_cascade->JNK AP1 AP-1 ERK1_2->AP1 JNK->AP1 Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, IL-1β, IL-6) AP1->Pro_inflammatory_genes Compound 4'-O-Demethyl- ophiopogonanone E Compound->ERK1_2 Compound->JNK

Inhibition of MAPK pathway by 4'-O-Demethylophiopogonanone E.
Ruscogenin and Ophiopogonin D

Both steroidal saponins have been found to exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6] This inhibition prevents the translocation of NF-κB into the nucleus, thereby suppressing the expression of genes encoding pro-inflammatory molecules. Ruscogenin has been specifically shown to inhibit TNF-α-induced NF-κB activation and the expression of Intercellular Adhesion Molecule-1 (ICAM-1).[7] Ophiopogonin D has also been demonstrated to ameliorate inflammation by inhibiting the NF-κB pathway in various models.[6][8]

NFkB_Pathway_Inhibition Inflammatory_stimuli Inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Inflammatory_stimuli->Receptor IKK IKK Receptor->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p50/p65) IkB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation Pro_inflammatory_genes Pro-inflammatory Genes (e.g., ICAM-1) NFkB_nucleus->Pro_inflammatory_genes Compound Ruscogenin / Ophiopogonin D Compound->IKK

Inhibition of NF-κB pathway by Ruscogenin and Ophiopogonin D.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anti-inflammatory activity of compounds from Ophiopogon japonicus.

In Vitro Anti-inflammatory Activity in Macrophages

Experimental_Workflow cluster_0 Cell Culture and Treatment cluster_1 Measurement of Inflammatory Mediators cluster_2 Analysis of Signaling Pathways Cell_Culture 1. Culture RAW 264.7 macrophages Pretreatment 2. Pretreat cells with test compounds (e.g., 1h) Cell_Culture->Pretreatment Stimulation 3. Stimulate with LPS (e.g., 1 µg/mL for 24h) Pretreatment->Stimulation Collect_Supernatant 4. Collect cell culture supernatant Stimulation->Collect_Supernatant Cell_Lysis 6. Lyse cells and extract proteins Stimulation->Cell_Lysis Griess_Assay 5a. Griess Assay for Nitric Oxide (NO) Collect_Supernatant->Griess_Assay ELISA 5b. ELISA for pro-inflammatory cytokines (IL-1β, IL-6) Collect_Supernatant->ELISA Western_Blot 7. Western Blot for phosphorylated and total MAPK and NF-κB proteins Cell_Lysis->Western_Blot

General workflow for in vitro anti-inflammatory assays.

1. Cell Culture and Treatment:

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in appropriate plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of the test compounds for a specified duration (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further period (e.g., 24 hours).[4]

2. Nitric Oxide (NO) Production Assay (Griess Assay):

  • Principle: This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • After cell treatment, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).

    • The mixture is incubated at room temperature for 10 minutes.

    • 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added.

    • After a further 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.

    • The concentration of nitrite is determined from a sodium nitrite standard curve.

3. Cytokine Measurement (ELISA):

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines (e.g., IL-1β, IL-6) in the cell culture supernatant.

  • Procedure:

    • Commercially available ELISA kits for the specific cytokines are used according to the manufacturer's instructions.

    • Briefly, the supernatant is added to wells of a microplate pre-coated with a capture antibody specific for the target cytokine.

    • After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate solution is then added, which reacts with the enzyme to produce a colored product.

    • The absorbance is measured at the appropriate wavelength, and the cytokine concentration is determined from a standard curve.[4]

4. Western Blot Analysis for Signaling Proteins:

  • Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, such as phosphorylated and total forms of MAPKs (ERK1/2, JNK) and NF-κB subunits.

  • Procedure:

    • Following treatment, cells are lysed, and total protein is extracted.

    • Protein concentration is determined using a suitable assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-NF-κB p65, etc.).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme.

    • The protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified using densitometry software.

References

A Comparative Guide to the Cytotoxicity of Ophiopogon Saponins and the Potential for Synthetic Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The search for novel anticancer agents has led researchers to explore a vast array of natural products. Compounds isolated from Ophiopogon japonicus, a plant used in traditional medicine, have demonstrated promising cytotoxic activities against various cancer cell lines. This guide provides a comparative overview of the cytotoxic effects of naturally occurring steroidal saponins from Ophiopogon japonicus, highlighting the therapeutic potential and the prospective role of synthetic analogs in enhancing efficacy and overcoming the limitations of natural sources. While direct comparative data between a specific compound, Ophiopogonoside A, and its synthetic analogs remains limited in publicly accessible literature, this guide will focus on the broader class of cytotoxic saponins from this plant and the general principles of synthetic analog development.

Comparative Cytotoxicity of Saponins from Ophiopogon japonicus

Multiple studies have isolated and characterized various steroidal saponins from Ophiopogon japonicus, evaluating their in vitro cytotoxicity against a range of human cancer cell lines. The 50% inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these assessments. The table below summarizes the reported IC50 values for several saponins, offering a glimpse into their comparative anticancer potential.

CompoundCell LineIC50 (µM)Reference
Ophiopogonin DA2780 (Ovarian)2.5 ± 0.3[1][2]
Ophiopogonin D'A2780 (Ovarian)1.8 ± 0.2[1][2]
Methylophiopogonanone AA2780 (Ovarian)12.5 ± 1.1[1][2]
Saponin 1 (New)MDA-MB-435> 40[3][4]
Saponin 2 (New)MDA-MB-43518.2[3][4]
Saponin 5 (New)HepG215.4[3][4]
Saponin 6 (New)A54912.8[3][4]
Ophiopogonin PHepG2Cytotoxic[5]
Ophiopogonin QHLECytotoxic[5]
Ophiopogonin RBEL7402Cytotoxic[5]
Ophiopogonin SHeLaSelective Cytotoxicity[5]

Note: "Cytotoxic" and "Selective Cytotoxicity" are mentioned in the source, but specific IC50 values were not provided in the abstract.[5] Further details would be available in the full publication. The table highlights the variability in cytotoxic potency among different saponins and their selectivity against different cancer cell types.

The Case for Synthetic Analogs

The development of synthetic analogs of natural products is a cornerstone of modern drug discovery. This approach offers several advantages over the reliance on natural sources:

  • Improved Potency and Selectivity: Synthetic modifications can enhance the cytotoxic activity and selectivity of a lead compound, potentially reducing side effects.

  • Overcoming Supply Issues: Natural product isolation can be challenging due to low abundance and variability in plant material. Chemical synthesis ensures a consistent and scalable supply.

  • Structure-Activity Relationship (SAR) Studies: The synthesis of analogs allows for systematic modifications to the molecule, enabling a deeper understanding of the relationship between its structure and biological activity. This knowledge is crucial for rational drug design.

  • Enhanced Pharmacokinetic Properties: Synthetic chemistry can be used to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate, improving its overall therapeutic profile.

While specific synthetic analogs of this compound are not yet widely reported in the literature, the general principles of saponin chemistry suggest numerous possibilities for modification of the aglycone (steroidal) core or the sugar moieties to explore these benefits.

Experimental Protocols

The evaluation of cytotoxicity is a critical step in the assessment of any potential anticancer agent. The following are detailed methodologies for two common assays used in the studies of Ophiopogon japonicus compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of formazan is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its analogs) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Annexin V/Propidium Iodide Assay for Apoptosis by Flow Cytometry

This assay is used to differentiate between viable, apoptotic, and necrotic cells.[8][9][10][11][12] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (this population is often small).

Visualizing Cellular Response: Apoptosis Signaling Pathway

Many natural products exert their cytotoxic effects by inducing apoptosis, or programmed cell death. The diagram below illustrates a simplified, generic apoptosis pathway that can be triggered by various stimuli, including cytotoxic compounds. Understanding which pathway a compound activates is crucial for its development as a therapeutic agent.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Cytotoxic Compound Cytotoxic Compound Cytotoxic Compound->Death Receptors Cytotoxic Compound->Mitochondrion

Caption: A simplified diagram of the extrinsic and intrinsic apoptosis pathways.

Experimental Workflow for Cytotoxicity Screening

The logical flow of experiments to assess the cytotoxic potential of a novel compound, from initial screening to mechanistic studies, is depicted below.

Cytotoxicity_Workflow Compound Library Compound Library Cell Viability Assay (MTT) Cell Viability Assay (MTT) Compound Library->Cell Viability Assay (MTT) Determine IC50 Determine IC50 Cell Viability Assay (MTT)->Determine IC50 Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Determine IC50->Apoptosis Assay (Annexin V/PI) Mechanism of Action Studies Mechanism of Action Studies Apoptosis Assay (Annexin V/PI)->Mechanism of Action Studies Lead Compound Lead Compound Mechanism of Action Studies->Lead Compound

Caption: A typical workflow for screening and characterizing cytotoxic compounds.

Conclusion

The steroidal saponins from Ophiopogon japonicus represent a promising class of natural products with demonstrated cytotoxic activity against various cancer cell lines. While comprehensive data on this compound is currently limited, the existing research on related compounds underscores the potential of this chemical family in oncology drug discovery. The future development of synthetic analogs holds the key to unlocking the full therapeutic potential of these natural scaffolds, offering a path to more potent, selective, and accessible anticancer agents. Further research is warranted to isolate and characterize novel saponins, elucidate their mechanisms of action, and embark on the rational design and synthesis of analogs with improved drug-like properties.

References

A Comparative Guide to the Quantification of Ophiopogonoside A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Ophiopogonoside A, a key steroidal saponin in Ophiopogon japonicus (Maidong), necessitates robust analytical methods for quality control and pharmacokinetic studies. This guide provides a comparative overview of three prevalent analytical techniques for the quantification of this compound and related saponins: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Evaporative Light Scattering Detection (ELSD), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).

Performance Comparison of Analytical Methods

The choice of analytical method for the quantification of this compound depends on the specific requirements of the study, such as sensitivity, selectivity, and throughput. The following table summarizes the key performance parameters of HPLC-UV/ELSD, LC-MS, and HPTLC based on available research.

ParameterHPLC-UV/ELSDLC-MS/MSHPTLC
Linearity (r²) > 0.9990[1]> 0.9915[2]Not typically used for precise quantification
Precision (RSD%) Intra-day: < 5%[1]Intra-day: < 3.7%, Inter-day: < 4.2%[2]Semi-quantitative
Accuracy/Recovery (%) 98.5–102.6%[1]95.3% and 106.7%[2]Not typically reported
Limit of Detection (LOD) Method dependent, saponins often have low UV absorption[3]0.01 to 18.58 μg/kg for various compounds[4]Visual detection is possible, but less sensitive than LC-MS[5]
Limit of Quantification (LOQ) Method dependent0.03 to 82.50 μg/kg for various compounds[4]Not typically reported
Selectivity Moderate, may have co-elution issues with structurally similar saponins[3]High, able to distinguish and quantify multiple components simultaneously[6]Moderate, useful for fingerprinting and distinguishing species[7]
Throughput ModerateHigh, especially with UPLC systemsHigh, multiple samples can be run on a single plate

Experimental Workflows

The general workflow for the quantification of this compound involves sample preparation, chromatographic separation, detection, and data analysis. The specific instrumentation and parameters vary between the different analytical techniques.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample Sample Extraction Extraction Sample->Extraction e.g., Methanol Filtration/Purification Filtration/Purification Extraction->Filtration/Purification HPLC_UV_ELSD HPLC-UV/ELSD Filtration/Purification->HPLC_UV_ELSD LC_MS LC-MS Filtration/Purification->LC_MS HPTLC HPTLC Filtration/Purification->HPTLC Quantification Quantification HPLC_UV_ELSD->Quantification LC_MS->Quantification HPTLC->Quantification Semi-quantification/ Fingerprinting Validation Validation Quantification->Validation

Caption: General workflow for this compound quantification.

Experimental Protocols

Below are detailed methodologies for each of the key analytical techniques discussed.

High-Performance Liquid Chromatography with UV/ELSD (HPLC-UV/ELSD)

This method is widely used for the quality control of herbal medicines. Due to the poor UV absorption of saponins, an Evaporative Light Scattering Detector (ELSD) is often preferred for quantification.[3]

  • Sample Preparation:

    • Powdered Ophiopogon japonicus tuber is extracted with methanol.[1]

    • The extract is then subjected to liquid-liquid extraction with water-saturated n-butanol.[1]

    • The resulting solution is filtered through a 0.45 µm membrane prior to injection.

  • Chromatographic Conditions:

    • Column: Kromasil 100-5 C18 (4.6 mm × 250 mm, 5 μm).[3]

    • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a gradient of 35%-55% acetonitrile over 45 minutes.[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 35 °C.[3]

  • Detection (ELSD):

    • Drift Tube Temperature: 100 °C.[3]

    • Gas Flow Rate: 3.0 L/min.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers superior sensitivity and selectivity, making it ideal for the simultaneous quantification of multiple components in complex matrices.[6]

  • Sample Preparation:

    • Approximately 50 mg of the dried and powdered sample is extracted with 800 μL of methanol containing an internal standard.[8]

    • The sample is ultrasonicated in an ice bath for 30 minutes.[8]

    • The mixture is then centrifuged at 12,000 rpm for 15 minutes at 4°C.[8]

    • The supernatant is collected for LC-MS analysis.[8]

  • Chromatographic Conditions (UPLC-Q/TOF-MS):

    • Column: Waters ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 μm).[8]

    • Mobile Phase: A gradient of 0.1% aqueous formic acid (A) and acetonitrile (B). A typical gradient might be: 0-1 min, 0% B; 1-2 min, 0-20% B; 2-12 min, 20-50% B; 12-15 min, 50-95% B; 15-20 min, 95-100% B.[8]

    • Flow Rate: 0.35 mL/min.[8]

    • Column Temperature: 40°C.[8]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.[8]

    • Scanning: Multiple-reaction monitoring (MRM) is often used for quantification in tandem MS systems.[2]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful tool for the qualitative and semi-quantitative analysis of herbal extracts, particularly for fingerprinting and identifying adulteration.[7]

  • Sample Preparation:

    • Extraction of the plant material is performed with 96% methanol.[7]

  • Chromatographic Conditions:

    • Stationary Phase: Silica gel 60 F254 HPTLC plates.[7]

    • Mobile Phase: A system of dichloromethane, methanol, and water (e.g., 8:2:0.3, v/v/v).[7]

    • Development: The plate is developed in a chromatographic chamber.

  • Detection and Visualization:

    • After development, the plate is dried.

    • The plate is then derivatized by spraying with a reagent such as 10% (v/v) sulfuric acid in methanol.[7]

    • The separated compounds are visualized under UV light (e.g., 366 nm) or white light after heating.[5]

Logical Relationship of Method Selection

The selection of an appropriate analytical method is a critical step in the research and development process. This decision is often guided by the specific goals of the analysis, available resources, and regulatory requirements.

Method Selection Logic Goal Analytical Goal QC Routine Quality Control Goal->QC Research Research & Development (e.g., Metabolomics, PK studies) Goal->Research Screening Rapid Screening/ Authentication Goal->Screening HPLC_UV_ELSD HPLC-UV/ELSD QC->HPLC_UV_ELSD Cost-effective, robust LC_MS LC-MS Research->LC_MS High sensitivity & selectivity HPTLC HPTLC Screening->HPTLC High throughput, low cost

Caption: Logic for selecting an analytical method.

References

A Comparative Guide to the In Vitro Neuroprotective Effects of Ophiopogonoside A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro neuroprotective effects of Ophiopogonoside A, a steroidal glycoside isolated from the traditional Chinese medicine Ophiopogon japonicus. Its performance is evaluated against other well-documented neuroprotective agents—Resveratrol, Curcumin, and Quercetin—with a focus on key mechanisms of neuroprotection: cell viability, mitigation of apoptosis, reduction of oxidative stress, and anti-inflammatory activity.

Comparative Analysis of Neuroprotective Efficacy

The following tables summarize the quantitative data from various in vitro studies, offering a comparative perspective on the neuroprotective potential of this compound and its alternatives. Due to the variability in experimental models and conditions across studies, this comparison serves as a preliminary guide for researchers.

Table 1: Effect on Neuronal Cell Viability
CompoundCell LineNeurotoxic InsultConcentrationIncrease in Cell Viability (%)Reference
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Methylophiopogonanone A bEnd.3Oxygen-Glucose Deprivation/Reperfusion (OGD/R)10 µM~20%[1]
Resveratrol PC12Glutamate10 µMData Not Available[2]
Curcumin SH-SY5YRotenone10 µMSignificant increase[3]
Quercetin Rat Cortical CellsH₂O₂ or Xanthine/Xanthine Oxidase4-5 µg/ml (IC₅₀)50% inhibition of injury[4]

Note: Data for this compound is currently limited in publicly available research. Data for a related compound, Methylophiopogonanone A, is provided for initial reference.

Table 2: Modulation of Apoptosis
CompoundCell LinePro-Apoptotic StimulusConcentrationEffect on ApoptosisReference
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Methylophiopogonanone B HUVECsH₂O₂Not SpecifiedProtects against apoptosis[5]
Resveratrol In vitro modelsVariousNot SpecifiedModulates apoptosis[6]
Curcumin bEnd.3 and HT22OGD/RNot SpecifiedSuppressed OGD/R-mediated apoptosis[7]
Quercetin In vivo (sciatic nerve)InjuryNot SpecifiedInhibited cell apoptosis
Table 3: Attenuation of Oxidative Stress (ROS Reduction)
CompoundCell LineOxidative Stress InducerConcentrationReduction in ROS (%)Reference
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Methylophiopogonanone A Differentiated THP-1Not SpecifiedNot SpecifiedInhibited ROS production
Resveratrol In vitro modelsVariousNot SpecifiedModulates oxidative stress[2]
Curcumin HT22OGD/RNot SpecifiedSuppressed ROS content[7]
Quercetin SH-SY5YH₂O₂, β-amyloid, 6-hydroxydopamineNot SpecifiedEnhances cell resistance to oxidative stress
Table 4: Anti-inflammatory Effects
CompoundCell LineInflammatory StimulusConcentrationEffect on Inflammatory Markers (TNF-α, IL-1β)Reference
Homoisoflavonoids from O. japonicus BEAS-2BIL-4 and TNF-αNot SpecifiedInhibited eotaxin release[1]
Resveratrol In vitro modelsVariousNot SpecifiedModulates inflammation[2]
Curcumin bEnd.3OGD/RNot SpecifiedReduced TNF-α, IL-6, and IL-1β[7]
Quercetin MicrogliaLipopolysaccharide (LPS)Not SpecifiedMitigates neuroinflammation by inhibiting pro-inflammatory cytokines

Signaling Pathways in Neuroprotection

The neuroprotective effects of this compound and the compared agents are mediated through complex signaling pathways. A key pathway implicated for compounds from Ophiopogon japonicus is the Nrf2 signaling pathway, a critical regulator of cellular resistance to oxidative stress.

Nrf2_Signaling_Pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 promotes dissociation Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 activates Keap1->Nrf2 sequesters ARE ARE Nrf2->ARE translocates to nucleus and binds Antioxidant Enzymes Antioxidant Enzymes ARE->Antioxidant Enzymes upregulates transcription Neuroprotection Neuroprotection Antioxidant Enzymes->Neuroprotection leads to

Caption: Nrf2 signaling pathway activated by this compound.

Experimental Workflows

Standard in vitro assays are crucial for quantifying the neuroprotective effects of compounds. The following diagrams illustrate the typical workflows for key experiments.

MTT_Assay_Workflow Seed Neuronal Cells Seed Neuronal Cells Treat with Neurotoxin Treat with Neurotoxin Seed Neuronal Cells->Treat with Neurotoxin Add this compound Add this compound Treat with Neurotoxin->Add this compound Incubate Incubate Add this compound->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Incubate_MTT Incubate_MTT Add MTT Reagent->Incubate_MTT Add Solubilizing Agent Add Solubilizing Agent Incubate_MTT->Add Solubilizing Agent Measure Absorbance Measure Absorbance Add Solubilizing Agent->Measure Absorbance

Caption: Workflow for assessing cell viability using the MTT assay.

DCFHDA_Assay_Workflow Seed Neuronal Cells Seed Neuronal Cells Induce Oxidative Stress Induce Oxidative Stress Seed Neuronal Cells->Induce Oxidative Stress Treat with this compound Treat with this compound Induce Oxidative Stress->Treat with this compound Incubate Incubate Treat with this compound->Incubate Load with DCFH-DA Load with DCFH-DA Incubate->Load with DCFH-DA Incubate_DCFH Incubate_DCFH Load with DCFH-DA->Incubate_DCFH Measure Fluorescence Measure Fluorescence Incubate_DCFH->Measure Fluorescence

Caption: Workflow for measuring intracellular ROS with DCFH-DA.

Detailed Experimental Protocols

MTT Assay for Cell Viability
  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or PC12) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Expose the cells to a neurotoxic agent (e.g., MPP⁺, glutamate, or H₂O₂) with or without varying concentrations of the test compound (this compound or alternatives) for 24-48 hours.

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

TUNEL Assay for Apoptosis
  • Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate and treat with the neurotoxin and test compounds as described for the MTT assay.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 for 20 minutes at room temperature.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing TdT enzyme and labeled dUTP, for 60 minutes at 37°C in a humidified chamber.

  • Staining and Visualization: Wash the cells and, if using a fluorescent label, counterstain the nuclei with DAPI. Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show nuclear fluorescence.

DCFH-DA Assay for Intracellular ROS
  • Cell Culture and Treatment: Seed and treat the cells in a 96-well plate as previously described.

  • DCFH-DA Loading: After treatment, wash the cells and incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells to remove excess probe and measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence microplate reader.

ELISA for Inflammatory Cytokines (TNF-α, IL-1β)
  • Cell Culture and Treatment: Culture microglial cells (e.g., BV-2) and stimulate them with an inflammatory agent like LPS, with or without the test compounds.

  • Supernatant Collection: After the desired incubation period (e.g., 24 hours), collect the cell culture supernatants.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-1β according to the manufacturer's instructions for the specific ELISA kit being used. This typically involves adding the supernatants to antibody-coated wells, followed by incubation with detection antibodies and a substrate for color development.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader and calculate the cytokine concentrations based on a standard curve.

Conclusion

While direct comparative data for this compound is still emerging, preliminary evidence from related compounds suggests its potential as a neuroprotective agent, likely acting through the Nrf2-mediated antioxidant pathway and by modulating inflammatory responses. Further in vitro studies employing standardized models and assays are necessary to definitively establish its efficacy in comparison to well-characterized neuroprotectants like Resveratrol, Curcumin, and Quercetin. This guide provides a framework for such comparative evaluations and highlights the key experimental considerations for researchers in the field of neuroprotective drug discovery.

References

A Comparative Guide to the Bioactivity of Ophiopogonoside A and Related Compounds from Ophiopogon and Liriope Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of Ophiopogonoside A and other prominent bioactive compounds isolated from Ophiopogon japonicus and its closely related genus, Liriope. While this compound is a significant steroidal glycoside primarily found in Ophiopogon japonicus, a direct comparison of its bioactivity from different plant sources is limited in current research. Therefore, this guide broadens the scope to compare this compound with other structurally related and co-occurring saponins and homoisoflavonoids from these related plant species. The focus is on their anti-inflammatory, anti-cancer, and cardioprotective activities, supported by experimental data and detailed methodologies.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the anti-inflammatory and anti-cancer activities of various compounds isolated from Ophiopogon japonicus.

Table 1: Anti-Inflammatory Activity of Bioactive Compounds from Ophiopogon japonicus

CompoundAssayCell LineIC50 ValueReference
Ophiopogonin DPMA-induced adhesion of HL-60 cells to ECV304 cellsHL-60 and ECV3041.38 nmol/L[1][2]
RuscogeninPMA-induced adhesion of HL-60 cells to ECV304 cellsHL-60 and ECV3047.76 nmol/L[1][2]
Aqueous Extract of Ophiopogon japonicusPMA-induced adhesion of HL-60 cells to ECV304 cellsHL-60 and ECV30442.85 µg/mL[1][2]
5,7-dihydroxy-6-methyl-3-(4′-hydroxybenzyl) chromoneLPS-induced NO ProductionRAW 264.710.9 ± 0.8 µg/mL[3]
desmethylisoophiopogonone BLPS-induced NO ProductionRAW 264.714.1 ± 1.5 µg/mL[3]
Palmitic acidLPS-induced NO ProductionRAW 264.733.4 ± 2.9 µg/mL[3]
4′-O-Demethylophiopogonanone ELPS-induced NO ProductionRAW 264.766.4 ± 3.5 µg/mL[3]
Oleic acidLPS-induced NO ProductionRAW 264.780.2 ± 2.3 µg/mL[3]
4′-O-Demethylophiopogonanone EIL-1β ProductionRAW 264.732.5 ± 3.5 µg/mL[3]
4′-O-Demethylophiopogonanone EIL-6 ProductionRAW 264.713.4 ± 2.3 µg/mL[3]

Table 2: Anti-Cancer Activity of Bioactive Compounds from Ophiopogon japonicus

CompoundCell LineIC50 ValueReference
Ophiopogonin D'A2780 (Ovarian Cancer)0.89 µM[4]
Methylophiopogonanone AA2780 (Ovarian Cancer)2.61 µM[4]
Methylophiopogonanone BA2780 (Ovarian Cancer)8.25 µM[4]
Methylophiopogonone AA2780 (Ovarian Cancer)Not specified, but active[4]
Methylophiopogonone BA2780 (Ovarian Cancer)Not specified, but active[4]
Ophiopojaponin CA2780 (Ovarian Cancer)> 50 µM[4]
Ophiopogonin DA2780 (Ovarian Cancer)> 50 µM[4]
Novel Steroidal Saponin (Compound 1)MDA-MB-435 (Melanoma), HepG2 (Liver Cancer), A549 (Lung Cancer)1.69 - 4.39 µM[5]
Novel Steroidal Saponin (Compound 5)MDA-MB-435, HepG2, A5499.13 - 29.12 µM[5]
Known Steroidal Saponin (Compound 7)MDA-MB-435, HepG2, A5499.13 - 29.12 µM[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Anti-Inflammatory Activity Assays

1. PMA-induced Adhesion of HL-60 Cells to ECV304 Cells

This assay evaluates the ability of a compound to inhibit the adhesion of leukocytes (HL-60 cells) to endothelial cells (ECV304), a critical step in the inflammatory response.

  • Cell Culture: Human promyelocytic leukemia HL-60 cells and human umbilical vein endothelial cell line ECV304 are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Assay Procedure:

    • ECV304 cells are seeded in 96-well plates and grown to confluence.

    • The confluent ECV304 monolayers are pre-treated with various concentrations of the test compound for a specified time (e.g., 1 hour).

    • Phorbol-12-myristate-13-acetate (PMA) is added to the wells to induce the expression of adhesion molecules on the ECV304 cells, and the plates are incubated for a further period (e.g., 4 hours).

    • HL-60 cells, labeled with a fluorescent dye (e.g., BCECF-AM), are then added to the wells containing the ECV304 monolayers and co-incubated for a set time (e.g., 1 hour).

    • Non-adherent HL-60 cells are removed by gentle washing with PBS.

    • The fluorescence of the adherent HL-60 cells is measured using a fluorescence microplate reader.

    • The inhibition of adhesion is calculated as the percentage decrease in fluorescence compared to the PMA-treated control group. The IC50 value is determined as the concentration of the compound that inhibits 50% of the cell adhesion.

2. LPS-induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Assay Procedure:

    • RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are pre-treated with various concentrations of the test compound for 1 hour.

    • LPS (e.g., 1 µg/mL) is then added to the wells to induce an inflammatory response and NO production.

    • After a 24-hour incubation period, the culture supernatant is collected.

    • The concentration of nitrite (a stable product of NO) in the supernatant is determined using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The absorbance is measured at 540 nm using a microplate reader.

    • The percentage of inhibition of NO production is calculated relative to the LPS-treated control group, and the IC50 value is determined.

Anti-Cancer Activity Assay

1. MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

  • Cell Culture: Cancer cell lines (e.g., A549, HepG2, MDA-MB-435, A2780) are cultured in appropriate media and conditions as recommended by the supplier.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plates are incubated for a further 4 hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Cardioprotective Activity Model

1. Doxorubicin-Induced Chronic Heart Failure in Rats

This in vivo model is used to evaluate the potential of a compound to protect the heart from damage induced by the chemotherapeutic drug doxorubicin.

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Induction of Heart Failure: Chronic heart failure is induced by repeated intraperitoneal injections of doxorubicin (e.g., 2.5 mg/kg) over several weeks.

  • Treatment: The test compound is administered orally or via another appropriate route for a specified duration, either before, during, or after doxorubicin treatment.

  • Assessment of Cardioprotective Effects:

    • Echocardiography: To assess cardiac function, parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (FS) are measured.

    • Biochemical Markers: Blood samples are collected to measure the levels of cardiac injury markers such as creatine kinase-MB (CK-MB) and lactate dehydrogenase (LDH).

    • Histopathology: The heart tissue is examined for signs of damage, such as inflammation, fibrosis, and cardiomyocyte apoptosis.

    • Oxidative Stress Markers: The levels of oxidative stress markers (e.g., malondialdehyde) and antioxidant enzymes (e.g., superoxide dismutase) in the heart tissue are measured.

Signaling Pathways and Mechanisms of Action

The bioactive compounds from Ophiopogon japonicus exert their effects through the modulation of various signaling pathways. The diagrams below illustrate some of the key pathways involved in their anti-inflammatory and anti-cancer activities.

experimental_workflow cluster_assays Bioactivity Assays cluster_methods Experimental Methods Anti-inflammatory Anti-inflammatory Data Analysis Data Analysis Anti-inflammatory->Data Analysis Anti-cancer Anti-cancer Anti-cancer->Data Analysis Cardioprotective Cardioprotective Cardioprotective->Data Analysis Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Compound Treatment->Anti-inflammatory Compound Treatment->Anti-cancer Compound Treatment->Cardioprotective

Experimental Workflow for Bioactivity Assessment

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Ophiopogon Compounds Ophiopogon Compounds MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) Ophiopogon Compounds->MAPK (ERK, JNK, p38) Inhibition MAPKKK MAPKKK TLR4->MAPKKK MAPKK (MEK) MAPKK (MEK) MAPKKK->MAPKK (MEK) MAPKK (MEK)->MAPK (ERK, JNK, p38) AP-1 AP-1 MAPK (ERK, JNK, p38)->AP-1 Pro-inflammatory Genes (iNOS, COX-2, Cytokines) Pro-inflammatory Genes (iNOS, COX-2, Cytokines) AP-1->Pro-inflammatory Genes (iNOS, COX-2, Cytokines)

Inhibition of the MAPK Signaling Pathway

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines/Growth Factors Cytokines/Growth Factors Receptor Receptor Cytokines/Growth Factors->Receptor Ophiopogon Saponins Ophiopogon Saponins STAT3 STAT3 Ophiopogon Saponins->STAT3 Inhibition of Phosphorylation JAK JAK Receptor->JAK JAK->STAT3 Phosphorylation p-STAT3 (dimer) p-STAT3 (dimer) STAT3->p-STAT3 (dimer) p-STAT3 (dimer) p-STAT3 (dimer) p-STAT3 (dimer)->p-STAT3 (dimer) Translocation Target Gene Expression (Anti-apoptosis, Proliferation) Target Gene Expression (Anti-apoptosis, Proliferation) p-STAT3 (dimer) ->Target Gene Expression (Anti-apoptosis, Proliferation)

Inhibition of the STAT3 Signaling Pathway

Conclusion

This guide provides a comparative overview of the bioactivity of key compounds isolated from Ophiopogon japonicus, with a focus on steroidal saponins and homoisoflavonoids. While direct comparative data for this compound from different plant sources remains scarce, the available evidence strongly supports the potent anti-inflammatory, anti-cancer, and cardioprotective properties of various constituents of Ophiopogon japonicus. The detailed experimental protocols and signaling pathway diagrams included in this guide offer valuable resources for researchers and drug development professionals interested in the therapeutic potential of these natural products. Further research is warranted to elucidate the specific contributions of this compound to the overall bioactivity of Ophiopogon extracts and to explore its potential as a standalone therapeutic agent.

References

Ophiopogonoside A and its Derivatives: A Comparative Guide to Experimental Reproducibility in Inflammation and Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data surrounding Ophiopogonoside A and its closely related, extensively studied derivative, Ophiopogonin D (OP-D). The focus is on the reproducibility of their anti-inflammatory and anticancer effects, with a detailed presentation of quantitative data, experimental protocols, and the underlying signaling pathways. While direct reproducibility studies are limited in the current literature, this guide synthesizes data from multiple independent studies to offer insights into the consistency of the observed biological activities.

Anti-inflammatory Activity of Ophiopogonin D

Ophiopogonin D, a major steroidal saponin from Ophiopogon japonicus, has demonstrated consistent anti-inflammatory properties across various experimental models.[1] A key mechanism of action is the inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory responses.[2][3][4]

Comparative Efficacy in a Murine Colitis Model

In a dextran sodium sulfate (DSS)-induced colitis mouse model, Ophiopogonin D was shown to alleviate inflammatory symptoms.[2][4] This effect is attributed to its ability to inhibit the nuclear translocation of NF-κB-p65, thereby reducing the expression of pro-inflammatory cytokines.[2][4]

Quantitative Analysis of Anti-inflammatory Effects

The following table summarizes the inhibitory effects of compounds isolated from Ophiopogon japonicus, including Ophiopogonin D, on the production of inflammatory mediators in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.

CompoundTargetIC50 Value (µg/mL)Reference
4'-O-Demethylophiopogonanone EIL-1β32.5 ± 3.5[5][6]
4'-O-Demethylophiopogonanone EIL-613.4 ± 2.3[5][6]
Oleic acidNO80.2 ± 2.3[6]
Palmitic acidNO33.4 ± 2.9[6]
desmethylisoophiopogonone BNO14.1 ± 1.5[6]
5,7-dihydroxy-6-methyl-3-(4'-hydroxybenzyl) chromoneNO10.9 ± 0.8[6]
4'-O-Demethylophiopogonanone ENO66.4 ± 3.5[6]

Note: While not this compound itself, these compounds from the same plant source demonstrate the potential for anti-inflammatory activity within this class of molecules.

Experimental Protocol: Inhibition of NF-κB Translocation in IEC-6 Cells

This protocol describes the methodology used to assess the effect of Ophiopogonin D on the nuclear translocation of NF-κB-p65 in intestinal epithelial cells (IEC-6).[4]

  • Cell Culture: IEC-6 cells are cultured in an appropriate medium and seeded in culture plates.

  • Treatment: Cells are pre-treated with Ophiopogonin D at various concentrations (e.g., 5 and 20 µmol/L) for a specified duration.

  • Stimulation: Lipopolysaccharide (LPS) at a concentration of 2 µg/mL is added to the culture medium to induce an inflammatory response and promote NF-κB translocation.

  • Immunofluorescence Staining: After incubation, the cells are fixed, permeabilized, and stained with an antibody specific for the NF-κB-p65 subunit. A fluorescently labeled secondary antibody is then used for visualization.

  • Microscopy and Analysis: The subcellular localization of NF-κB-p65 is observed using a fluorescence microscope. A significant reduction in the nuclear fluorescence of NF-κB-p65 in OP-D treated cells compared to the LPS-only control indicates inhibition of translocation.[4]

Signaling Pathway: Ophiopogonin D in the Inhibition of Inflammation

G LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB degrades, releasing NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFκB_nucleus->Inflammatory_Genes activates transcription of OPD Ophiopogonin D OPD->NFκB inhibits nuclear translocation G cluster_p53 p53-mediated Apoptosis cluster_cMyc c-Myc Inhibition cluster_other Other Pathways OPD Ophiopogonin D p53 p53 OPD->p53 activates cMyc c-Myc OPD->cMyc inhibits expression of p38 p38 MAPK OPD->p38 inhibits phosphorylation of STAT3 STAT3 OPD->STAT3 inhibits p21 p21 p53->p21 upregulates Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest cMyc->Apoptosis promotes (inhibited by OPD) p38->Apoptosis STAT3->Apoptosis

References

Validating Ophiopogonoside A Bioassay Data: A Statistical and Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous validation of bioassay data is paramount to ascertain the therapeutic potential of novel compounds. This guide provides a comprehensive framework for the statistical analysis of bioassay data for Ophiopogonoside A, a cis-eudesmane sesquiterpene glycoside isolated from Ophiopogon japonicus. We present a comparative analysis of its potential bioactivities, supported by detailed experimental protocols and statistical methodologies, to facilitate objective evaluation against other relevant compounds.

Introduction to this compound

This compound is a sesquiterpene glycoside first isolated from the tubers of Ophiopogon japonicus (L.f.) Ker-Gawl.[1] While the bioactivities of crude extracts of Ophiopogon japonicus and some of its other constituents, such as Ophiopogonin D and various homoisoflavonoids, have been extensively studied, specific quantitative data on the biological effects of this compound remains limited in publicly available literature. This guide, therefore, focuses on the established methodologies for evaluating the potential cytotoxic and anti-inflammatory activities of sesquiterpene glycosides like this compound and provides a template for the statistical validation of such data.

Comparative Bioactivity Analysis

To provide a context for the potential efficacy of this compound, this section outlines a comparative framework for its evaluation against other compounds isolated from Ophiopogon japonicus. While specific quantitative data for this compound is not yet widely published, the following tables present hypothetical data based on typical results for similar compounds, illustrating how such comparisons should be structured.

Table 1: Comparative Cytotoxic Activity of Compounds from Ophiopogon japonicus
CompoundCell LineIC50 (µM) ± SDTest Compound Conc. (µM)Positive ControlPositive Control IC50 (µM) ± SD
This compound A549 (Lung Carcinoma) Data to be determined0.1, 1, 10, 50, 100Doxorubicin0.8 ± 0.1
This compound MCF-7 (Breast Cancer) Data to be determined0.1, 1, 10, 50, 100Doxorubicin1.2 ± 0.2
Ophiopogonin DA549 (Lung Carcinoma)15.4 ± 1.81, 5, 10, 20, 40Doxorubicin0.8 ± 0.1
Methylophiopogonanone AA549 (Lung Carcinoma)25.2 ± 2.55, 10, 25, 50, 100Doxorubicin0.8 ± 0.1
RuscogeninA549 (Lung Carcinoma)> 10010, 50, 100, 200Doxorubicin0.8 ± 0.1
Table 2: Comparative Anti-inflammatory Activity of Compounds from Ophiopogon japonicus
CompoundAssayIC50 (µM) ± SDTest Compound Conc. (µM)Positive ControlPositive Control IC50 (µM) ± SD
This compound NO Inhibition in LPS-stimulated RAW 264.7 cells Data to be determined1, 10, 25, 50, 100Dexamethasone5.6 ± 0.7
Ophiopogonin DNO Inhibition in LPS-stimulated RAW 264.7 cells22.8 ± 2.15, 10, 25, 50, 100Dexamethasone5.6 ± 0.7
Methylophiopogonanone ANO Inhibition in LPS-stimulated RAW 264.7 cells31.5 ± 3.210, 25, 50, 100Dexamethasone5.6 ± 0.7
RuscogeninNO Inhibition in LPS-stimulated RAW 264.7 cells45.1 ± 4.910, 25, 50, 100Dexamethasone5.6 ± 0.7

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reproducible and valid bioassay data.

Cytotoxicity Assay Protocol (MTT Assay)

This protocol is designed to assess the anti-proliferative activity of a test compound against cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a positive control (e.g., Doxorubicin). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Assay Protocol (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).[2]

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and incubated for 24 hours.[2]

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compound or a positive control (e.g., Dexamethasone) for 1 hour. Subsequently, the cells are stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement (Griess Assay): After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.

Statistical Analysis and Data Validation

The validation of bioassay data relies on robust statistical analysis to ensure the reliability and significance of the findings.

Dose-Response Analysis

The relationship between the concentration of a compound and its biological effect is typically represented by a sigmoidal dose-response curve. The IC50 or EC50 value is a key parameter derived from this curve. Non-linear regression analysis is the preferred method for fitting the data to a four-parameter logistic (4PL) model:

  • Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)

Where:

  • Y is the response.

  • X is the concentration of the compound.

  • Top and Bottom are the plateaus of the curve.

  • IC50 is the concentration that gives a response halfway between the Top and Bottom.

  • HillSlope describes the steepness of the curve.

Statistical Tests for Validity:

  • Goodness-of-Fit: Tests such as the F-test or Chi-square test should be used to assess how well the chosen model fits the experimental data.

  • Parallelism: When comparing the potency of two or more compounds, a parallelism test is essential to ensure that the dose-response curves are parallel, indicating a similar mechanism of action.

  • Confidence Intervals: 95% confidence intervals should be calculated for the IC50 values to indicate the precision of the estimate.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures enhances understanding and interpretation of the data.

Caption: Workflow for cytotoxicity and anti-inflammatory bioassays.

Potential Anti-inflammatory Signaling Pathway of this compound

Based on the known mechanisms of other anti-inflammatory compounds from Ophiopogon japonicus, this compound may exert its effects through the inhibition of the NF-κB signaling pathway.

NFkB_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nucleus->genes activates transcription OphA This compound OphA->IKK inhibits?

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This guide provides a foundational framework for the statistical analysis and validation of bioassay data for this compound. While specific experimental data for this compound is still emerging, the outlined protocols and analytical methods offer a robust approach for its evaluation. By adhering to these principles, researchers can generate high-quality, reproducible data that will be critical in determining the therapeutic potential of this compound and other novel natural products. The provided comparative tables and pathway diagrams serve as templates for the clear and objective presentation of such findings.

References

A Comparative Analysis of the Anti-Inflammatory Activity of Ophiopogon-Derived Saponins Versus Dexamethasone and Indomethacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory activities of steroidal saponins derived from Ophiopogon japonicus, a plant with a long history in traditional medicine, against two widely used anti-inflammatory drugs: the corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. This objective analysis is supported by experimental data on their effects on key inflammatory mediators and pathways, offering valuable insights for researchers in the field of inflammation and drug discovery.

Executive Summary

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in numerous diseases. While Dexamethasone and Indomethacin are mainstays in anti-inflammatory therapy, their use is often associated with significant side effects, necessitating the search for safer and more targeted alternatives. Bioactive compounds from medicinal plants, such as the steroidal saponins from Ophiopogon japonicus (e.g., Ophiopogonin D and its aglycone Ruscogenin), have demonstrated promising anti-inflammatory properties. This guide delves into the comparative efficacy and mechanisms of action of these natural compounds versus established pharmaceuticals.

Comparative Analysis of Bioactivity

The anti-inflammatory potency of Ophiopogon-derived saponins, Dexamethasone, and Indomethacin has been evaluated in various in vitro studies. The following tables summarize the half-maximal inhibitory concentrations (IC50) for key inflammatory markers. It is important to note that these values are compiled from different studies and experimental conditions may vary, thus direct comparisons should be made with caution.

Table 1: Inhibition of Nitric Oxide (NO) Production

Compound/DrugCell LineStimulusIC50Reference
Indomethacin RAW 264.7LPS56.8 µM[1]
Dexamethasone RAW 264.7LPS13.35 ± 1.52 µM[2]
Gnetumoside A (Steroidal Saponin) RAW 264.7LPS14.10 ± 0.75 µM[2]

Note: Gnetumoside A, a steroidal saponin from Gnetum formosum, is included to provide a comparative context for the potential potency of this class of compounds, as directly comparable data for Ophiopogonin D/Ruscogenin in µM was not available in the reviewed literature.

Table 2: Inhibition of Pro-inflammatory Cytokines

Compound/DrugCytokineCell LineStimulusIC50Reference
4'-O-Demethylophiopogonanone E IL-1βRAW 264.7LPS32.5 ± 3.5 µg/mL[3]
4'-O-Demethylophiopogonanone E IL-6RAW 264.7LPS13.4 ± 2.3 µg/mL[3]

Note: 4'-O-Demethylophiopogonanone E is a homoisoflavonoid isolated from Ophiopogon japonicus. While not a saponin, this data illustrates the anti-inflammatory potential of compounds from this plant.

Table 3: Inhibition of Prostaglandin E2 (PGE2) Release

Compound/DrugCell LineStimulusIC50Reference
Indomethacin RAW 264.7LPS2.8 µM[1]

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of these compounds are mediated through distinct and overlapping signaling pathways.

Ophiopogon-Derived Saponins (Ophiopogonin D and Ruscogenin)

Saponins from Ophiopogon japonicus, such as Ophiopogonin D and its aglycone Ruscogenin, exert their anti-inflammatory effects primarily by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][5][6] These pathways are central to the inflammatory response, controlling the expression of numerous pro-inflammatory genes. By inhibiting these pathways, Ophiopogon saponins can suppress the production of inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][7]

Ophiopogon_Saponins_Pathway cluster_NFkB LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK IkB IκBα TLR4->IkB degradation nucleus Nucleus MAPK->nucleus NFkB NF-κB NFkB->nucleus translocation inflammatory_genes Pro-inflammatory Gene Expression nucleus->inflammatory_genes mediators Inflammatory Mediators (NO, PGE2, TNF-α, IL-6, IL-1β) inflammatory_genes->mediators Ophiopogon Ophiopogon Saponins (Ophiopogonin D, Ruscogenin) Ophiopogon->MAPK Ophiopogon->IkB inhibition of degradation

Fig. 1: Ophiopogon Saponins Pathway
Dexamethasone

Dexamethasone, a potent synthetic glucocorticoid, functions by binding to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus where it can influence gene expression in two primary ways:

  • Transactivation: The GR complex binds to Glucocorticoid Response Elements (GREs) on DNA, leading to the increased transcription of anti-inflammatory genes, such as annexin-1 (lipocortin-1).

  • Transrepression: The GR complex can interfere with the activity of pro-inflammatory transcription factors, most notably NF-κB and Activator Protein-1 (AP-1), thereby preventing the expression of pro-inflammatory genes. This leads to a broad suppression of inflammatory mediators, including cytokines, chemokines, and adhesion molecules.

Dexamethasone_Pathway cluster_nucleus Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR GR_complex Dexamethasone-GR Complex GR->GR_complex nucleus Nucleus GR_complex->nucleus translocation NFkB NF-κB / AP-1 GR_complex->NFkB transrepression anti_inflammatory_genes Anti-inflammatory Gene Expression (e.g., Annexin-1) nucleus->anti_inflammatory_genes transactivation pro_inflammatory_genes Pro-inflammatory Gene Expression NFkB->pro_inflammatory_genes mediators Reduced Inflammatory Mediators pro_inflammatory_genes->mediators anti_inflammatory_genes->mediators Indomethacin_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_constitutive Prostaglandins (constitutive) COX1->Prostaglandins_constitutive Prostaglandins_inducible Prostaglandins (inducible) COX2->Prostaglandins_inducible GI_protection GI Mucosal Protection Prostaglandins_constitutive->GI_protection Inflammation Inflammation, Pain, Fever Prostaglandins_inducible->Inflammation Indomethacin Indomethacin Indomethacin->COX1 Indomethacin->COX2 Experimental_Workflow Cell_Culture 1. Macrophage Cell Culture (e.g., RAW 264.7) Pre_treatment 2. Pre-treatment with Test Compound Cell_Culture->Pre_treatment Stimulation 3. Stimulation with LPS Pre_treatment->Stimulation Incubation 4. Incubation Stimulation->Incubation Supernatant_Collection 5. Collection of Supernatant Incubation->Supernatant_Collection Cell_Lysis 6. Cell Lysis Incubation->Cell_Lysis Griess_Assay Griess Assay (NO) Supernatant_Collection->Griess_Assay ELISA ELISA (Cytokines) Supernatant_Collection->ELISA Western_Blot Western Blot (Proteins) Cell_Lysis->Western_Blot

References

Independent Verification of Ophiopogonoside A's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential mechanisms of action of Ophiopogonoside A, a steroidal saponin isolated from Ophiopogon japonicus. Due to the limited direct research on this compound, this guide draws comparisons from the well-documented biological activities of other key compounds found in Ophiopogon japonicus, including other steroidal saponins (e.g., Ophiopogonin D), homoisoflavonoids, and polysaccharides. The supporting experimental data and detailed protocols provided herein are based on studies of these related compounds and serve as a predictive framework for this compound.

Data Presentation: Comparative Bioactivities of Ophiopogon japonicus Constituents

The following table summarizes the known inhibitory and protective effects of various compounds isolated from Ophiopogon japonicus. This data provides a basis for predicting the potential therapeutic efficacy of this compound.

Compound ClassSpecific CompoundBiological ActivityKey Molecular Targets/PathwaysReported IC50/Effective Concentration
Steroidal Saponins Ophiopogonin DAnti-inflammatoryInhibition of NF-κB and AMPK signaling pathways.[1]Not specified
Ophiopogonin DCardioprotectiveUpregulation of CYP2J2/EETs and PPARα, inhibition of Ang II-induced NF-κB nuclear translocation.[1]Not specified
Ophiopogonin DAnti-cancerInhibition of STAT3, PI3K/AKT, and AP-1 pathways; activation of p53.[1][2]Not specified
Homoisoflavonoids 4'-O-Demethylophiopogonanone EAnti-inflammatoryInhibition of ERK1/2 and JNK phosphorylation (MAPK pathway).IL-1β: 32.5 ± 3.5 µg/mL, IL-6: 13.4 ± 2.3 µg/mL
Methylophiopogonanone ACardioprotectiveActivation of PI3K/Akt/eNOS signaling pathway.[3]Not specified
Methylophiopogonanone ANeuroprotectiveAttenuation of blood-brain barrier disruption.[3]Not specified
Methylophiopogonanone BCardioprotective (Anti-apoptotic)Inhibition of NADPH oxidase pathway, reduction of p22phox expression.[4][5]Not specified
Polysaccharides OJP (Ophiopogon japonicus polysaccharide)Cardioprotective (Anti-ferroptosis)Activation of Nrf2/GPX4 signaling pathway.[6]Not specified
MDG-1 (a polysaccharide)Anti-diabeticActivation of PI3K/Akt signaling pathway, inhibition of TGF-β1 and CTGF expression.[7]Not specified

Mandatory Visualization

Signaling Pathways

Below are diagrams illustrating the key signaling pathways implicated in the therapeutic effects of compounds from Ophiopogon japonicus.

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway NFkB_pathway NF-κB Pathway ERK ERK1/2 MAPK_pathway->ERK JNK JNK MAPK_pathway->JNK p38 p38 MAPK_pathway->p38 IKK IKK NFkB_pathway->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_p p-NF-κB NFkB->NFkB_p phosphorylates Pro_inflammatory_genes Pro-inflammatory Genes (IL-1β, IL-6, TNF-α, iNOS) NFkB_p->Pro_inflammatory_genes activates transcription Ophiopogonoside_A This compound (and related compounds) Ophiopogonoside_A->ERK inhibits Ophiopogonoside_A->JNK inhibits Ophiopogonoside_A->IKK inhibits cardioprotective_pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_outcomes Cellular Outcomes Oxidative_Stress Oxidative Stress PI3K PI3K Apoptosis Apoptosis Oxidative_Stress->Apoptosis Doxorubicin Doxorubicin Nrf2 Nrf2 Ferroptosis Ferroptosis Doxorubicin->Ferroptosis Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO NO eNOS->NO Cell_Survival Cell Survival NO->Cell_Survival GPX4 GPX4 Nrf2->GPX4 GPX4->Ferroptosis inhibits GPX4->Cell_Survival Ophiopogonoside_A This compound (and related compounds) Ophiopogonoside_A->PI3K activates Ophiopogonoside_A->Nrf2 activates experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data_analysis Data Analysis & Interpretation Cell_Seeding Seed cells in plates Treatment Treat with this compound and/or inflammatory stimulus (e.g., LPS) Cell_Seeding->Treatment Incubation Incubate for a specified time Treatment->Incubation Viability_Assay Cell Viability Assay (MTT) Incubation->Viability_Assay NO_Assay Nitric Oxide Assay (Griess) Incubation->NO_Assay Protein_Analysis Protein Analysis (Western Blot) Incubation->Protein_Analysis Gene_Expression Gene Expression (qRT-PCR) Incubation->Gene_Expression Quantification Quantify results (absorbance, band intensity, etc.) Viability_Assay->Quantification NO_Assay->Quantification Protein_Analysis->Quantification Gene_Expression->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Conclusion Draw conclusions on mechanism of action Statistical_Analysis->Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of Ophiopogonoside A: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Ophiopogonoside A, a steroidal saponin, requires careful handling and adherence to specific disposal protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste.

Core Principles of Chemical Waste Management

The fundamental principle for the disposal of this compound, as with other saponins, is to prevent its release into the environment. This is primarily due to its potential ecotoxicity. All disposal methods must comply with local, regional, and national regulations.

Step-by-Step Disposal Procedure

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including safety goggles, a lab coat, and chemical-resistant gloves.[1][2]

  • Waste Collection:

    • Collect all this compound waste, including unused product, contaminated materials (e.g., pipette tips, vials), and spill cleanup debris, in a designated and clearly labeled waste container.[1][3]

    • The container should be suitable for chemical waste, sealable, and stored in a cool, dry, and well-ventilated area away from incompatible materials.[1][4]

  • Spill Management:

    • In case of a spill, avoid generating dust.[1][4]

    • Use appropriate tools, such as a shovel or scoop, to carefully transfer the spilled solid into a designated waste disposal container.[1]

    • Clean the contaminated surface by spreading water and dispose of the cleaning materials in the same waste container.[1] Prevent the runoff from entering drains.[3][4][5]

  • Final Disposal:

    • The primary recommended method for the disposal of saponin-containing waste is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]

    • Do not dispose of this compound down the drain or in regular trash.[3][5]

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal in accordance with all applicable regulations.

Quantitative Data Summary

ParameterValueSpeciesExposure RouteReference
Aquatic Toxicity
LC50 (Fish)38.8 mg/L (96 h)Leuciscus idus-[4]
EC50 (Daphnia)65 mg/L (48 h)Daphnia magna-[4]
Mammalian Toxicity
LD50 (Dermal)> 2000 mg/kg bwRatDermal[4]
LC50 (Inhalation)> 0.45 mg/L air (nominal)RatInhalation[4]

Experimental Workflow for Disposal

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect Waste in a Labeled, Sealed Container ppe->collect_waste is_spill Is it a Spill? collect_waste->is_spill spill_procedure Follow Spill Cleanup Procedure: - Avoid Dust - Scoop into Waste Container - Clean Area, Dispose of Materials is_spill->spill_procedure Yes store_waste Store Waste Container in a Cool, Dry, Well-Ventilated Area is_spill->store_waste No spill_procedure->store_waste contact_ehs Contact Institutional EHS or Licensed Waste Contractor store_waste->contact_ehs disposal Arrange for Professional Disposal (Incineration or Chemical Destruction) contact_ehs->disposal end End: Waste Properly Disposed disposal->end

This compound Disposal Workflow

References

Navigating the Safe Handling of Ophiopogonoside A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Ophiopogonoside A in a laboratory setting. Given the limited availability of specific safety data for this compound, the following guidelines are based on general best practices for handling chemical compounds of unknown toxicity and data from the closely related compound, Ophiopogonin D.

Essential Safety and Personal Protective Equipment (PPE)

When working with this compound, a comprehensive approach to safety is paramount. The following personal protective equipment is mandatory to minimize exposure and ensure a safe laboratory environment.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications & Use
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. Change gloves immediately if contaminated, punctured, or torn.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory to protect against splashes.
Body Protection Laboratory coatA full-length lab coat should be worn to protect skin and clothing from contamination.
Respiratory Protection Fume hoodAll handling of powdered or volatile this compound should be conducted in a certified chemical fume hood to prevent inhalation of aerosols or dust.

Quantitative Data and Hazard Information

Table 2: Hazard and Physicochemical Data (Based on Ophiopogonin D and General Chemical Principles)

PropertyValue/InformationSource/Basis
Acute Oral Toxicity Harmful if swallowed (for Ophiopogonin D)Cayman Chemical SDS
Primary Routes of Exposure Ingestion, Inhalation, Skin Contact, Eye ContactGeneral Chemical Handling
Physical Form Solid (presumed)General for Saponins
Solubility Data not availableN/A

Procedural Guidance: From Handling to Disposal

A systematic workflow is essential for the safe management of this compound in the laboratory. The following diagram and protocols outline the key steps.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don PPE prep_fume_hood Prepare Fume Hood prep_ppe->prep_fume_hood prep_weigh Weigh Compound prep_fume_hood->prep_weigh prep_dissolve Dissolve in Solvent prep_weigh->prep_dissolve handle_exp Conduct Experiment prep_dissolve->handle_exp To Experimentation handle_transfer Transfer Solutions handle_exp->handle_transfer disp_solid Solid Waste handle_exp->disp_solid disp_sharps Contaminated Sharps handle_exp->disp_sharps disp_ppe Contaminated PPE handle_exp->disp_ppe disp_liquid Liquid Waste handle_transfer->disp_liquid disp_solid->disp_liquid disp_liquid->disp_sharps disp_sharps->disp_ppe

Caption: Workflow for the safe handling and disposal of this compound.

Experimental Protocols

1. Preparation of Stock Solutions:

  • Don appropriate PPE: Put on a lab coat, safety glasses, and chemical-resistant gloves.

  • Work in a fume hood: Perform all weighing and initial dissolution steps inside a certified chemical fume hood.

  • Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance. Avoid generating dust.

  • Dissolution: Add the appropriate solvent to the powder in a suitable container. Gently swirl or vortex to dissolve.

2. Handling During Experiments:

  • Clearly label all containers with the compound name, concentration, and date.

  • When transferring solutions, use appropriate tools such as pipettes to avoid spills.

  • Keep containers sealed when not in use to prevent evaporation and accidental spills.

  • In case of a spill, immediately alert others in the area and follow your institution's chemical spill cleanup procedure.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure a safe workplace.

1. Solid Waste:

  • Unused this compound powder and any materials used for spill cleanup (e.g., absorbent pads) should be collected in a clearly labeled, sealed container for hazardous chemical waste.

2. Liquid Waste:

  • All solutions containing this compound should be collected in a designated hazardous waste container. Do not pour down the drain.

3. Contaminated Materials:

  • Disposable items such as pipette tips, centrifuge tubes, and gloves that have come into contact with this compound should be disposed of as solid hazardous waste.

4. Decontamination:

  • All glassware and equipment should be decontaminated by washing thoroughly with an appropriate solvent and then soap and water.

By adhering to these safety protocols and operational plans, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ophiopogonoside A
Reactant of Route 2
Ophiopogonoside A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.